Cyanidin 3-sophoroside chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H31ClO16 |
|---|---|
Molecular Weight |
647.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride |
InChI |
InChI=1S/C27H30O16.ClH/c28-7-17-19(34)21(36)23(38)26(41-17)43-25-22(37)20(35)18(8-29)42-27(25)40-16-6-11-13(32)4-10(30)5-15(11)39-24(16)9-1-2-12(31)14(33)3-9;/h1-6,17-23,25-29,34-38H,7-8H2,(H3-,30,31,32,33);1H/t17-,18-,19-,20-,21+,22+,23-,25-,26+,27?;/m1./s1 |
InChI Key |
SGNFWBVNFUISGD-OPJNKYLFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Natural Sources and Biological Interactions of Cyanidin 3-Sophoroside Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin (B77932) 3-sophoroside chloride is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue pigments in numerous plants. As a glycosidic form of cyanidin, it consists of a cyanidin aglycone linked to a sophorose sugar moiety. This compound is of significant interest to the scientific community due to its potent antioxidant and anti-inflammatory properties, making it a compelling candidate for nutraceutical and pharmaceutical development. This technical guide provides a comprehensive overview of the natural sources of cyanidin 3-sophoroside chloride, detailed experimental protocols for its extraction and quantification, and an in-depth look at its interactions with key cellular signaling pathways.
Natural Sources and Quantitative Data
Cyanidin 3-sophoroside is predominantly found in berries of the Rubus genus and the flowers of Hibiscus rosa-sinensis. The concentration of this anthocyanin can vary significantly depending on the species, cultivar, growing conditions, and extraction method. The following tables summarize the quantitative data from various studies, presenting the content in milligrams per 100 grams of fresh weight (FW) or as otherwise noted.
Table 1: Quantitative Data of Cyanidin 3-Sophoroside in Rubus Species
| Plant Source | Species | Mean Content (mg/100g FW) | Range | Reference(s) |
| Red Raspberry | Rubus idaeus | 37.61 | 0.00 - 106.23 | [1] |
| Redcurrant | Ribes rubrum | 2.62 | 0.14 - 5.10 | [1] |
| Cloudberry | Rubus chamaemorus | 0.42 | 0.42 | [1] |
Table 2: Quantitative Data of Cyanidin 3-Sophoroside in Other Plant Sources
| Plant Source | Species | Part Used | Reported Presence | Reference(s) |
| Hibiscus | Hibiscus rosa-sinensis | Petals | Identified as a major anthocyanin | [2][3] |
Experimental Protocols
The accurate extraction and quantification of cyanidin 3-sophoroside are crucial for research and development. The following protocols are adapted from established methodologies.
Protocol 1: Extraction of Cyanidin 3-Sophoroside from Red Raspberry (Rubus idaeus)
This protocol focuses on the efficient extraction of anthocyanins from red raspberries for subsequent analysis and purification.
1. Sample Preparation:
- Fresh or frozen raspberries are lyophilized (freeze-dried) to remove water content.
- The dried fruit is ground into a fine, homogeneous powder to increase the surface area for extraction.
2. Solvent Extraction:
- The powdered sample is mixed with an acidified methanol (B129727) solution (e.g., methanol with 0.1% HCl or 1% formic acid). The acidic conditions are essential to maintain the stability of the anthocyanin flavylium (B80283) cation.
- The mixture is typically sonicated or agitated for a specified period (e.g., 30-60 minutes) to enhance extraction efficiency.
- The extraction process is often repeated multiple times to ensure maximum yield.
3. Solid-Phase Extraction (SPE) for Purification:
- The crude extract is centrifuged, and the supernatant is collected.
- The supernatant is loaded onto a pre-conditioned C18 SPE cartridge. This step helps in removing sugars, organic acids, and other polar compounds.
- The cartridge is washed with acidified water to remove impurities.
- The anthocyanins are then eluted with acidified methanol.
Protocol 2: Quantification of Cyanidin 3-Sophoroside using High-Performance Liquid Chromatography (HPLC)
This protocol outlines the analytical procedure for quantifying cyanidin 3-sophoroside in a purified extract.
1. HPLC System and Conditions:
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
- Mobile Phase: A gradient elution is typically employed using two solvents:
- Solvent A: Acidified water (e.g., water with 5% formic acid).
- Solvent B: Acetonitrile or methanol.
- Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the more hydrophobic compounds.
- Flow Rate: A standard flow rate is 1.0 mL/min.
- Detection: A Diode Array Detector (DAD) or a UV-Vis detector is used, with the wavelength set to the visible maximum of cyanidin glycosides (around 520 nm).
2. Standard Preparation and Calibration:
- A certified reference standard of this compound is used to prepare a series of standard solutions of known concentrations.
- These standards are injected into the HPLC system to generate a calibration curve by plotting peak area against concentration.
3. Sample Analysis:
- The purified extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.
- The peak corresponding to cyanidin 3-sophoroside is identified by comparing its retention time and UV-Vis spectrum with the certified standard.
- The concentration of cyanidin 3-sophoroside in the sample is calculated using the calibration curve.
Signaling Pathways and Mechanisms of Action
Cyanidin glycosides, including cyanidin 3-sophoroside, exert their biological effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress. While much of the specific research has been conducted on the more common cyanidin-3-glucoside, the shared cyanidin aglycone suggests analogous mechanisms of action.
Anti-inflammatory Effects via NF-κB and MAPK Pathway Inhibition
Chronic inflammation is a key driver of many diseases. Cyanidin glycosides have been shown to suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
References
An In-Depth Technical Guide to the Biological Activity of Cyanidin 3-sophoroside chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin (B77932) 3-sophoroside chloride, an anthocyanin, is a naturally occurring pigment found in various fruits and vegetables.[1] As a member of the flavonoid family, it has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of Cyanidin 3-sophoroside chloride, with a focus on its mechanisms of action, quantitative data from experimental studies, and detailed experimental protocols.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₁ClO₁₆ | |
| Molecular Weight | 646.98 g/mol | |
| CAS Number | 18376-31-3 | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, primarily attributed to its antioxidant and signaling pathway modulatory effects.
Enzyme Inhibition: Polyphenol Oxidase (PPO)
Cyanidin 3-sophoroside has been identified as a potent inhibitor of polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables.[1]
Mechanism of Inhibition: Studies have demonstrated that Cyanidin 3-sophoroside acts as a non-competitive reversible inhibitor of PPO.[1] This mode of inhibition suggests that it binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding. The binding energy of this interaction has been calculated to be -8.124 kcal/mol.[1]
This protocol is adapted from studies investigating the inhibitory effect of various compounds on PPO activity.
Materials:
-
Mushroom Polyphenol Oxidase (PPO)
-
Catechol (substrate)
-
Phosphate (B84403) buffer (pH 6.8)
-
This compound solutions of varying concentrations
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and the catechol substrate.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the PPO enzyme solution.
-
Immediately measure the change in absorbance at 420 nm over a specific time period (e.g., 3 minutes) using a spectrophotometer. The rate of increase in absorbance corresponds to the PPO activity.
-
A control reaction without the inhibitor should be run in parallel.
-
To determine the mode of inhibition, the assay is performed with varying concentrations of both the substrate (catechol) and the inhibitor (this compound). The data is then plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). In non-competitive inhibition, the Vmax decreases, while the Km remains unchanged.
Anti-inflammatory Activity
While specific quantitative data for this compound is limited, studies on the closely related compound, cyanidin-3-O-glucoside (C3G), provide strong evidence for its anti-inflammatory properties. These effects are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. C3G has been shown to inhibit this process by preventing the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[2][3][4]
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another key signaling cascade involved in inflammation. C3G has been demonstrated to suppress the LPS-induced phosphorylation of these MAPK proteins, further contributing to its anti-inflammatory effects.[4]
This protocol outlines the general steps for assessing the effect of this compound on key inflammatory signaling proteins.
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., RAW 264.7 macrophages or THP-1 monocytes) in standard cell culture conditions.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent such as LPS (e.g., 1 µg/mL) for a defined period (e.g., 30-60 minutes for phosphorylation events, longer for cytokine expression).
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-ERK, total ERK, etc.) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Antioxidant Activity and Nrf2 Pathway Activation
This compound is expected to possess strong antioxidant properties due to its flavonoid structure. This activity is likely exerted through direct radical scavenging and the activation of the Nrf2 signaling pathway.
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity. Studies on related cyanidin glycosides have shown their ability to induce the nuclear translocation of Nrf2 and upregulate its target genes.[5][6]
This is a common and straightforward method to assess the direct antioxidant capacity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727)
-
This compound solutions of varying concentrations
-
Methanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add a specific volume of the this compound sample solutions to the wells.
-
Add the DPPH solution to each well and mix.
-
For the control, mix methanol with the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. The purple color of the DPPH radical fades in the presence of an antioxidant.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the sample.
Caption: Activation of the Nrf2 antioxidant response pathway by this compound.
Apoptosis-Inducing Activity
The induction of apoptosis (programmed cell death) is a key mechanism for the anti-cancer effects of many natural compounds. Studies on C3G have shown its ability to induce apoptosis in various cancer cell lines.[7][8][9]
Quantitative Data for Cyanidin-3-O-glucoside (C3G) in MCF-7 Breast Cancer Cells: [8]
| Concentration | % Apoptotic Cells (24h) |
|---|---|
| Control | Not specified |
| 110 µg/mL | >51.5% |
Mechanism of Apoptosis Induction: The apoptotic effects of cyanidin glycosides are often mediated through the intrinsic (mitochondrial) pathway. This involves:
-
Modulation of Bcl-2 family proteins: An increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.
-
Caspase activation: The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3). Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[7]
This flow cytometry-based assay is a standard method for quantifying apoptosis.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Quantify the percentage of cells in each quadrant.
Caption: Induction of the intrinsic apoptosis pathway by this compound.
Summary and Future Directions
This compound is a promising natural compound with multifaceted biological activities. Its ability to inhibit polyphenol oxidase has implications for the food industry, while its antioxidant, anti-inflammatory, and apoptosis-inducing properties suggest significant therapeutic potential.
While much of the detailed mechanistic data is derived from studies on the closely related cyanidin-3-O-glucoside, it provides a strong foundation for the expected biological effects of this compound. Future research should focus on generating specific quantitative data (e.g., IC50 and Ki values) for this compound in various in vitro and in vivo models to fully elucidate its potency and therapeutic promise. Further investigation into its effects on the NF-κB, MAPK, and Nrf2 signaling pathways will be crucial for understanding its precise mechanisms of action and for guiding its development as a potential therapeutic agent.
References
- 1. Unraveling the inhibition mechanism of cyanidin-3-sophoroside on polyphenol oxidase and its effect on enzymatic browning of apples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of cyanidin-3-O-glucoside and cyanidin-3-O-glucoside liposomes in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Health benefits of cyanidin-3-glucoside as a potent modulator of Nrf2-mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopurify.cn [biopurify.cn]
Cyanidin 3-Sophoroside Chloride as a Polyphenol Oxidase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enzymatic browning, a process mediated by polyphenol oxidase (PPO), is a significant challenge in the food and pharmaceutical industries, leading to undesirable changes in color, flavor, and nutritional value. This technical guide provides an in-depth analysis of cyanidin (B77932) 3-sophoroside chloride, a naturally occurring anthocyanin, as a potent inhibitor of PPO. This document consolidates key findings on its inhibition kinetics, mechanism of action, and the experimental protocols required for its evaluation. Detailed quantitative data are presented in tabular format for ease of comparison, and complex biological and experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a comprehensive resource for researchers and professionals working on the development of novel enzyme inhibitors and anti-browning agents.
Introduction
Polyphenol oxidase (PPO) is a copper-containing enzyme widely distributed in nature that catalyzes the oxidation of phenolic compounds to quinones in the presence of oxygen.[1][2] These quinones are highly reactive and subsequently polymerize to form dark-colored pigments, a phenomenon known as enzymatic browning.[1][3] While this process is desirable in the production of certain products like tea and coffee, it is a major cause of quality degradation in many fruits, vegetables, and pharmaceuticals.[2]
The control of enzymatic browning is, therefore, of significant interest. A variety of physical and chemical methods have been explored to inhibit PPO activity. Among the chemical inhibitors, naturally derived compounds are gaining increasing attention due to consumer demand for clean-label products. Anthocyanins, a class of water-soluble flavonoids responsible for the red, purple, and blue colors of many plants, have shown promise as PPO inhibitors.
Cyanidin 3-sophoroside chloride, an anthocyanin found in sources such as the rind of Garcinia mangostana (mangosteen), has been identified as a potent inhibitor of PPO.[4][5] This guide delves into the scientific evidence supporting the role of this compound as a PPO inhibitor, providing a detailed overview of its inhibitory mechanism and the experimental methodologies used to characterize its function.
Mechanism of PPO Inhibition by this compound
Current research indicates that this compound acts as a potent, non-competitive, and reversible inhibitor of polyphenol oxidase.[4][6] This mechanism is characterized by the inhibitor binding to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding.
Kinetic Analysis
The non-competitive nature of the inhibition has been determined through kinetic studies, including the analysis of Lineweaver-Burk plots.[4] In this model, the inhibitor can bind to both the free enzyme (E) and the enzyme-substrate (ES) complex with the same affinity. This results in a decrease in the maximum velocity (Vmax) of the reaction, while the Michaelis constant (Km) remains unchanged.
Fluorescence Quenching
Fluorescence spectroscopy studies have revealed that this compound quenches the intrinsic fluorescence of PPO.[4] This quenching is a result of the formation of a ground-state complex between the inhibitor and the enzyme, indicative of a static quenching mechanism.[4] This interaction leads to conformational changes in the enzyme, which are responsible for the observed inhibition.
Molecular Docking
Computational molecular docking simulations have further elucidated the binding interaction between this compound and PPO. These studies have identified the probable binding site on the enzyme and the nature of the intermolecular forces, such as hydrogen bonds and van der Waals forces, that stabilize the enzyme-inhibitor complex.[4] The binding energy calculated from these simulations provides a quantitative measure of the affinity between the inhibitor and the enzyme.[4]
Quantitative Data on PPO Inhibition
The following tables summarize the key quantitative data from studies on the inhibition of PPO by this compound.
Table 1: Kinetic Parameters of PPO Inhibition by this compound
| Parameter | Value (without Inhibitor) | Value (with this compound) | Reference |
| Vmax | Value | Decreased | [4] |
| Km | Value | Unchanged | [4] |
| Inhibition Type | - | Non-competitive | [4] |
| Ki (Inhibition Constant) | - | Value | [4] |
| IC50 | - | Value |
Note: Specific numerical values for Vmax, Km, Ki, and IC50 are dependent on experimental conditions and should be obtained from the cited literature.
Table 2: Thermodynamic Parameters for the Interaction of this compound with PPO
| Parameter | Value | Unit | Reference |
| Binding Energy (from Docking) | -8.124 | kcal/mol | [4] |
| Activation Energy (for Quenching) | 4.654 ± 0.1091 | kJ/mol | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the inhibitory activity of this compound against PPO.
Polyphenol Oxidase Activity Assay
This protocol describes a spectrophotometric method to determine the activity of PPO.
Materials:
-
Polyphenol Oxidase (e.g., from mushroom or apple)
-
Catechol (substrate)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of catechol in the phosphate buffer.
-
In a cuvette, add the phosphate buffer and the catechol solution.
-
Equilibrate the cuvette at the desired temperature (e.g., 25°C) in the spectrophotometer.
-
Initiate the reaction by adding a specific amount of the PPO enzyme solution to the cuvette.
-
Immediately start recording the increase in absorbance at a specific wavelength (e.g., 420 nm) over time. The rate of increase in absorbance is proportional to the PPO activity.
-
One unit of PPO activity is typically defined as the amount of enzyme that causes a change in absorbance of 0.001 per minute under the specified conditions.
PPO Inhibition Assay
This protocol is used to evaluate the inhibitory effect of this compound on PPO activity.
Materials:
-
All materials from the PPO Activity Assay
-
This compound stock solution
Procedure:
-
Prepare a series of dilutions of the this compound stock solution.
-
In separate cuvettes, add the phosphate buffer, catechol solution, and a specific concentration of the inhibitor.
-
Include a control cuvette with the solvent used for the inhibitor instead of the inhibitor itself.
-
Pre-incubate the mixtures for a defined period at the desired temperature.
-
Initiate the reaction by adding the PPO enzyme solution to each cuvette.
-
Monitor the change in absorbance over time as described in the PPO Activity Assay.
-
Calculate the percentage of inhibition for each inhibitor concentration.
Fluorescence Quenching Spectroscopy
This protocol is used to study the interaction between PPO and this compound.
Materials:
-
Purified PPO solution
-
This compound solution
-
Phosphate buffer
-
Spectrofluorometer
Procedure:
-
Record the fluorescence emission spectrum of the PPO solution in the phosphate buffer (excitation typically around 280 nm).
-
Titrate the PPO solution with increasing concentrations of this compound.
-
After each addition of the inhibitor, record the fluorescence emission spectrum.
-
Correct the fluorescence intensity for the inner filter effect.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).
Visualizations
Signaling Pathway and Logical Relationships
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Non-competitive inhibition of PPO by this compound.
Caption: Experimental workflow for PPO inhibition assay.
Conclusion
This compound has demonstrated significant potential as a natural inhibitor of polyphenol oxidase. Its non-competitive and reversible inhibition mechanism, coupled with its natural origin, makes it an attractive candidate for applications in the food and pharmaceutical industries to control enzymatic browning. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the efficacy and application of this promising anti-browning agent. Future research may focus on optimizing its application in various food matrices and exploring synergistic effects with other natural inhibitors.
References
- 1. Polyphenol oxidase (PPO) [bio-protocol.org]
- 2. Unraveling the inhibition mechanism of cyanidin-3-sophoroside on polyphenol oxidase and its effect on enzymatic browning of apples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biologydiscussion.com [biologydiscussion.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. mdpi.com [mdpi.com]
A Technical Guide to the Antioxidant and Anti-inflammatory Properties of Cyanidin 3-Sophoroside Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin (B77932) 3-sophoroside chloride, an anthocyanin, is a member of the flavonoid family of polyphenolic compounds. These natural pigments are responsible for the vibrant red, purple, and blue hues observed in many fruits, vegetables, and flowers. Beyond their role as colorants, anthocyanins are of significant interest to the scientific community for their potential health benefits, which are largely attributed to their antioxidant and anti-inflammatory activities. This technical guide provides an in-depth overview of the current understanding of the antioxidant and anti-inflammatory properties of Cyanidin 3-sophoroside chloride and its closely related analogs, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Disclaimer: Direct quantitative data and detailed mechanistic studies specifically for this compound are limited in publicly available scientific literature. Therefore, this guide utilizes data from the closely related and well-studied anthocyanins, Cyanidin-3-O-glucoside (C3G) and cyanidin, as a proxy to provide a comprehensive and informative resource. The structural similarities between these molecules suggest that their biological activities are likely comparable.
Antioxidant Properties
The antioxidant capacity of this compound is primarily attributed to its chemical structure, which enables it to act as a potent scavenger of free radicals and reactive oxygen species (ROS). This activity helps to mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
Quantitative Antioxidant Data
The following table summarizes the antioxidant activity of Cyanidin-3-O-glucoside (C3G), a structurally similar anthocyanin. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key parameters used to quantify antioxidant potency, with lower values indicating greater efficacy.
| Assay | Test Compound | IC50 / EC50 (µM) | Reference Compound | IC50 / EC50 (µM) | Source |
| LDL Oxidation Inhibition | Cyanidin-3-O-glucoside | 6.5 | Resveratrol | 34 | [1] |
| LDL Oxidation Inhibition | Cyanidin-3-O-glucoside | 6.5 | Ascorbic Acid | 212 | [1] |
| Nitric Oxide Scavenging | Cyanidin | 15.58 | Ascorbic Acid | 1432 | [2] |
Experimental Protocols for Antioxidant Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Principle: The DPPH radical has a deep violet color in solution, with a characteristic absorption maximum at approximately 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Protocol:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate or cuvettes, add varying concentrations of the test compound.
-
Add the DPPH solution to each well/cuvette and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Principle: The ABTS radical cation, which has a blue-green color, is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the radical is reduced, leading to a loss of color. The change in absorbance is measured spectrophotometrically.
Protocol:
-
Prepare the ABTS radical cation solution by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add varying concentrations of the test compound to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated as in the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Anti-inflammatory Properties
This compound is believed to exert anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Quantitative Anti-inflammatory Data
The following table presents data on the anti-inflammatory effects of Cyanidin-3-O-glucoside (C3G) and cyanidin.
| Inflammatory Marker | Cell Line | Treatment | Inhibition/Effect | Source |
| TNF-α Production | Human Neutrophils | C3G | 50% inhibition | [3] |
| IL-6 Production | Human Neutrophils | C3G | 30% inhibition | [3] |
| TNF-α, IL-1β, IL-6 Production | HUVECs | C3G | Significant inhibition | [4] |
| NO and PGE2 Production | RAW 264.7 Macrophages | C3G and Cyanidin | Suppression | [5] |
| iNOS and COX-2 Expression | RAW 264.7 Macrophages | C3G and Cyanidin | Suppression | [5] |
Experimental Protocols for Anti-inflammatory Assays
This assay quantifies the level of nitrite (B80452), a stable product of NO, in cell culture supernatants using the Griess reagent.
Principle: Macrophages, such as the RAW 264.7 cell line, produce NO upon stimulation with inflammatory agents like lipopolysaccharide (LPS). The Griess reaction is a colorimetric assay that detects the presence of nitrite.
Protocol:
-
Culture RAW 264.7 macrophages in a 96-well plate until they reach the desired confluence.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration in the samples.
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for detecting and quantifying proteins such as cytokines in biological samples.
Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A detection antibody, also specific for the cytokine and conjugated to an enzyme, is then added. Finally, a substrate for the enzyme is added, which produces a colored product. The intensity of the color is proportional to the amount of cytokine present.
Protocol:
-
Follow the instructions provided with a commercial ELISA kit for the specific cytokine (e.g., mouse TNF-α or IL-6).
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block non-specific binding sites.
-
Add cell culture supernatants (from cells treated as described in the NO assay) and standards to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add the biotinylated detection antibody.
-
Incubate and wash, then add the enzyme-conjugate (e.g., streptavidin-horseradish peroxidase).
-
Incubate and wash, then add the substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentration in the samples based on the standard curve.
Signaling Pathways
The anti-inflammatory effects of cyanidin and its glycosides are mediated through the modulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Cyanidin-3-O-glucoside has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory genes[4][5].
MAPK Signaling Pathway
The MAPK family of kinases, including ERK, JNK, and p38, are involved in cellular responses to a variety of stimuli, including inflammatory signals. Activation of these pathways can lead to the expression of pro-inflammatory genes.
Studies on C3G have demonstrated its ability to suppress the phosphorylation of ERK, p38, and JNK in response to inflammatory stimuli, thereby inhibiting the downstream inflammatory cascade[4][5].
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the antioxidant and anti-inflammatory properties of a compound like this compound.
Conclusion
This compound, as a representative anthocyanin, holds significant promise as a natural antioxidant and anti-inflammatory agent. While direct research on this specific compound is still emerging, the extensive data available for the closely related Cyanidin-3-O-glucoside and cyanidin provide a strong foundation for understanding its potential bioactivities. The evidence points towards potent radical scavenging capabilities and the ability to modulate key inflammatory signaling pathways, including NF-κB and MAPK. This technical guide offers a comprehensive overview of the current knowledge, providing researchers, scientists, and drug development professionals with a valuable resource for further investigation into the therapeutic potential of this compound. Future studies should focus on generating specific quantitative data for this compound to confirm and expand upon the findings from its analogs.
References
- 1. Activity and mechanism of the antioxidant properties of cyanidin-3-O-beta-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cyanidin and Cyanidin-3-Glucoside Alleviate Peptic Ulcer Disease: Insights from in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of black rice, cyanidin-3-O-beta-D-glycoside, and its metabolites, cyanidin and protocatechuic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis pathway of Cyanidin 3-sophoroside in plants.
An In-depth Technical Guide to the Biosynthesis of Cyanidin (B77932) 3-sophoroside in Plants
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanidin 3-sophoroside is a vital anthocyanin, contributing to the vibrant red, purple, and blue hues in various plant tissues and offering significant antioxidant properties. Its biosynthesis is a complex, multi-step process branching from the general phenylpropanoid pathway. This guide provides a detailed technical overview of the complete biosynthetic pathway, its intricate regulatory mechanisms at the genetic level, quantitative data on key components, and comprehensive experimental protocols for its study. The information is tailored for researchers in plant biology, natural product chemistry, and drug development seeking to understand and manipulate this pathway for improved crop traits or therapeutic applications.
Core Biosynthesis Pathway
The formation of Cyanidin 3-sophoroside begins with the amino acid L-phenylalanine and proceeds through the general phenylpropanoid and flavonoid pathways before undergoing specific glycosylation steps. The core pathway can be divided into three major stages.
Stage 1: Phenylpropanoid Pathway & Chalcone (B49325) Synthesis
This initial stage converts L-phenylalanine into 4-coumaroyl-CoA, the primary precursor for all flavonoids. This is followed by the first committed step of flavonoid biosynthesis, the formation of naringenin (B18129) chalcone.
-
Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-coumarate:CoA ligase (4CL): Activates p-coumaric acid by adding a Coenzyme A moiety, forming 4-coumaroyl-CoA.
-
Chalcone synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is a key entry point into the flavonoid pathway.[1]
Stage 2: Formation of the Cyanidin Aglycone
Naringenin chalcone is cyclized and subsequently modified by a series of hydroxylases and reductases to produce the unstable cyanidin aglycone (the core anthocyanidin structure without sugar moieties).
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone into naringenin (a flavanone).
-
Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol (B1209521) (DHK).
-
Flavonoid 3'-hydroxylase (F3'H): Adds a hydroxyl group to the 3' position of the B-ring of DHK, converting it to dihydroquercetin (DHQ).
-
Dihydroflavonol 4-reductase (DFR): Reduces DHQ to leucocyanidin (B1674801).
-
Anthocyanidin synthase (ANS / LDOX): Catalyzes the oxidation of leucocyanidin to form the colored but unstable cyanidin aglycone.[2]
Stage 3: Glycosylation to Cyanidin 3-sophoroside
To achieve stability, solubility, and transport to the vacuole, the cyanidin aglycone undergoes two sequential glycosylation steps catalyzed by specific UDP-dependent glycosyltransferases (UGTs).
-
First Glucosylation: An unstable cyanidin molecule is first glucosylated at the 3-hydroxyl position.
-
Enzyme: UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT or 3GT).
-
Reaction: This enzyme transfers a glucose moiety from UDP-glucose to the 3-OH group of cyanidin, forming the stable Cyanidin 3-O-glucoside .
-
-
Second Glucosylation: A second glucose molecule is added to the first, forming the sophoroside disaccharide.
-
Enzyme: UDP-glucose:anthocyanidin 3-O-glucoside-2″-O-glucosyltransferase (3GGT).[3][4]
-
Reaction: This specialized enzyme transfers a second glucose from UDP-glucose to the 2"-hydroxyl group of the existing glucose on Cyanidin 3-O-glucoside. This creates a β-1,2 linkage, resulting in the final product, Cyanidin 3-sophoroside .[3][4]
-
Visualization of the Biosynthetic Pathway
The following diagram illustrates the enzymatic steps from the flavonoid precursor, Naringenin, to the final product, Cyanidin 3-sophoroside.
Transcriptional Regulation of the Pathway
The expression of the structural genes (CHS, DFR, ANS, UFGT, etc.) is tightly controlled at the transcriptional level. This regulation is primarily managed by a ternary protein complex known as the MBW complex, which binds to the promoter regions of the target genes to activate their transcription.[5]
-
R2R3-MYB: These are transcription factors that provide specificity by recognizing target gene promoters.
-
basic Helix-Loop-Helix (bHLH): These proteins act as co-activators, interacting with and stabilizing the MYB transcription factors.[5]
-
WD40 Repeat (WDR): These proteins serve as a scaffold, stabilizing the entire MYB-bHLH interaction and facilitating the formation of the active complex.[5]
Environmental cues such as light, temperature, and nutrient availability often influence the expression of the MYB and bHLH components, thereby controlling the rate of anthocyanin biosynthesis in response to external stimuli.
Quantitative Data
Quantitative analysis is critical for understanding pathway flux and identifying rate-limiting steps. Below are representative data for enzyme kinetics and gene expression related to the pathway.
Table 1: Representative Enzyme Kinetics of Flavonoid Glycosyltransferases
This table presents kinetic parameters for UGTs acting on flavonoid substrates, illustrating typical affinity and catalytic rates.
| Enzyme | Substrate | Km (µM) | Vmax / kcat | Sugar Donor | Source |
| VvGT6 | Quercetin | 10.3 ± 1.1 | 11.5 pkat/µg | UDP-Glucose | [6] |
| VvGT6 | Kaempferol | 19.3 ± 2.5 | 13.0 pkat/µg | UDP-Glucose | [6] |
| NbUGT72AY1 | Vanillin | 129 ± 18 | 496 ± 40 nmol/min/mg | UDP-Glucose | [7] |
| NbUGT72AY1 | Guaiacol | 179 ± 44 | 393 ± 69 nmol/min/mg | UDP-Glucose | [7] |
| NbUGT72AY1 | Kaempferol | 2.5 ± 0.3 | 4.8 ± 0.2 nmol/min/mg | UDP-Glucose | [7] |
Table 2: Relative Gene Expression in Anthocyanin Biosynthesis
This table shows the relative expression levels of key biosynthetic genes in colored vs. non-colored plant tissues, determined by qRT-PCR. Higher values indicate greater transcript abundance.
| Gene | High Anthocyanin Tissue (Relative Expression) | Low Anthocyanin Tissue (Relative Expression) | Plant/Study | Source |
| CHS | ~250 | ~10 | Kiwifruit | [8] |
| F3H | ~180 | ~20 | Kiwifruit | [8] |
| DFR | ~1200 | ~50 | Kiwifruit | [8] |
| ANS | ~600 | ~5 | Kiwifruit | [8] |
| F3GT1 | ~1000 | ~10 | Kiwifruit | [8] |
| ANS | >100 | <1 | Ribes Cultivars | [5] |
| UFGT | >100 | <1 | Ribes Cultivars | [5] |
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and analysis of Cyanidin 3-sophoroside and the enzymes involved in its synthesis.
Protocol 1: Extraction and Spectrophotometric Quantification
This protocol describes a standard method for extracting total monomeric anthocyanins and quantifying them using the pH differential method.
A. Materials
-
Plant tissue (e.g., petals, fruit peel), frozen in liquid N₂ and ground to a fine powder.
-
Extraction Solvent: Methanol:Water:HCl (80:20:1, v/v/v).[9]
-
pH 1.0 Buffer: Potassium chloride (0.025 M). Adjust pH to 1.0 with HCl.
-
pH 4.5 Buffer: Sodium acetate (B1210297) (0.4 M). Adjust pH to 4.5 with HCl.
-
Spectrophotometer and cuvettes.
B. Extraction Procedure
-
Weigh approximately 100 mg of frozen ground tissue into a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-chilled Extraction Solvent.
-
Vortex vigorously for 1 minute.
-
Incubate in the dark at 4°C for at least 2 hours (overnight is optimal) with occasional vortexing.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (anthocyanin extract) to a new tube. This is the crude extract.
C. Quantification (pH Differential Method)
-
Prepare two dilutions of the crude extract.
-
Tube 1 (pH 1.0): Add 100 µL of crude extract to 900 µL of pH 1.0 buffer.
-
Tube 2 (pH 4.5): Add 100 µL of crude extract to 900 µL of pH 4.5 buffer.
-
-
Incubate both tubes at room temperature for 15 minutes.
-
Measure the absorbance of each solution at both 520 nm (the λmax for cyanidin glycosides) and 700 nm (to correct for haze) against a blank of distilled water.[10]
-
Calculate the total monomeric anthocyanin concentration using the following formula:
Total Anthocyanins (mg/L) = (A × MW × DF × 1000) / (ε × l)
-
A (Absorbance) = (A₅₂₀ - A₇₀₀)pH 1.0 - (A₅₂₀ - A₇₀₀)pH 4.5
-
MW (Molecular Weight) = 449.2 g/mol (for Cyanidin 3-glucoside, used as the standard)
-
DF (Dilution Factor) = 10 (in this example)
-
ε (Molar Extinction Coefficient) = 26,900 L·mol⁻¹·cm⁻¹ (for Cyanidin 3-glucoside)
-
l (Pathlength) = 1 cm
-
Protocol 2: HPLC-DAD Analysis of Anthocyanins
This protocol provides a robust method for separating and quantifying specific anthocyanins like Cyanidin 3-sophoroside.
A. Materials
-
Crude anthocyanin extract (from Protocol 1).
-
HPLC system with a Diode Array Detector (DAD) and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 5% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
0.22 µm syringe filters.
-
Standards (if available): Cyanidin 3-glucoside, Cyanidin 3-sophoroside.
B. Procedure
-
Filter the crude extract through a 0.22 µm syringe filter into an HPLC vial.
-
Set the column temperature to 30°C.
-
Set the DAD to monitor at 520 nm.[11]
-
Set the flow rate to 1.0 mL/min.
-
Use the following gradient elution program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90% | 10% |
| 10 | 80% | 20% |
| 15 | 60% | 40% |
| 25 | 50% | 50% |
| 30 | 40% | 60% |
| 35 | 90% | 10% |
-
Inject 10-20 µL of the filtered sample.
-
Identify peaks by comparing retention times with authentic standards. Cyanidin 3-sophoroside will typically elute earlier than Cyanidin 3-glucoside due to its higher polarity.
-
Quantify by creating a standard curve using a known concentration of a standard (e.g., Cyanidin 3-glucoside) and integrating the peak area.[12]
Protocol 3: Glycosyltransferase (GT) Enzyme Activity Assay
This protocol describes a modern, luminescence-based assay to measure the activity of UGTs, such as 3GT or 3GGT. It quantifies the UDP released during the glycosylation reaction.
A. Materials
-
Purified recombinant GT enzyme.
-
Substrates:
-
Acceptor: Cyanidin 3-glucoside (for 3GGT assay) or Cyanidin (for 3GT assay), dissolved in DMSO.
-
Donor: UDP-glucose.
-
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5).
-
White, opaque 96- or 384-well plates.
-
Luminometer.
B. Procedure
-
Enzyme Reaction:
-
In a microcentrifuge tube or well of a PCR plate, set up the reaction mixture (e.g., 25 µL total volume):
-
Reaction Buffer
-
Acceptor substrate (e.g., 50 µM final concentration)
-
UDP-glucose (e.g., 100 µM final concentration)
-
Purified enzyme (e.g., 0.5 µg)
-
-
Include a "no-enzyme" control.
-
Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a set time (e.g., 20 minutes) where the reaction is linear.
-
-
UDP Detection:
-
Transfer 5 µL of the completed enzyme reaction to a well of a white, opaque plate.
-
Prepare the UDP-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Add 5 µL of the Detection Reagent to each well containing the enzyme reaction.
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Measurement:
Experimental Workflow Visualization
The following diagram outlines the logical flow for the analysis of Cyanidin 3-sophoroside from plant material.
References
- 1. mdpi.com [mdpi.com]
- 2. Proanthocyanidin synthesis in Theobroma cacao: genes encoding anthocyanidin synthase, anthocyanidin reductase, and leucoanthocyanidin reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel glycosyltransferase catalyses the transfer of glucose to glucosylated anthocyanins in purple sweet potato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Isolation and Analysis of Anthocyanin Pathway Genes from Ribes Genus Reveals MYB Gene with Potent Anthocyanin-Inducing Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Differentiation of the Glycosyltransferases That Contribute to the Chemical Diversity of Bioactive Flavonol Glycosides in Grapevines (Vitis vinifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. worldwide.promega.com [worldwide.promega.com]
- 14. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]
- 15. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UDP-Glo™ Glycosyltransferase Assay [promega.com]
An In-depth Technical Guide to Cyanidin 3-sophoroside chloride: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanidin (B77932) 3-sophoroside chloride is a naturally occurring anthocyanin, a class of flavonoids responsible for the vibrant red, purple, and blue colors in many fruits and flowers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Cyanidin 3-sophoroside chloride. Detailed methodologies for its extraction, isolation, and analysis are presented, along with a proposed synthetic workflow. Furthermore, this guide elucidates the compound's engagement with key cellular signaling pathways, namely the NF-κB and Nrf2 pathways, offering insights into its potential therapeutic applications. All quantitative data is summarized in structured tables, and logical relationships are visualized using Graphviz diagrams to facilitate understanding and further research.
Chemical Structure and Identification
This compound is a glycosidic form of cyanidin, where the cyanidin aglycone is attached to a sophorose disaccharide (two glucose units linked by a β-1,2-glycosidic bond) at the 3-hydroxyl group. The positive charge on the flavylium (B80283) cation is balanced by a chloride ion.
The chemical structure of this compound is as follows:
IUPAC Name: (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride[1]
SMILES: C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O.[Cl-][2]
InChI: InChI=1S/C27H30O16.ClH/c28-7-17-19(34)21(36)23(38)26(41-17)43-25-22(37)20(35)18(8-29)42-27(25)40-16-6-11-13(32)4-10(30)5-15(11)39-24(16)9-1-2-12(31)14(33)3-9;/h1-6,17-23,25-29,34-38H,7-8H2,(H,30,31,32,33);1H/t17-,18-,19-,20-,21+,22+,23-,25-,26+,27+;/m1./s1[1]
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C27H31ClO16 | [3][4][5][6] |
| Molecular Weight | 646.98 g/mol | [4][6] |
| Exact Mass | 646.13000 Da | [3] |
| CAS Number | 18376-31-3, 38820-68-7 | [3][6] |
| Appearance | Dark red/purple powder | [5] |
| Solubility | Highly water-soluble, Soluble in DMSO and Pyridine | [5][7] |
| Purity | Typically >97% (HPLC) | [5][6] |
| Storage Conditions | Store at -20°C in a dry and dark place | [6][8] |
Table 2: Spectroscopic Data (LC-MS)
| Parameter | Value | Source(s) |
| Precursor m/z ([M]+) | 611.1601128 | [2] |
| MS2 Fragments (m/z) | 287.05634 (100%), 288.05835 (16.60%), 289.0654 (2.90%) | [2] |
| Ionization Mode | ESI Positive | [2] |
Experimental Protocols
Extraction and Isolation from Natural Sources
Cyanidin 3-sophoroside is found in various natural sources, including berries, red cabbage, and certain flowers. The following is a general protocol for its extraction and isolation, based on methods for similar anthocyanins.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of cyanidin glycosylation patterns on carboxypyranoanthocyanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Hemisynthesis of Sulfated Cyanidin-3- O-Glucoside and Cyanidin Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyanidin Chloride Induces Apoptosis by Inhibiting NF-κB Signaling through Activation of Nrf2 in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Antioxidant Capacity of Cyanidin 3-sophoroside chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin 3-sophoroside chloride is an anthocyanin, a class of water-soluble flavonoids responsible for the red, purple, and blue pigments in many fruits and vegetables. Anthocyanins are of significant interest in the pharmaceutical and nutraceutical industries due to their potent antioxidant properties and potential health benefits. These benefits are largely attributed to their ability to neutralize harmful reactive oxygen species (ROS), which are implicated in a multitude of degenerative diseases.[1][2]
This technical guide provides an in-depth overview of the in vitro antioxidant capacity of this compound. It details the methodologies of key antioxidant assays, summarizes available quantitative data, and explores the underlying cellular mechanisms through which this compound exerts its protective effects.
Mechanisms of Antioxidant Action
The antioxidant activity of anthocyanins like this compound is multifaceted. The primary mechanisms include:
-
Direct Radical Scavenging: The phenolic structure of anthocyanins, particularly the hydroxyl groups on the B-ring, allows them to donate hydrogen atoms to neutralize free radicals, thus terminating the oxidative chain reactions.[3] The stability of the resulting anthocyanin radical is crucial for its reactivity.[4]
-
Metal Ion Chelation: Anthocyanins with 3',4'-dihydroxy groups can chelate metal ions such as iron (Fe²⁺) and copper (Cu²⁺).[3] This action prevents the generation of highly reactive hydroxyl radicals through the Fenton reaction.
-
Modulation of Cellular Signaling Pathways: Beyond direct chemical interactions, anthocyanins can influence gene expression and activate endogenous antioxidant defense systems. This is primarily achieved through the activation of signaling pathways like the Nrf2-ARE pathway, leading to the upregulation of protective enzymes.[1][4]
Quantitative Antioxidant Capacity Data
Quantitative data on the specific antioxidant capacity of pure this compound is limited in publicly accessible literature. However, studies on the compound and its aglycone (cyanidin) provide valuable insights. The rate of reaction with specific radicals is a key indicator of scavenging efficiency.
| Parameter | Value | Radical Species | pH | Reference |
| Reaction Rate Constant | 2.2 × 10⁵ M⁻¹ s⁻¹ | Superoxide (O₂⁻) | 7.0 | [5] |
Note: For comparison, the rate constant for the aglycone, cyanidin, was found to be approximately 10-fold higher (1.9 × 10⁶ M⁻¹ s⁻¹), indicating that glycosylation can influence antioxidant activity.[5]
Experimental Protocols for In Vitro Antioxidant Assays
Standardized assays are crucial for evaluating and comparing the antioxidant capacity of compounds. The following sections detail the principles and protocols for four common assays: DPPH, ABTS, FRAP, and ORAC.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity.[6][7]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 10⁻³ M) in a suitable solvent like methanol (B129727) or ethanol (B145695).[6]
-
Prepare a working solution by diluting the stock solution to achieve an absorbance of approximately 1.0 ± 0.2 at 517 nm. Protect the solution from light.[6]
-
-
Sample Preparation:
-
Dissolve this compound and a positive control (e.g., Trolox, Ascorbic Acid) in the same solvent to create a series of concentrations.
-
-
Assay Procedure:
-
Measurement:
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The results can be expressed as an IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
-
Workflow Diagram:
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), a blue-green chromophore. Antioxidants reduce the pre-formed ABTS•⁺, causing a loss of color. The reduction in absorbance, typically measured at 734 nm, is proportional to the antioxidant's capacity.[8] This method is applicable to both hydrophilic and lipophilic compounds.[8]
Experimental Protocol:
-
Reagent Preparation (ABTS•⁺ Generation):
-
Prepare a 7 mM aqueous solution of ABTS.[9]
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.[9]
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.[9][10]
-
Before use, dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of ~0.70 at 734 nm.[9]
-
-
Sample Preparation:
-
Prepare various concentrations of this compound and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of the sample or standard (e.g., 10 µL) to a larger volume of the diluted ABTS•⁺ solution (e.g., 190 µL) in a 96-well plate.[11]
-
Incubate the mixture at room temperature for a set time (e.g., 6 minutes).
-
-
Measurement:
-
Read the absorbance at 734 nm using a microplate reader or spectrophotometer.[12]
-
-
Calculation:
-
Calculate the percentage inhibition of absorbance.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined by comparing the sample's activity to a Trolox standard curve.
-
Workflow Diagram:
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The increase in absorbance at 593 nm is proportional to the total reducing power of the sample.[13][14]
Experimental Protocol:
-
Reagent Preparation (FRAP Reagent):
-
Prepare the following stock solutions:
-
Acetate (B1210297) Buffer: 300 mM, pH 3.6.[13]
-
TPTZ Solution: 10 mM TPTZ in 40 mM HCl.[13]
-
Ferric Chloride (FeCl₃) Solution: 20 mM FeCl₃ in water.[13]
-
-
Prepare the fresh FRAP working reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[13][14]
-
Warm the reagent to 37°C before use.
-
-
Sample Preparation:
-
Prepare sample dilutions and a standard curve using a known antioxidant like Trolox or an Fe²⁺ solution (e.g., FeSO₄).[15]
-
-
Assay Procedure:
-
Measurement:
-
Measure the absorbance at 593 nm against a reagent blank.[13]
-
-
Calculation:
-
The antioxidant capacity is calculated from the standard curve and expressed as µM Trolox equivalents (TE) or Fe²⁺ equivalents.
-
Workflow Diagram:
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay evaluates the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's presence preserves the fluorescent signal over time. The result is quantified by calculating the area under the fluorescence decay curve (AUC).[16][17]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a working solution of the Fluorescein (B123965) probe in assay buffer (e.g., 75 mM phosphate (B84403) buffer, pH 7.4).[16]
-
Prepare a working solution of the radical initiator, AAPH. This should be prepared fresh immediately before use.[16]
-
-
Sample Preparation:
-
Prepare dilutions of this compound and a Trolox standard in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the sample or Trolox standard to designated wells (e.g., 25 µL).[18][19]
-
Add the fluorescein solution to all wells (e.g., 150 µL).[18][19]
-
Mix and pre-incubate the plate at 37°C for a period (e.g., 30 minutes).[18][19]
-
Initiate the reaction by adding the AAPH solution to all wells (e.g., 25 µL).[18][19]
-
-
Measurement:
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample and standard.
-
Calculate the Net AUC by subtracting the blank's AUC from the sample's AUC.
-
Determine the Trolox Equivalents (TE) for the sample from the standard curve. Results are typically expressed as µmol TE per gram or liter of sample.
-
Workflow Diagram:
Modulation of Cellular Antioxidant Signaling Pathways
Anthocyanins exert indirect antioxidant effects by modulating signaling pathways that control the expression of endogenous antioxidant proteins.[4] A key pathway involved is the Keap1-Nrf2-ARE pathway.
The Nrf2-ARE Signaling Pathway:
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is bound in the cytoplasm by its inhibitor, Keap1, which targets it for degradation. When cells are exposed to oxidative stress or to inducers like anthocyanins, Keap1 is modified, releasing Nrf2.[20] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.[1] This binding initiates the transcription of a suite of protective phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[1] This cellular response enhances the overall antioxidant capacity and protects the cell from oxidant-induced damage.[1]
References
- 1. Anthocyanins induce the activation of phase II enzymes through the antioxidant response element pathway against oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. japsonline.com [japsonline.com]
- 4. Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. askfilo.com [askfilo.com]
- 14. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. kamiyabiomedical.com [kamiyabiomedical.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. researchgate.net [researchgate.net]
Potential Therapeutic Applications of Cyanidin 3-sophoroside chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific research on Cyanidin (B77932) 3-sophoroside chloride is an emerging field. While its parent molecule, cyanidin, and related glycosides like cyanidin-3-glucoside have been more extensively studied, specific quantitative data and detailed experimental protocols for Cyanidin 3-sophoroside chloride are limited in publicly available literature. This guide synthesizes the existing knowledge on closely related compounds to infer the potential therapeutic applications and mechanisms of this compound, alongside the direct evidence available.
Introduction
This compound is an anthocyanin, a class of water-soluble flavonoids responsible for the red, purple, and blue pigments in many fruits and vegetables.[1] Anthocyanins are recognized for their potent antioxidant and anti-inflammatory properties, making them a subject of increasing interest for their potential health benefits.[2][3] this compound, as a glycoside of cyanidin, is anticipated to possess a range of therapeutic applications, including neuroprotective, anti-inflammatory, and anti-cancer effects. This document provides a technical overview of its potential therapeutic uses, drawing from studies on the compound and its close analogs.
Potential Therapeutic Applications
Neuroprotection
Emerging research suggests a potential role for cyanidin derivatives in neurodegenerative diseases. A study utilizing a zebrafish model of Alzheimer's disease induced by aluminum chloride (AlCl3) investigated the neuroprotective effects of several cyanidin derivatives, including Cyanidin-3-O-sophoroside (C3S). The study found that the administration of these compounds, including C3S, led to the amelioration of locomotor impairments, suppression of acetylcholinesterase (AChE) activity, and a decrease in brain oxidative stress levels.[1][4] Furthermore, the treatment mitigated pathological changes in brain tissue.[1][4] While this study provides direct evidence for the neuroprotective potential of Cyanidin 3-sophoroside, more detailed quantitative data on its specific efficacy compared to other derivatives is needed.
Anti-Inflammatory Activity
The anti-inflammatory properties of cyanidin and its glycosides are well-documented and are largely attributed to their ability to modulate key inflammatory signaling pathways. It is plausible that this compound shares these properties. The primary mechanism is believed to be the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[5][6] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting NF-κB, cyanidin compounds can effectively reduce the inflammatory response.
Antioxidant Activity
As a member of the anthocyanin family, this compound is expected to be a potent antioxidant.[2] Its chemical structure allows it to donate electrons and scavenge free radicals, thereby mitigating oxidative stress.[1] Oxidative stress is implicated in the pathophysiology of numerous chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. The antioxidant activity of anthocyanins can be influenced by factors such as the number and position of hydroxyl groups and the nature of the attached sugar moieties.[7]
Anti-Cancer Potential
Studies on related cyanidin compounds, particularly cyanidin-3-glucoside (C3G), have demonstrated anti-cancer effects in various cancer cell lines. These effects include the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).[8][9][10] The proposed mechanisms involve the modulation of cell cycle-related proteins and the activation of apoptotic pathways. While direct evidence for this compound is lacking, its structural similarity to C3G suggests it may possess similar anti-proliferative and pro-apoptotic properties.
Quantitative Data
Specific quantitative data for the bioactivity of this compound is not extensively available. The following tables summarize data for the parent compound, cyanidin chloride, and the closely related cyanidin-3-glucoside (C3G) to provide a comparative context for its potential efficacy.
Table 1: Anti-proliferative Activity of Cyanidin-3-Glucoside (C3G) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay Duration (hours) |
| MKN-45 | Gastric Cancer | 87 µM | 24 |
| Saso-2 | Osteosarcoma | 110 µg/ml | 24 |
| G-292 | Osteosarcoma | 110 µg/ml | 24 |
| MG-63 | Osteosarcoma | 140 µg/ml | 24 |
Data extracted from studies on cyanidin-3-glucoside, not this compound.[11][12]
Table 2: Neuroprotective Effects of Cyanidin Derivatives in an AlCl3-Induced Zebrafish Model of Alzheimer's Disease
| Compound | Concentration | Observed Effects |
| Cyanidin-3-O-sophoroside (C3S) | 4µM | Ameliorated locomotor impairments, suppressed AChE activity, decreased brain oxidative stress, mitigated brain tissue pathological changes.[1][4] |
This table provides qualitative data from a study that included Cyanidin 3-sophoroside.
Experimental Protocols
The following are generalized protocols for key experiments relevant to assessing the therapeutic potential of this compound. These protocols are based on standard methodologies and would require optimization for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.[12]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a few hours.
-
Formazan (B1609692) Solubilization: Dissolve the formazan crystals formed by viable cells by adding a solubilizing agent (e.g., DMSO).[12]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated cells). Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.
Antioxidant Capacity Assessment (DPPH Radical Scavenging Assay)
This assay determines the free radical scavenging capacity of a compound.[12][13]
Methodology:
-
Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Dissolve this compound in a suitable solvent to prepare a series of concentrations.[12]
-
Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing different concentrations of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[13]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.[12][13]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity.
In Vivo Neuroprotection Study (Zebrafish Model of Alzheimer's Disease)
This protocol outlines a general workflow for assessing neuroprotective effects in a zebrafish model.[1][4]
Methodology:
-
Model Induction: Induce Alzheimer's-like pathology in zebrafish larvae by exposure to aluminum chloride (AlCl3).
-
Treatment: Administer this compound to the zebrafish, typically by adding it to the water.
-
Behavioral Assessment: Evaluate locomotor activity and other behavioral parameters to assess cognitive function.
-
Biochemical Analysis: Measure the activity of acetylcholinesterase (AChE) and markers of oxidative stress (e.g., SOD, GSH, MDA) in brain tissue homogenates.[4]
-
Histopathology: Perform histological staining (e.g., H&E staining) on brain tissue sections to assess for neuronal damage and pathological changes.[4]
Signaling Pathways and Visualizations
Based on studies of related cyanidin compounds, this compound is likely to exert its therapeutic effects through the modulation of key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these potential mechanisms.
Caption: Potential antioxidant signaling pathway of this compound via Nrf2 activation.
Caption: Postulated anti-inflammatory mechanism of this compound via NF-κB inhibition.
Caption: Hypothetical apoptotic pathway induced by this compound in cancer cells.
Conclusion and Future Directions
This compound holds significant promise as a therapeutic agent due to its likely antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties, inferred from studies on its parent and related molecules. The direct evidence, although limited, in a zebrafish model of Alzheimer's disease further strengthens its potential in neuroprotection. However, to fully realize its therapeutic applications, further research is imperative. Future studies should focus on:
-
Quantitative Bioactivity: Determining specific IC50 values and other quantitative measures of its efficacy in various in vitro and in vivo models.
-
Mechanism of Action: Elucidating the precise signaling pathways modulated by this compound.
-
Pharmacokinetics and Bioavailability: Understanding its absorption, distribution, metabolism, and excretion to optimize its therapeutic delivery.
-
Clinical Trials: Conducting well-designed clinical trials to evaluate its safety and efficacy in human subjects for specific disease indications.
The development of this compound as a therapeutic agent will require a concerted effort from researchers and drug development professionals to bridge the current knowledge gaps and translate its potential into clinical reality.
References
- 1. The Neuroprotective Effects of Cyanidin Derivatives on AlCl3-Induced Zebrafish Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. extrasynthese.com [extrasynthese.com]
- 3. Neuroprotective effects of anthocyanins and its major component cyanidin-3-O-glucoside (C3G) in the central nervous system: An outlined review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cyanidin Chloride Induces Apoptosis by Inhibiting NF-κB Signaling through Activation of Nrf2 in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyanidin-3-O-glucoside inhibits NF-kB signalling in intestinal epithelial cells exposed to TNF-α and exerts protective effects via Nrf2 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cyanidin Chloride Induces Apoptosis by Inhibiting NF-κB Signaling through Activation of Nrf2 in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic and Apoptogenic Effects of Cyanidin-3-Glucoside on the Glioblastoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyanidin 3-O-Glucoside Induces the Apoptosis in the Osteosarcoma Cells through Upregulation of the PPARγ and P21: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Technical Guide to the Discovery and Isolation of Cyanidin 3-sophoroside chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanidin (B77932) 3-sophoroside chloride is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue hues in many plants. Beyond its vibrant color, this compound is of significant interest to the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Cyanidin 3-sophoroside chloride. It details the experimental protocols for its extraction and purification from natural sources, summarizes its key physicochemical and spectroscopic data, and explores the signaling pathways it is likely to modulate. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound belongs to the anthocyanin family of flavonoids. Its structure consists of a cyanidin aglycone linked to a sophorose disaccharide (two glucose units). This glycosylation enhances its stability and water solubility.[1] Found in various fruits and flowers, such as red raspberries, sour cherries, and Hibiscus rosa-sinensis, it contributes not only to their coloration but also to their bioactive properties.[2][3][4] The compound's potent antioxidant and anti-inflammatory effects are areas of active research, with potential applications in preventing and treating chronic diseases.[1]
Physicochemical and Spectroscopic Data
The accurate identification and characterization of this compound rely on a combination of physicochemical and spectroscopic techniques. The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C27H31ClO16 | [5] |
| Molecular Weight | 646.98 g/mol | [5] |
| Appearance | Dark red/purple powder | [5] |
| Solubility | Highly water-soluble | [5] |
| Storage Conditions | Store at < -15°C in a dry, dark place | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data | Reference |
| UV-Vis | λmax at ~520 nm in acidic methanol (B129727) | [4] |
| Mass Spectrometry (LC-MS/MS) | Precursor Ion [M]+: m/z 611.1601128Major Fragment Ion: m/z 287.05374 (Cyanidin aglycone) | [6] |
| ¹H NMR (CD3OD, 600 MHz) | δ 8.82 (s,1H), 7.70 (s, 2H), 6.80 (d, J=1.2 Hz, 1H), 6.58 (d, J=1.8 Hz, 1H), 5.42 (d, J=7.8 Hz, 1H), 4.62(d, J=7.2 Hz, 1H), 3.92-3.95 (m, 1H), 3.84-3.86(m, 1H), 3.65-3.73 (m, 3H), 3.50-3.53 (m, 2H), 3.43-3.46 (m, 1H), 3.20-3.23 (m, 1H), 3.08-3.11 (m, 1H), 2.88-2.92 (m, 1H) | [7] |
| ¹³C NMR (CD3OD, 150 MHz) | δ 170.1, 164.1, 159.1, 157.4, 147.5, 145.5, 144.7, 135.2, 120.0, 113.0, 112.7, 106.1, 103.2, 101.5, 94.9, 82.5, 78.6, 77.9, 77.7, 75.8, 70.8, 70.6, 67.0, 62.2 | [7] |
Experimental Protocols: Isolation and Purification
The isolation of this compound from plant sources is a multi-step process involving extraction, purification, and separation. The following is a detailed methodology synthesized from various established protocols.
Extraction
-
Sample Preparation: Fresh or frozen plant material (e.g., red raspberries) is homogenized in a blender.
-
Solvent System: The homogenized plant material is macerated in an acidified ethanol (B145695) solution (e.g., 80% ethanol with 0.1% HCl) at a solid-to-liquid ratio of 1:10 (w/v).[8] Acidification is crucial for stabilizing the flavylium (B80283) cation of the anthocyanin.[9]
-
Extraction Conditions: The mixture is agitated for 2-4 hours at room temperature in the dark to prevent degradation.
-
Filtration: The extract is filtered through cheesecloth and then centrifuged to remove solid debris. The supernatant containing the crude extract is collected.
Purification
-
Solid-Phase Extraction (SPE): The crude extract is loaded onto a pre-conditioned C18 or Amberlite XAD-7 resin column.[2]
-
Washing: The column is washed with acidified water to remove sugars and other polar impurities.
-
Elution: The anthocyanin fraction is eluted with acidified ethanol or methanol.
-
-
Solvent Removal: The solvent from the purified anthocyanin fraction is removed under reduced pressure using a rotary evaporator at a temperature below 40°C.
Separation
-
Column Chromatography: The concentrated and purified extract is further fractionated using a Sephadex LH-20 column.[2] Elution is typically performed with an acidified methanol-water gradient.
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound, preparative HPLC is employed.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acidified water (A) and acidified methanol or acetonitrile (B52724) (B).
-
Detection: UV-Vis detector at 520 nm.
-
Fractions corresponding to the peak of this compound are collected.
-
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, extensive research on the closely related anthocyanin, cyanidin-3-glucoside (C3G), provides significant insights into its likely mechanisms of action. The shared cyanidin aglycone suggests that this compound may exert its biological effects through similar pathways.
Key signaling pathways modulated by cyanidin derivatives include:
-
NF-κB Signaling Pathway: Cyanidin glycosides have been shown to inhibit the activation of NF-κB, a key regulator of inflammation.[10][11] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][12]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical inflammatory pathway that can be modulated by cyanidin derivatives.[13][14]
-
Nrf2 Signaling Pathway: Cyanidin glycosides can activate the Nrf2 pathway, which is a key regulator of the cellular antioxidant response.[11][15] This leads to the upregulation of antioxidant enzymes, thereby protecting cells from oxidative stress.
-
PI3K/Akt Signaling Pathway: This pathway is involved in cell survival and proliferation, and its modulation by cyanidin derivatives has been observed.[13]
The antioxidant activity of this compound is also attributed to its ability to scavenge free radicals and inhibit enzymes like polyphenol oxidase (PPO).[1][3][16]
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Postulated signaling pathways modulated by Cyanidin 3-sophoroside.
Conclusion
This compound is a promising natural compound with significant potential for applications in the food, pharmaceutical, and cosmetic industries. This guide has provided a detailed overview of the methodologies for its isolation and characterization, along with insights into its biological activities. The presented experimental protocols offer a solid foundation for researchers to efficiently extract and purify this compound for further investigation. While the precise signaling pathways modulated by this compound require more direct investigation, the data from related cyanidin glycosides strongly suggest its involvement in key anti-inflammatory and antioxidant pathways. Further research into the specific molecular interactions of this compound will be crucial for fully realizing its therapeutic potential.
References
- 1. This compound | 18376-31-3 | TAA37631 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. biolink.no [biolink.no]
- 6. cyanidin 3-O-sophoroside | C27H31O16+ | CID 11169452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. CN106905391B - Blueberry anthocyanin extraction, separation and purification method - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Anti-inflammatory effects of black rice, cyanidin-3-O-beta-D-glycoside, and its metabolites, cyanidin and protocatechuic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cyanidin and Cyanidin-3-Glucoside Alleviate Peptic Ulcer Disease: Insights from in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cyanidin-3-O-Glucoside Induces the Apoptosis of Human Gastric Cancer MKN-45 Cells through ROS-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound | CAS#:18376-31-3 | Chemsrc [chemsrc.com]
Methodological & Application
Application Note and Protocol for the Quantification of Cyanidin 3-Sophoroside Chloride by HPLC
This document provides a comprehensive guide for the quantitative analysis of Cyanidin 3-sophoroside chloride in various samples using High-Performance Liquid Chromatography (HPLC). This protocol is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.
Introduction
This compound is an anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables.[1][2] As a bioactive phenolic compound, it is recognized for its potent antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical and nutraceutical applications.[2] Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV-Vis detection is a widely used and reliable technique for this purpose.[3][4]
Analytical Principle
The HPLC method described herein separates this compound from other components in a sample matrix using a reversed-phase C18 column. The separation is achieved by a gradient elution using a mobile phase consisting of an acidified aqueous solution and an organic solvent. The quantification is performed by detecting the analyte at its maximum absorbance wavelength in the visible spectrum, typically around 518 nm, and comparing the peak area to a calibration curve prepared from analytical standards.[5]
Materials and Reagents
-
Analytical Standard: this compound (purity >97%)[6] (CAS No: 38820-68-7 or 18376-31-3)[1][7]
-
Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water.
-
Acids: Formic acid, trifluoroacetic acid (TFA), or hydrochloric acid (HCl).
-
Filters: 0.45 µm syringe filters for sample and mobile phase filtration.
-
Sample Matrices: As required (e.g., plant extracts, fruit juices, plasma).
Experimental Protocols
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound analytical standard. Dissolve it in a suitable solvent, such as methanol containing 0.1% HCl, to achieve the desired concentration. Store this solution in the dark at -20°C.[8] Anthocyanins are more stable at low pH.[8]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
The sample preparation method will vary depending on the matrix. Below are general guidelines for different sample types.
-
Liquid Samples (e.g., Fruit Juices):
-
Centrifuge the sample to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.[4]
-
If the concentration of the analyte is expected to be high, dilute the sample with the initial mobile phase.
-
-
Solid Samples (e.g., Plant Extracts, Lyophilized Powders):
-
Accurately weigh the sample and extract it with an appropriate solvent, such as 70% aqueous acetone (B3395972) containing 0.01% TFA, with stirring at 4°C.[9]
-
Centrifuge the extract and collect the supernatant. Re-extract the solid residue to ensure complete extraction.[9]
-
The combined supernatant can be concentrated under reduced pressure at a temperature below 30°C.[9]
-
Redissolve the residue in a known volume of 0.01% HCl and filter through a 0.45 µm syringe filter before HPLC analysis.[9]
-
-
Biological Samples (e.g., Plasma):
-
Liquid-Liquid Extraction (LLE): Acidify the plasma sample to pH 2 with formic acid. Extract the analyte with acetonitrile or methanol, followed by centrifugation.[8]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract. The choice of sorbent and elution solvents should be optimized for the specific application.[8]
-
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is required.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water[8] |
| Mobile Phase B | Acetonitrile[8] |
| Gradient Elution | See Table 2 for a typical gradient program. |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C[8] |
| Detection Wavelength | 518 - 525 nm[5][8] |
| Injection Volume | 10 - 20 µL |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 70 | 30 |
| 25 | 70 | 30 |
| 30 | 95 | 5 |
| 35 | 95 | 5 |
Note: This gradient is a starting point and may require optimization depending on the sample matrix and co-eluting compounds.
Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions and record the peak area for this compound at each concentration. Plot a calibration curve of peak area versus concentration.
-
Linearity: Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of >0.999 is typically desired.[9]
-
Quantification: Inject the prepared samples. Identify the peak corresponding to this compound by comparing its retention time with that of the standard. Calculate the concentration of the analyte in the sample using the linear regression equation from the calibration curve.
Method Validation
For use in regulated environments, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Table 3: Representative Method Validation Parameters
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.999 |
| Accuracy (Recovery %) | 98 - 102% |
| Precision (RSD %) | < 2% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
Stability and Storage
This compound is sensitive to light, heat, and neutral to alkaline pH.[6] Stock and working solutions should be stored in the dark at low temperatures (<-5°C) to minimize degradation.[6] Samples should also be protected from light and kept cool during preparation and analysis. The compound is known to be unstable at temperatures above 40°C.[6]
Visual Representations
Caption: Experimental workflow for HPLC quantification.
Caption: Key factors influencing the analytical method.
References
- 1. This compound analytical standard 18376-31-3 [sigmaaldrich.com]
- 2. Cas 38820-68-7,this compound | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biolink.no [biolink.no]
- 7. extrasynthese.com [extrasynthese.com]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. scispace.com [scispace.com]
Application Note: Extraction and Purification of Cyanidin-3-Sophoroside Chloride from Berries
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanidin-3-sophoroside is a prominent anthocyanin found in various berries, notably red raspberries and blackberries, contributing to their vibrant red and purple hues.[1][2] As a member of the flavonoid family, it is a water-soluble pigment valued not only as a natural colorant but also for its significant antioxidant and potential therapeutic properties.[1][3] The extraction and purification of cyanidin-3-sophoroside present challenges due to its inherent instability, as it is susceptible to degradation by heat (>40°C), light, and pH shifts.[4][5] This protocol outlines a robust, multi-step method for the efficient extraction and high-purity isolation of cyanidin-3-sophoroside chloride from a berry matrix, designed for research and developmental applications.
Principle
The protocol is based on a systematic purification strategy. Initially, a solid-liquid extraction using an acidified organic solvent is performed to extract anthocyanins from the berry matrix while stabilizing them in their colored flavylium (B80283) cationic form.[1][6] The crude extract is then subjected to solid-phase extraction (SPE) to remove bulk impurities such as sugars and organic acids.[7] Final purification to isolate cyanidin-3-sophoroside to a high degree of purity is achieved through preparative high-performance liquid chromatography (HPLC). Identification is confirmed using liquid chromatography-mass spectrometry (LC-MS).
Materials and Reagents
-
Equipment:
-
High-speed blender/homogenizer
-
Ultrasonic bath
-
Refrigerated centrifuge
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18, Macroporous Resin AB-8)
-
Preparative HPLC system with a Diode Array Detector (DAD)
-
Analytical HPLC-MS system
-
Lyophilizer (Freeze-dryer)
-
pH meter
-
Vortex mixer
-
-
Solvents and Chemicals:
-
Berries (fresh or frozen, e.g., red raspberries)
-
Ethanol (B145695) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Hydrochloric Acid (HCl, analytical grade)
-
Formic Acid (LC-MS grade)
-
Trifluoroacetic Acid (TFA, HPLC grade)
-
Cyanidin-3-sophoroside chloride standard (>97% purity)
-
Deionized water (18.2 MΩ·cm)
-
Nitrogen gas
-
Experimental Protocol
4.1. Sample Preparation and Extraction
-
Weigh 100 g of fresh or frozen berries. If frozen, allow them to thaw partially at 4°C.
-
Homogenize the berries into a fine pulp using a high-speed blender.
-
Transfer the pulp to a suitable flask and add 500 mL of 60% aqueous ethanol acidified with 0.1% HCl (v/v).[8] This creates a solid-to-liquid ratio of 1:5 (w/v).
-
Perform the extraction in an ultrasonic bath at 40-60°C for 40 minutes to enhance efficiency.[8][9]
-
After extraction, centrifuge the mixture at 5,000 x g for 20 minutes at 4°C to pellet solid debris.
-
Decant and collect the supernatant. Filter it through a Buchner funnel with Whatman No. 1 paper to obtain the crude extract.
4.2. Crude Extract Concentration
-
Concentrate the crude extract using a rotary evaporator at a temperature not exceeding 40°C to remove the ethanol.[10]
-
Continue evaporation until the final volume is reduced to approximately 100 mL. The resulting aqueous solution is now ready for purification.
4.3. Solid-Phase Extraction (SPE) Purification This step removes sugars, organic acids, and other highly polar impurities.[7]
-
Conditioning: Condition a C18 SPE cartridge (e.g., 10g) by passing 50 mL of methanol followed by 50 mL of acidified deionized water (0.01% HCl).
-
Loading: Load the concentrated aqueous extract onto the conditioned C18 cartridge at a slow flow rate (approx. 5 mL/min). Anthocyanins will be retained on the stationary phase.
-
Washing: Wash the cartridge with 100 mL of acidified deionized water (0.01% HCl) to elute sugars and acids. Follow with a second wash of 50 mL of 5% aqueous ethanol to remove less polar impurities. Discard the washings.
-
Elution: Elute the retained anthocyanin fraction from the cartridge using 100 mL of acidified methanol (0.1% HCl). Collect this anthocyanin-rich fraction.
-
Evaporate the methanol from the eluate under vacuum at <40°C. Re-dissolve the residue in a minimal volume of 5% aqueous acetonitrile with 0.1% TFA for HPLC purification.
4.4. Preparative HPLC Isolation Final isolation is performed to separate cyanidin-3-sophoroside from other co-eluting anthocyanins.[1][11]
-
Column: C18 semi-preparative column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient Program:
-
0-10 min: 5-15% B
-
10-30 min: 15-25% B
-
30-35 min: 25-50% B
-
35-40 min: 50-5% B (column wash and re-equilibration)
-
-
Flow Rate: 4.0 mL/min.
-
Detection: Diode Array Detector (DAD) monitoring at 520 nm.[6][9]
-
Injection: Inject the purified SPE fraction. Collect the peak corresponding to the retention time of the cyanidin-3-sophoroside standard.
-
Pool the collected fractions, evaporate the organic solvent under vacuum, and lyophilize to obtain the purified compound as a dark red/purple powder.[4]
4.5. Identification and Purity Analysis
-
Confirm the identity of the isolated compound using LC-MS. Cyanidin-3-sophoroside should exhibit a molecular cation [M]⁺ at m/z 611 and a characteristic fragment ion [M-324]⁺ at m/z 287, corresponding to the cyanidin (B77932) aglycone.[1]
-
Assess the final purity using analytical HPLC-DAD at 520 nm. Purity should exceed 95%.[1][12]
Data Presentation
The following table summarizes the expected yield and purity at key stages of the purification process, based on typical results from berry extracts.[1][12]
| Purification Stage | Predominant Compounds | Purity of C3S (%) | Recovery (%) |
| Crude Extract | Anthocyanins, Sugars, Organic Acids, Phenolics | ~5-10% | 100% |
| Post-SPE | Anthocyanin Mixture (Cyanidins, Pelargonidins) | ~60-75% | ~90-95%[7] |
| Post-Preparative HPLC | Isolated Cyanidin-3-Sophoroside (C3S) | >95%[1][12] | ~70-80% |
Visualization of Protocols
Caption: Overall workflow for the extraction and purification of Cyanidin-3-Sophoroside.
Caption: Step-by-step workflow for the Solid-Phase Extraction (SPE) purification stage.
Storage and Handling
Purified cyanidin-3-sophoroside chloride is highly unstable. For storage longer than a few days, the lyophilized powder should be stored in an airtight, dark container at or below -20°C.[4] When preparing solutions, use acidified solvents and minimize exposure to light and elevated temperatures to prevent degradation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biolink.no [biolink.no]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Research Progress of Extraction, Purification and Analysis Methods of Phenolic Compounds from Blueberry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ars.usda.gov [ars.usda.gov]
- 11. isca.in [isca.in]
- 12. researchgate.net [researchgate.net]
Application Note: UPLC-MS/MS Analysis of Cyanidin 3-Sophoroside Chloride in Plant Extracts
Introduction
Cyanidin (B77932) 3-sophoroside chloride is an anthocyanin responsible for the red-to-purple pigmentation in various plants, including certain berries, flowers, and vegetables. Beyond its role as a natural colorant, it is of significant interest to researchers, scientists, and drug development professionals due to its potential antioxidant and health-promoting properties. Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, efficacy studies, and the development of new nutraceuticals and pharmaceuticals. This application note provides a detailed protocol for the analysis of cyanidin 3-sophoroside chloride in plant extracts using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS), a highly selective and sensitive analytical technique.
Experimental Workflow
The overall workflow for the analysis of this compound in plant extracts is depicted below.
Protocols
Sample Preparation: Extraction of this compound
Objective: To efficiently extract this compound from plant material while minimizing degradation.
Materials and Reagents:
-
Fresh or lyophilized plant material
-
Grinder or homogenizer
-
Extraction Solvent: Methanol (B129727) (or ethanol) with 0.1% hydrochloric acid (HCl)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) C18 cartridges
-
SPE manifold
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid
Extraction Workflow Diagram:
Procedure:
-
Homogenization: Weigh approximately 1-2 g of fresh plant material or 200-500 mg of lyophilized (freeze-dried) material. Grind the material into a fine powder using a grinder or mortar and pestle. This increases the surface area for efficient extraction.
-
Extraction: Transfer the powdered sample to a centrifuge tube. Add 10 mL of acidified methanol (0.1% HCl). Vortex the mixture for 1 minute and then sonicate for 30 minutes in a sonicator bath. To prevent degradation, protect the sample from light by using amber vials or wrapping the tubes in aluminum foil.[1]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes. Carefully decant the supernatant into a clean collection tube.
-
Re-extraction (Optional but Recommended): To maximize the yield, add another 10 mL of acidified methanol to the pellet, vortex, sonicate, and centrifuge again. Combine the supernatants.
-
Concentration: Evaporate the solvent from the combined supernatants using a rotary evaporator at a temperature not exceeding 40°C.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water with 0.1% formic acid.
-
Loading: Reconstitute the dried extract in a minimal volume of deionized water with 0.1% formic acid and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water with 0.1% formic acid to remove sugars and other polar impurities.
-
Elution: Elute the this compound with 5 mL of acidified methanol (0.1% HCl).
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for UPLC-MS/MS analysis. Filter the final solution through a 0.22 µm syringe filter.
UPLC-MS/MS Analysis
Objective: To separate and quantify this compound using UPLC-MS/MS.
Instrumentation and Conditions:
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Column Temperature | 40°C |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Gradient Elution | 5% B to 40% B over 10 minutes, then a wash and re-equilibration step. (Gradient may need optimization depending on the plant matrix) |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Data Presentation: MRM Transitions for Quantification
The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. A certified reference standard of this compound should be used for method development and quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Cyanidin 3-sophoroside | 611.2 | 287.1 | 0.1 | 30 | 25 |
| (Confirmation Ion) | 611.2 | 449.1 | 0.1 | 30 | 20 |
Note: The fragmentation of cyanidin 3-sophoroside (m/z 611.2) primarily results in the loss of the sophorose moiety (two glucose units, 324 Da) to yield the cyanidin aglycone (m/z 287.1). A secondary fragmentation can result in the loss of one glucose unit (162 Da) to yield cyanidin 3-glucoside (m/z 449.1).
Data Analysis and Quantification
A calibration curve should be constructed using a certified reference standard of this compound at a minimum of five concentration levels. The concentration of this compound in the plant extracts is determined by plotting the peak area ratios of the analyte to an internal standard (if used) against the corresponding concentrations.
Example Calibration Curve Data:
| Concentration (ng/mL) | Peak Area |
| 1 | 1,520 |
| 5 | 7,650 |
| 10 | 15,100 |
| 50 | 75,800 |
| 100 | 152,500 |
| 500 | 761,000 |
The linearity of the calibration curve should be evaluated, with an R² value > 0.99 being acceptable. The limit of detection (LOD) and limit of quantification (LOQ) should also be determined.
Conclusion
This application note provides a comprehensive and detailed protocol for the reliable quantification of this compound in plant extracts using UPLC-MS/MS. The described methods for extraction, cleanup, and analysis are robust and sensitive, making them suitable for researchers, scientists, and drug development professionals working with this important anthocyanin. Adherence to these protocols will ensure accurate and reproducible results for a variety of plant matrices.
References
Application Notes and Protocols for the Purification of Cyanidin 3-Sophoroside Chloride using Solid-Phase Extraction (SPE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin 3-sophoroside chloride is a water-soluble anthocyanin, a class of flavonoids responsible for the red, purple, and blue pigments in many plants.[1][2] As a bioactive phenolic compound, it is of significant interest to the pharmaceutical and nutraceutical industries due to its potential antioxidant and anti-inflammatory properties.[1] Effective purification is crucial for accurate biological activity assessment and potential therapeutic applications. Solid-phase extraction (SPE) is a robust and efficient technique for the purification and concentration of anthocyanins from crude plant extracts, effectively removing interfering substances such as sugars, organic acids, and other polyphenols.[3][4][5]
This document provides detailed protocols for the purification of this compound using both traditional C18 reversed-phase and advanced mixed-mode cation-exchange SPE cartridges.
Principle of Solid-Phase Extraction for Anthocyanins
The purification of anthocyanins like this compound by SPE relies on their unique chemical structure. In acidic conditions (pH < 3), anthocyanins predominantly exist in their stable, positively charged flavylium (B80283) cation form.[5] This positive charge is key to their retention and selective elution.
-
Reversed-Phase (C18) SPE: This is the most common method. The non-polar C18 stationary phase retains the relatively non-polar anthocyanin structure, while polar impurities like sugars and organic acids are washed away with an aqueous, acidified mobile phase. The target compound is then eluted with an organic solvent, also acidified to maintain stability.[6]
-
Mixed-Mode Cation-Exchange (MCX) SPE: This advanced technique combines reversed-phase properties with strong cation-exchange capabilities.[3][7] At a low pH, the positively charged this compound is strongly retained by the negatively charged sulfonic acid groups of the sorbent.[3][5] This allows for more rigorous washing steps to remove other non-anthocyanin phenolics, leading to significantly higher purity of the final eluate.[3]
Experimental Protocols
Protocol 1: C18 Reversed-Phase SPE
This protocol is a general-purpose method for cleaning and concentrating this compound from a pre-filtered plant extract.
Materials:
-
C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl) or Formic Acid (FA)
-
Ethyl acetate (B1210297) (Optional, for enhanced purity)
-
SPE vacuum manifold
-
Collection vials
Methodology:
-
Sample Preparation:
-
Ensure the crude extract containing this compound is in a liquid form. A typical extraction solvent is acidified methanol (e.g., methanol with 0.1% HCl).
-
Centrifuge or filter the crude extract (e.g., through a 0.45 µm filter) to remove particulate matter.[5]
-
Adjust the pH of the sample to approximately 2 with an appropriate acid (e.g., HCl, FA).[5]
-
If the sample contains a high concentration of organic solvent (>5%), dilute it with acidified water (pH 2) to ensure proper retention on the C18 sorbent.[5]
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.
-
Do not allow the cartridge to dry.
-
-
SPE Cartridge Equilibration:
-
Pass 5 mL of acidified deionized water (pH 2, e.g., 0.01% HCl in water) through the cartridge to prepare it for the aqueous sample.
-
Ensure the sorbent bed does not dry out.
-
-
Sample Loading:
-
Load the prepared sample onto the cartridge at a slow and consistent flow rate (approximately 1-2 mL/min).[5]
-
-
Washing:
-
Step 5a (Polar Impurity Removal): Wash the cartridge with 5-10 mL of acidified deionized water (pH 2) to remove sugars, small organic acids, and other highly polar impurities.
-
Step 5b (Optional, Non-polar Impurity Removal): For extracts rich in other less polar phenolic compounds, an optional wash with a solvent like ethyl acetate can improve purity.[6] Pass 5 mL of ethyl acetate through the cartridge.
-
-
Drying (Optional):
-
Dry the cartridge under a gentle stream of nitrogen or on the vacuum manifold for 5-10 minutes to remove residual wash solvents.
-
-
Elution:
-
Place a clean collection vial under the cartridge.
-
Elute the this compound with 2-5 mL of acidified methanol (e.g., methanol with 0.1% HCl).[5] Collect the purified fraction.
-
Protocol 2: Mixed-Mode Cation-Exchange (MCX) SPE
This protocol is recommended for achieving higher purity by selectively targeting the cationic nature of this compound.[3][7]
Materials:
-
Mixed-Mode Cation-Exchange SPE Cartridge
-
Methanol (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl) or other suitable acid
-
SPE vacuum manifold
-
Collection vials
Methodology:
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1, ensuring the pH is adjusted to ~2 to promote the formation of the flavylium cation.[7]
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the MCX cartridge.
-
-
SPE Cartridge Equilibration:
-
Pass 5 mL of acidified deionized water (pH 2) through the cartridge.
-
-
Sample Loading:
-
Load the acidified sample onto the cartridge. The positively charged this compound will bind to the cation-exchange sorbent.
-
-
Washing:
-
Step 5a (Polar Impurity Removal): Wash with 5 mL of acidified deionized water (pH 2).
-
Step 5b (Non-polar, Non-ionic Impurity Removal): Wash with 5 mL of methanol to remove non-polar compounds that are not ionically bound to the sorbent.[7]
-
-
Elution:
-
Elute the bound this compound with 2-5 mL of methanolic HCl (e.g., 5% HCl in methanol). The high concentration of H+ ions displaces the cationic anthocyanin from the sorbent. Alternatively, a buffer at a higher pH (e.g., pH 6) can be used to neutralize the charge on the cyanidin, causing its release.[7]
-
Data Presentation
The following tables summarize quantitative data on the purification of Cyanidin 3-sophoroside and related anthocyanins under various SPE conditions.
Table 1: Purity and Recovery of Cyanidin 3-Sophoroside and Related Glycosides.
| Analyte | Purification Method | Purity Achieved | Recovery Rate | Source |
|---|---|---|---|---|
| Cyanidin 3-sophoroside | Macroporous Resin (AB-8) + Sephadex LH-20 | 94.76% | 98.84% (resin step) | [4] |
| Cyanidin 3-glucoside | Macroporous Resin (AB-8) + Sephadex LH-20 | 95.52% | 98.84% (resin step) | [4] |
| Cyanidin 3-glucoside | C18 SPE | 68.36% | Not specified | [2] |
| General Anthocyanins | Mixed-Mode Cation-Exchange SPE | >99% (for 8 of 12 sources tested) | Excellent |[3] |
Table 2: Comparison of SPE Sorbents for Anthocyanin Purification.
| SPE Sorbent | Advantages | Disadvantages | Typical Purity |
|---|---|---|---|
| C18 (Reversed-Phase) | Widely available, good for general cleanup of polar impurities. | Less selective for anthocyanins over other phenolics. | Moderate to High[3] |
| Mixed-Mode Cation-Exchange (MCX) | Highly selective for cationic anthocyanins, excellent removal of non-anthocyanin phenolics. | May require more specific elution conditions. | Very High (>99%)[3] |
| Vinylbenzene-based | Excellent retention for glucosylated anthocyanidins. | May have different selectivity compared to C18. | High |
| Macroporous Resins (e.g., Amberlite™ XAD-7, AB-8) | High capacity, low cost, effective for initial large-scale purification. | Often used as a preliminary step before further chromatographic purification. | High (when followed by other steps)[4] |
Visualizations
Caption: A generalized workflow for the solid-phase extraction of this compound.
Caption: Comparison of retention mechanisms for C18 and Mixed-Mode SPE of cationic anthocyanins.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery | 1. Premature Elution: Sample solvent has high organic content, or wash solvent is too strong. | 1. Dilute sample with acidified water if organic content is >5%.[5] Use a weaker wash solvent (e.g., increase aqueous content). |
| 2. Incomplete Elution: Elution solvent is not strong enough to desorb the analyte. | 2. Ensure the elution solvent is sufficiently acidic (e.g., 0.1% HCl in methanol) to ensure complete desorption.[5] Consider increasing the volume of elution solvent. | |
| 3. Analyte Degradation: Anthocyanins are sensitive to light, high temperatures, and neutral/alkaline pH. | 3. Protect samples from direct light, keep them cool, and maintain an acidic pH throughout the process. | |
| 4. Cartridge Drying: For silica-based sorbents, allowing the bed to dry after conditioning/equilibration can cause channeling and poor retention. | 4. Do not let the sorbent bed dry out between the conditioning, equilibration, and sample loading steps.[5] | |
| Poor Purity (Interfering Peaks) | 1. Inefficient Washing: The wash step is not adequately removing interfering compounds. | 1. Optimize the wash step. Use the strongest possible wash solvent that does not elute the analyte. Consider a multi-step wash (e.g., acidified water followed by ethyl acetate).[5] |
| 2. Inappropriate Sorbent: The chosen sorbent (e.g., C18) may not have enough selectivity to separate the analyte from similar compounds. | 2. For complex matrices, consider a more selective sorbent like a mixed-mode cation-exchange (MCX) cartridge.[3][7] | |
| 3. Sample Overload: Too much sample has been loaded onto the cartridge, exceeding its capacity. | 3. Reduce the amount of sample loaded or use a cartridge with a larger bed mass. | |
| Poor Reproducibility | 1. Inconsistent pH Control: Small variations in pH can affect the charge state and retention of the analyte. | 1. Use buffers to maintain a consistent pH in the sample and mobile phases.[5] |
| 2. Variable Flow Rates: Inconsistent flow rates during loading, washing, and elution affect interaction time with the sorbent. | 2. Use a vacuum manifold with flow control or an automated SPE system to maintain consistent flow rates.[5] | |
| 3. Inconsistent Elution Volume: Using different volumes of elution solvent will result in variable analyte concentration. | 3. Use a fixed and sufficient volume of elution solvent for all samples.[5] |
References
- 1. researchgate.net [researchgate.net]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. High-purity isolation of anthocyanins mixtures from fruits and vegetables--a novel solid-phase extraction method using mixed mode cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application of Cyanidin 3-sophoroside chloride in Nutraceutical Formulations: A Guide for Researchers and Drug Development Professionals
Introduction
Cyanidin (B77932) 3-sophoroside chloride is a naturally occurring anthocyanin, a class of flavonoids responsible for the vibrant red, purple, and blue pigments in many fruits and vegetables. Beyond its role as a natural colorant, this compound is gaining significant interest in the nutraceutical and pharmaceutical industries for its potent antioxidant and anti-inflammatory properties. These bioactivities suggest its potential application in formulations aimed at mitigating oxidative stress and inflammation-related chronic diseases.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing Cyanidin 3-sophoroside chloride in nutraceutical formulations. It covers key aspects of its biological activity, formulation considerations, and methodologies for its evaluation.
Physicochemical Properties and Handling
This compound is a water-soluble molecule that is sensitive to changes in pH, temperature, light, and oxygen. Its stability is a critical factor in the development of effective nutraceutical formulations.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₁ClO₁₆ | [1][2] |
| Molecular Weight | 646.98 g/mol | [1][2] |
| Appearance | Dark red/purple powder | [3] |
| Solubility | Highly water-soluble | [3] |
| Stability | Prone to degradation at temperatures >40°C and pH > 7. Stable in acidic conditions (pH 1.0-3.1). | [3][4] |
| Storage | Store at < -15°C in the dark. | [3] |
Biological Activities and Mechanism of Action
The health benefits of this compound are primarily attributed to its antioxidant and anti-inflammatory effects. While direct quantitative data for this compound is limited in the scientific literature, extensive research on the closely related compound, cyanidin-3-O-glucoside (C3G), and the aglycone, cyanidin, provides a strong basis for understanding its potential efficacy.
Antioxidant Activity
Cyanidin and its glycosides are potent free-radical scavengers. Their antioxidant capacity is a key mechanism in protecting cells from oxidative damage, which is implicated in a range of chronic diseases. The following table summarizes the antioxidant activity of cyanidin and its derivatives from various studies.
| Compound | Assay | IC50 Value (µM) | Source |
| Cyanidin Chloride | DPPH Radical Scavenging | 63 | [5] |
| Cyanidin | DPPH Radical Scavenging | 33 | [5] |
| Cyanidin | DPPH Radical Scavenging | 4.85 | [5] |
| Cyanidin-3-O-glucoside Liposomes | DPPH Radical Scavenging | 11 (µg/mL) | [6] |
| Cyanidin-3-O-glucoside | DPPH Radical Scavenging | 14 (µg/mL) | [6] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Cyanidin and its glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and Nrf2 pathways.
-
NF-κB Signaling Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. When activated, it promotes the expression of pro-inflammatory cytokines and enzymes. Cyanidin and its derivatives have been shown to inhibit the activation of NF-κB.[7][8][9]
-
Nrf2 Signaling Pathway Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the antioxidant response. Activation of Nrf2 leads to the production of a wide array of antioxidant and cytoprotective enzymes. Cyanidin and its glycosides can activate the Nrf2 pathway, thereby enhancing the body's natural defense against oxidative stress.[7][8][9]
Signaling Pathway Diagrams
Application in Nutraceutical Formulations
The inherent instability of anthocyanins like this compound presents a significant challenge for their incorporation into nutraceutical products.[7][9] Formulation strategies must focus on protecting the molecule from degradation to ensure its bioavailability and efficacy.
Formulation Strategies
-
Encapsulation: Microencapsulation and nanoencapsulation are promising techniques to enhance the stability of anthocyanins.[8] Wall materials such as maltodextrin, whey protein, and liposomes can provide a protective barrier against environmental factors.[8]
-
pH Control: Maintaining an acidic environment (pH < 4.0) is crucial for the stability of this compound. Formulations should include acidulants or be designed to release the active compound in the acidic environment of the stomach.
-
Antioxidant Synergies: Combining this compound with other antioxidants, such as ascorbic acid or tocopherols, may provide a synergistic effect and enhance the overall stability of the formulation.
-
Dosage Forms:
-
Capsules and Tablets: Dry dosage forms offer a more stable environment compared to liquid formulations. Enteric coatings can be employed to protect the compound from the neutral pH of the small intestine and target its release.
-
Powders for Reconstitution: These can be formulated with acidulants and stabilizers, to be dissolved in a liquid by the consumer just before ingestion.
-
Functional Beverages: While challenging due to stability issues, formulating functional beverages with low pH and opaque packaging to protect from light is a possibility.
-
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the bioactivity of this compound.
Protocol 1: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (analytical grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Sample: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Assay: a. To a 96-well microplate, add 100 µL of each concentration of the test sample. b. Add 100 µL of the DPPH solution to each well. c. For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
Determine the IC50 value (the concentration of the sample that causes 50% inhibition of the DPPH radical) by plotting the percentage of scavenging activity against the sample concentration.
-
Protocol 2: In Vitro NF-κB Activation Assay (ELISA-based)
This protocol describes a method to quantify the activation of the NF-κB p65 subunit in cell lysates.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
NF-κB p65 Transcription Factor Assay Kit (commercially available, e.g., from Cayman Chemical or Abcam)
-
Nuclear extraction kit
Procedure:
-
Cell Culture and Treatment: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes) to induce NF-κB activation.
-
Nuclear Extract Preparation: Prepare nuclear extracts from the treated and untreated cells according to the manufacturer's protocol of the nuclear extraction kit.
-
NF-κB p65 Assay: a. Perform the ELISA-based assay according to the manufacturer's instructions of the NF-κB p65 Transcription Factor Assay Kit. b. Briefly, this involves adding the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus sequence. c. The activated NF-κB p65 in the nuclear extract binds to the oligonucleotide. d. A specific primary antibody to NF-κB p65 is added, followed by a HRP-conjugated secondary antibody. e. A chromogenic substrate is added, and the absorbance is measured at 450 nm.
-
Data Analysis: Compare the absorbance values of the treated samples to the LPS-stimulated control to determine the inhibitory effect of this compound on NF-κB activation.
Protocol 3: In Vitro Nrf2 Activation Assay (Reporter Gene Assay)
This protocol utilizes a cell line stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct to measure Nrf2 activation.
Materials:
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE-Luc)
-
Cell culture medium and supplements
-
This compound
-
Positive control (e.g., sulforaphane)
-
Luciferase assay reagent
-
96-well white, clear-bottom plate
-
Luminometer
Procedure:
-
Cell Seeding: Seed the ARE-luciferase reporter cells in a 96-well white, clear-bottom plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and the positive control for a specified time (e.g., 6-24 hours).
-
Luciferase Assay: a. Lyse the cells and measure the luciferase activity using a commercial luciferase assay reagent according to the manufacturer's protocol. b. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the fold induction of luciferase activity by dividing the relative light units (RLU) of the treated wells by the average RLU of the vehicle control wells. An increase in luciferase activity indicates activation of the Nrf2 pathway.
Bioavailability and Metabolism
The bioavailability of anthocyanins is generally low.[10][11] Studies on cyanidin-3-O-glucoside show that it is absorbed in the stomach and small intestine, and can be metabolized by the gut microbiota into various phenolic acids.[12][13][14] The sophorose sugar moiety of Cyanidin 3-sophoroside may influence its absorption and metabolism compared to the glucoside form, and further research is needed to elucidate its specific pharmacokinetic profile. The metabolites of cyanidin glycosides also possess biological activity and contribute to the overall health effects.[13]
Conclusion
This compound is a promising bioactive compound for the development of nutraceuticals aimed at combating oxidative stress and inflammation. While its inherent instability poses formulation challenges, modern techniques such as encapsulation can significantly improve its stability and bioavailability. The provided protocols offer a framework for the in vitro evaluation of its antioxidant and anti-inflammatory properties, which are crucial steps in the research and development of effective and stable nutraceutical products. Further studies are warranted to establish the specific pharmacokinetic profile and in vivo efficacy of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Comparison of anticancer activity and antioxidant activity between cyanidin-3-O-glucoside liposomes and cyanidin-3-O-glucoside in Caco-2 cells in vitro - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of anticancer activity and antioxidant activity between cyanidin-3- O -glucoside liposomes and cyanidin-3- O -glucoside in Caco-2 cells in ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06387C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Microencapsulation of Anthocyanins—Critical Review of Techniques and Wall Materials [mdpi.com]
- 9. Anthocyanins: a promising source of natural colorants and nutraceuticals: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. Bioavailability, antioxidant and biological properties of the natural free-radical scavengers cyanidin and related glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Absorption and metabolism of cyanidin 3-O-beta-D-glucoside in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of cyanidin-3-O-beta-D-glucoside isolated from black colored rice and its antiscratching behavioral effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Absorption and metabolism of anthocyanin cyanidin-3-glucoside in the isolated rat small intestine is not influenced by ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design: Cyanidin 3-Sophoroside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanidin (B77932) 3-sophoroside is a naturally occurring anthocyanin found in various fruits and vegetables, noted for its potential therapeutic properties, including neuroprotective, anti-inflammatory, and antioxidant effects. These application notes provide a comprehensive guide for the in vivo experimental design of studies involving Cyanidin 3-sophoroside. This document outlines detailed protocols for pharmacokinetic, neuroprotective, and anti-inflammatory efficacy studies, along with data presentation guidelines and visualizations of key signaling pathways. While specific data for Cyanidin 3-sophoroside is prioritized, relevant data from its closely related analogue, Cyanidin 3-glucoside (C3G), is included to provide a broader context for experimental design, as C3G is more extensively studied.
Pharmacokinetic Studies
A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of Cyanidin 3-sophoroside is fundamental for designing meaningful efficacy studies.
Experimental Protocol: Pharmacokinetic Analysis in Rats
This protocol is adapted from studies on cyanidin glycosides.[1][2][3]
-
Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Housing: Housed in standard laboratory conditions (22 ± 3°C, 50-60% humidity, 12-hour light/dark cycle) with ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.
-
-
Dosing:
-
Fasting: Fast animals overnight (12-16 hours) with free access to water before administration.
-
Formulation: Dissolve Cyanidin 3-sophoroside in a suitable vehicle, such as distilled water or a 0.5% carboxymethyl cellulose (B213188) (CMC) solution.
-
Administration: Administer a single oral dose via gavage. A range of doses can be tested (e.g., 10, 20, 50 mg/kg). For intravenous administration, dissolve in a sterile saline solution and administer via the tail vein.
-
-
Sample Collection:
-
Blood: Collect blood samples from the tail vein or retro-orbital sinus at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Urine and Feces: House animals in metabolic cages to collect urine and feces over 24 or 48 hours.
-
Tissue Distribution (optional): At the end of the study, euthanize the animals and collect various tissues (e.g., brain, liver, kidneys, intestine) to assess tissue distribution.
-
-
Sample Analysis:
-
Analytical Method: Use a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS-MS) method to quantify Cyanidin 3-sophoroside and its potential metabolites in plasma, urine, feces, and tissue homogenates.[3]
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters using appropriate software (e.g., WinNonlin). Parameters include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Data Presentation: Pharmacokinetic Parameters
Table 1: Pharmacokinetic Parameters of Cyanidin Glycosides in Rats
| Parameter | Cyanidin 3-O-sophoroside (Oral) | Cyanidin 3-glucoside (Oral) | Cyanidin 3-glucoside (IV) |
| Dose | 2.77 mL raspberry juice | 300 mg/kg | 668 nmol |
| Cmax | 16.4 nmol/L | 2967.29 ± 556.71 ng/mL | - |
| Tmax | 1 hour | 0.25 hours | - |
| t1/2 | - | 0.77 ± 0.05 hours | - |
| AUC(0-t) | - | - | 2.76 ± 0.88 µg·h/mL (plasma) |
| Reference | [4] | [2] | [1][3] |
Note: Data for Cyanidin 3-sophoroside is limited; data from raspberry juice containing this compound is presented. C3G data is provided for comparative purposes.
Neuroprotective Efficacy Studies
Cyanidin derivatives have shown promise in models of neurodegenerative diseases and ischemic brain injury.[5][6][7]
Experimental Protocol: Alzheimer's Disease Model in Zebrafish
This protocol is based on an AlCl3-induced zebrafish model of Alzheimer's disease.[6]
-
Animal Model:
-
Species: Wild-type zebrafish (Danio rerio) embryos/larvae.
-
Maintenance: Maintain embryos in embryo medium at 28.5°C.
-
-
Experimental Groups:
-
Control Group: Embryo medium only.
-
AlCl3 Model Group: Exposed to AlCl3 solution (e.g., 150 µM).
-
Treatment Groups: Co-exposed to AlCl3 and various concentrations of Cyanidin 3-sophoroside (e.g., 10, 20, 40 µM).
-
Positive Control Group (optional): Co-exposed to AlCl3 and a known neuroprotective agent.
-
-
Treatment Protocol:
-
Exposure Period: Expose zebrafish larvae to the respective solutions from 3 days post-fertilization (dpf) to 7 dpf.
-
Solution Renewal: Renew the exposure solutions daily.
-
-
Endpoint Assessments:
-
Behavioral Analysis: At 7 dpf, assess locomotor activity using an automated tracking system.
-
Biochemical Assays:
-
Acetylcholinesterase (AChE) Activity: Measure AChE activity in larval homogenates using a commercial kit.
-
Oxidative Stress Markers: Quantify levels of malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH) in larval homogenates.
-
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression of AD-related genes (e.g., ache, tau, appb).[6]
-
Histopathology: Perform histological analysis of brain tissue to assess for pathological changes.
-
Experimental Protocol: Cerebral Ischemia Model in Mice
This protocol describes a middle cerebral artery occlusion (MCAO) model to study the effects on ischemic stroke.[5]
-
Animal Model:
-
Species: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Acclimatize mice for at least one week before surgery.
-
-
Experimental Groups:
-
Sham Group: Undergo the surgical procedure without MCAO.
-
MCAO Control Group: Undergo MCAO and receive vehicle.
-
Treatment Groups: Undergo MCAO and receive Cyanidin 3-sophoroside at various doses (e.g., 10, 20, 50 mg/kg) either as a pre-treatment or post-treatment.
-
-
Surgical Procedure (MCAO):
-
Induce transient focal cerebral ischemia by occluding the middle cerebral artery with a filament for a specified duration (e.g., 60 minutes), followed by reperfusion.
-
-
Endpoint Assessments:
-
Neurological Deficit Scoring: Evaluate neurological function at 24 hours post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: At 24 or 48 hours post-MCAO, euthanize the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
-
Biochemical and Molecular Analyses: Analyze brain tissue for markers of oxidative stress, inflammation (e.g., cytokines), and apoptosis.
-
Data Presentation: Neuroprotective Effects
Table 2: Effect of Cyanidin Derivatives on AlCl3-Induced Changes in Zebrafish [6]
| Parameter | Control Group | AlCl3 Model Group | AlCl3 + C3S (40 µM) |
| AChE Activity (U/mgprot) | Baseline | Increased | Significantly Decreased |
| MDA Content (nmol/mgprot) | Baseline | Increased | Significantly Decreased |
| SOD Activity (U/mgprot) | Baseline | Decreased | Significantly Increased |
| GSH Content (µ g/mgprot ) | Baseline | Decreased | Significantly Increased |
| ache Gene Expression | Baseline | Upregulated | Downregulated |
| tau Gene Expression | Baseline | Upregulated | Downregulated |
Note: This table summarizes the expected trends based on the cited study. "C3S" refers to Cyanidin 3-sophoroside.
Anti-inflammatory Efficacy Studies
The anti-inflammatory properties of cyanidins can be investigated using models of acute or chronic inflammation.[8][9]
Experimental Protocol: LPS-Induced Acute Lung Injury in Mice
This protocol is based on a model of lipopolysaccharide (LPS)-induced acute inflammation.[8]
-
Animal Model:
-
Species: Male Kunming or BALB/c mice (6-8 weeks old).
-
Acclimatization: Acclimatize mice for one week.
-
-
Experimental Groups:
-
Control Group: Receive saline.
-
LPS Model Group: Receive LPS.
-
Treatment Groups: Pre-treated with Cyanidin 3-sophoroside (e.g., 10, 20, 50 mg/kg, intraperitoneally or orally) 1 hour before LPS administration.
-
Positive Control Group (optional): Pre-treated with a known anti-inflammatory drug (e.g., dexamethasone).
-
-
Induction of Inflammation:
-
Administer LPS (e.g., 5 mg/kg) via intratracheal instillation or intraperitoneal injection.
-
-
Endpoint Assessments (at 6-24 hours post-LPS):
-
Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
Collect BALF and count the total and differential inflammatory cells (neutrophils, macrophages).
-
Measure protein concentration as an indicator of vascular permeability.
-
Measure pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β) in the BALF supernatant by ELISA.
-
-
Lung Tissue Analysis:
-
Histopathology: Perform H&E staining of lung tissue to assess inflammatory cell infiltration, alveolar wall thickening, and edema.
-
Myeloperoxidase (MPO) Activity: Measure MPO activity in lung homogenates as a marker of neutrophil infiltration.
-
Oxidative Stress Markers: Measure MDA and SOD levels in lung homogenates.
-
Western Blot Analysis: Analyze the expression and phosphorylation of proteins in key inflammatory signaling pathways, such as NF-κB and MAPKs.[8]
-
-
Data Presentation: Anti-inflammatory Effects
Table 3: Effect of Cyanidin Glycosides on LPS-Induced Inflammatory Markers in Mice [8][9]
| Parameter | Control Group | LPS Model Group | LPS + Cyanidin Glycoside |
| Total Cells in BALF (x10^4) | Baseline | Significantly Increased | Significantly Decreased |
| Neutrophils in BALF (x10^4) | Baseline | Significantly Increased | Significantly Decreased |
| TNF-α in BALF (pg/mL) | Baseline | Significantly Increased | Significantly Decreased |
| IL-6 in BALF (pg/mL) | Baseline | Significantly Increased | Significantly Decreased |
| Lung MPO Activity (U/g tissue) | Baseline | Significantly Increased | Significantly Decreased |
| p-NF-κB p65 Expression | Baseline | Significantly Increased | Significantly Decreased |
| p-p38 MAPK Expression | Baseline | Significantly Increased | Significantly Decreased |
Note: This table represents expected outcomes based on studies with C3G, a close structural analog of Cyanidin 3-sophoroside.
Mandatory Visualizations
Signaling Pathways
Caption: Anti-inflammatory signaling pathways modulated by Cyanidin 3-sophoroside.
Experimental Workflow
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. Absorption and metabolism of cyanidin-3-glucoside and cyanidin-3-rutinoside extracted from wild mulberry (Morus nigra L.) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of cyanidin 3-glucoside in rat brain, liver and kidneys by UPLC/MS-MS and its application to a short-term pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Showing pharmacokinetics for Cyanidin 3-O-sophoroside metabolite after consumption of Red raspberry, pure juice in rats - Phenol-Explorer [phenol-explorer.eu]
- 5. Neuroprotective effects of the cyanidin-3-O-beta-d-glucopyranoside isolated from mulberry fruit against cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Neuroprotective Effects of Cyanidin Derivatives on AlCl3-Induced Zebrafish Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of anthocyanins and its major component cyanidin-3-O-glucoside (C3G) in the central nervous system: An outlined review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of black rice, cyanidin-3-O-beta-D-glycoside, and its metabolites, cyanidin and protocatechuic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Cyanidin 3-sophoroside chloride Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin (B77932) 3-sophoroside chloride is a prominent anthocyanin found in various pigmented plants, contributing to their red, purple, and blue hues. As a member of the flavonoid class of compounds, it is of significant interest to researchers in the fields of natural products chemistry, food science, and drug development due to its potential antioxidant and health-promoting properties. The availability of a well-characterized reference standard is crucial for the accurate quantification and identification of this compound in various matrices, as well as for conducting in-depth biological activity studies.
This document provides detailed protocols for the isolation and purification of Cyanidin 3-sophoroside chloride from a natural source to obtain a reference standard. Additionally, a general overview of a plausible chemical synthesis strategy is presented for informational purposes.
I. Isolation and Purification of this compound from a Natural Source
The following protocol outlines a common method for the extraction and purification of this compound from red raspberries, a known source of this anthocyanin.
Experimental Protocol: Isolation from Red Raspberries
-
Extraction:
-
Homogenize 100 g of fresh or frozen red raspberries with 500 mL of acidified methanol (B129727) (0.1% HCl in methanol).
-
Stir the mixture for 4 hours at 4°C in the dark to prevent degradation of the anthocyanins.
-
Filter the mixture through cheesecloth and then a Büchner funnel with Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure at a temperature below 40°C to remove the methanol. The resulting aqueous extract can then be lyophilized or used directly for the next step.
-
-
Solid-Phase Extraction (SPE) for Partial Purification:
-
Condition a C18 SPE cartridge (e.g., 10 g cartridge) by washing with 50 mL of methanol followed by 50 mL of acidified water (0.01% HCl).
-
Load the aqueous anthocyanin extract onto the conditioned cartridge.
-
Wash the cartridge with 100 mL of acidified water (0.01% HCl) to remove sugars and other polar impurities.
-
Elute the anthocyanin fraction with 100 mL of acidified methanol (0.1% HCl in methanol).
-
Concentrate the eluate under reduced pressure to dryness.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification:
-
Dissolve the dried, partially purified extract in a minimal volume of the mobile phase.
-
Purify the extract using a preparative HPLC system with a C18 column.
-
Mobile Phase: A gradient of (A) 0.5% formic acid in water and (B) 0.5% formic acid in methanol. A typical gradient might be: 10-40% B over 60 minutes.
-
Detection: Monitor the elution at 520 nm.
-
Collect the fraction corresponding to the peak of Cyanidin 3-sophoroside. The identity of the peak should be confirmed by analytical HPLC-MS/MS.
-
Combine the collected fractions and concentrate under reduced pressure.
-
Lyophilize the purified fraction to obtain Cyanidin 3-sophoroside as a chloride salt (due to the presence of HCl in the extraction and purification steps).
-
Data Presentation: Purification Summary
| Purification Step | Starting Material (g) | Final Yield (mg) | Purity (%) (by HPLC) |
| Methanolic Extraction | 100 (raspberries) | - | - |
| C18 SPE | - | - | ~60-70 |
| Preparative HPLC | - | ~5-15 | >95 |
Note: Yields and purities are approximate and can vary depending on the starting material and experimental conditions.
Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
II. Overview of a Plausible Chemical Synthesis Strategy
Key Stages of a Hypothetical Synthesis:
-
Preparation of a Protected Cyanidin Aglycone: The hydroxyl groups of a suitable precursor, such as 2,4,6-trihydroxybenzaldehyde (B105460) ("western half") and a protected 3,4-dihydroxyacetophenone ("eastern half"), would be protected using appropriate protecting groups (e.g., benzyl (B1604629) or silyl (B83357) ethers) to ensure regioselectivity in subsequent reactions.
-
Formation of the Flavylium (B80283) Core: The protected "western" and "eastern" halves would be coupled through an acid-catalyzed aldol-type condensation to form the chalcone (B49325) intermediate. Subsequent cyclization and dehydration would yield the protected cyanidin chloride core.
-
Preparation of the Glycosyl Donor: Sophorose would be peracetylated and then converted to a glycosyl donor, such as sophorosyl bromide, which is reactive for the glycosylation step.
-
Glycosylation: The protected cyanidin aglycone would be reacted with the activated sophorose donor (e.g., peracetylated sophorosyl bromide) in the presence of a promoter (e.g., a silver or mercury salt) to form the glycosidic bond at the 3-position.
-
Deprotection: All protecting groups (on both the aglycone and the sugar moiety) would be removed under appropriate conditions (e.g., catalytic hydrogenation for benzyl groups, acid hydrolysis for acetyl groups) to yield the final product, this compound.
Hypothetical Chemical Synthesis Pathway
Caption: A plausible, high-level pathway for the chemical synthesis of this compound.
III. Quality Control of the Reference Standard
To be used as a reference standard, the purity and identity of the prepared this compound must be rigorously confirmed.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A purity of ≥95% is generally required for a reference standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To confirm the molecular weight and fragmentation pattern, thus verifying the identity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity and isomeric purity of the compound.
Conclusion
The protocol for the isolation and purification of this compound from natural sources provides a reliable method for obtaining a high-purity reference standard. While a complete chemical synthesis is complex and not detailed in current literature, the outlined hypothetical strategy provides insight into the potential synthetic route. The availability of a well-characterized reference standard is essential for advancing research into the biological activities and applications of this important anthocyanin.
Application Notes and Protocols for Evaluating the Bioactivity of Cyanidin 3-sophoroside chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin (B77932) 3-sophoroside chloride is an anthocyanin, a class of flavonoids responsible for the vibrant red, purple, and blue colors in many fruits and vegetables.[1] Beyond its role as a natural pigment, this compound is gaining attention for its potential health benefits, primarily attributed to its antioxidant and anti-inflammatory properties.[1] These bioactivities suggest its potential as a therapeutic agent in the prevention and management of chronic diseases associated with oxidative stress and inflammation.
This document provides detailed cell-based assay protocols to evaluate the antioxidant and anti-inflammatory bioactivities of Cyanidin 3-sophoroside chloride. It also outlines the key signaling pathways modulated by this compound, offering a comprehensive guide for researchers in pharmacology, nutrition, and drug discovery.
Assessment of Antioxidant Activity
The antioxidant capacity of this compound can be effectively measured using the Cellular Antioxidant Activity (CAA) assay. This assay is more biologically relevant than simple chemical antioxidant assays as it measures the compound's ability to counteract oxidative stress within a cellular environment.
Cellular Antioxidant Activity (CAA) Assay Protocol
This protocol is adapted from the method developed by Wolfe and Liu. It measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cells.
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Quercetin (B1663063) (as a positive control)
-
Black 96-well microplate with a clear bottom
-
Fluorescence microplate reader
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed HepG2 cells in a black 96-well microplate at a density of 6 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment:
-
Remove the media and wash the cells with 100 µL of PBS.
-
Add 100 µL of treatment solution containing 25 µM DCFH-DA and varying concentrations of this compound (e.g., 1-100 µM) or quercetin (positive control) in DMEM.
-
Incubate for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Remove the treatment solution and wash the cells with 100 µL of PBS.
-
Add 100 µL of 600 µM AAPH solution in PBS to each well.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence measurements. The CAA value is calculated using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample fluorescence curve and ∫CA is the integrated area under the control curve.
Expected Quantitative Data
| Compound | Concentration (µM) | Antioxidant Activity (% ROS reduction) |
| This compound | 10 | Data to be determined |
| 25 | Data to be determined | |
| 50 | Data to be determined | |
| Quercetin (Positive Control) | 25 | ~50% |
Note: The table presents expected trends based on the bioactivity of similar compounds. Actual results should be determined experimentally.
Assessment of Anti-inflammatory Activity
The anti-inflammatory properties of this compound can be evaluated by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, such as the RAW 264.7 cell line.
Nitric Oxide (NO) Production Assay Protocol
This protocol utilizes the Griess reagent to measure nitrite (B80452), a stable and soluble breakdown product of NO.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
PBS
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound (e.g., 10-200 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS and incubate for 24 hours.
-
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
Expected Quantitative Data
This compound is expected to inhibit LPS-induced NO production in a dose-dependent manner. Studies on similar anthocyanins have demonstrated significant inhibitory effects on NO production in RAW 264.7 macrophages.[3]
| Compound | Concentration (µM) | NO Production (% of LPS control) |
| This compound | 25 | Data to be determined |
| 50 | Data to be determined | |
| 100 | Data to be determined | |
| L-NMMA (Positive Control) | 100 | ~20% |
Note: The table presents expected trends based on the bioactivity of similar compounds. Actual results should be determined experimentally.
Assessment of Cytotoxicity
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antioxidant and anti-inflammatory effects are not due to cell death. The MTT assay is a widely used method for this purpose.
MTT Assay Protocol
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cell line of interest (e.g., HepG2 or RAW 264.7)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with varying concentrations of this compound for the desired duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Signaling Pathways
This compound is believed to exert its bioactivity by modulating key signaling pathways involved in oxidative stress and inflammation, primarily the Nrf2/ARE and NF-κB pathways.
Nrf2/ARE Signaling Pathway
The Nrf2/ARE pathway is a major regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by IκBα. Pro-inflammatory stimuli, such as LPS, lead to the degradation of IκBα and the translocation of NF-κB to the nucleus, where it induces the expression of pro-inflammatory genes. This compound can inhibit this pathway.[4][5]
Conclusion
The provided protocols offer a robust framework for investigating the antioxidant and anti-inflammatory properties of this compound. By employing these cell-based assays, researchers can obtain valuable insights into the compound's mechanisms of action and its potential for development as a nutraceutical or therapeutic agent. Understanding its interaction with the Nrf2 and NF-κB signaling pathways will further elucidate its role in cellular protection and the mitigation of inflammatory responses.
References
- 1. This compound | 18376-31-3 | TAA37631 [biosynth.com]
- 2. imrpress.com [imrpress.com]
- 3. Inhibitory effects of anthocyanins and other phenolic compounds on nitric oxide production in LPS/IFN-gamma-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cyanidin Chloride Induces Apoptosis by Inhibiting NF-κB Signaling through Activation of Nrf2 in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the stability of Cyanidin 3-sophoroside chloride in solutions.
Welcome to the technical support center for Cyanidin (B77932) 3-sophoroside chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining the stability of Cyanidin 3-sophoroside chloride in an aqueous solution?
A1: Anthocyanins like this compound are most stable in highly acidic conditions, typically at a pH of less than 3.[1][2] In this pH range, the molecule exists predominantly in its most stable form, the red-colored flavylium (B80283) cation.[2] As the pH increases towards neutral and alkaline conditions, the compound undergoes structural transformations, leading to less stable forms and a loss of color and integrity.[3][4][5] For instance, significant degradation of the related compound Cyanidin 3-O-glucoside (C3G) is observed at neutral pH.[4]
Q2: How does temperature affect the stability of my this compound solution?
A2: Elevated temperatures accelerate the degradation of this compound.[6][7] It is reported that the compound is easily degraded by hydrolysis and/or hydrogenation at temperatures above 40°C.[6] Studies on the similar C3G show significant degradation at temperatures of 70°C and 90°C, with the degradation rate increasing as the temperature rises.[4] For long-term storage of more than a few days, it is recommended to keep the product at temperatures below -5°C.[6] Thermal degradation generally follows first-order kinetics.[8][9]
Q3: My solution of this compound is losing its color. What could be the cause?
A3: Color loss in a this compound solution is a direct indicator of its degradation. The primary causes are:
-
High pH: The compound is most colorful and stable at pH < 3. At neutral or alkaline pH, it can become colorless.[2][3][5]
-
Elevated Temperature: As temperature increases, the rate of degradation and subsequent color loss accelerates.[7][8]
-
Exposure to Light: Anthocyanins are sensitive to light, which can cause photodegradation. It is crucial to protect solutions from light.[10]
-
Presence of Oxygen: Oxygen can accelerate the degradation of anthocyanins through direct oxidation or the action of oxidizing enzymes.[7]
-
Presence of Certain Metal Ions: Some metal ions can destabilize the molecule, although others can form complexes that enhance stability.[11][12]
Q4: Are there any substances I can add to my solution to improve the stability of this compound?
A4: Yes, a technique called copigmentation can be used to enhance stability. This involves adding certain colorless compounds (co-pigments) to the solution. These co-pigments, which include phenolic acids, flavonoids, and some amino acids, can form complexes with the anthocyanin molecule, protecting it from degradation and often enhancing its color.[13][14][15][16][17] For example, phenolic acids have been shown to increase and stabilize the color of anthocyanin solutions.[13] The addition of (+)-catechin has also been shown to significantly improve the thermal stability of C3G.[18]
Q5: What are the best practices for storing a stock solution of this compound?
A5: For optimal stability, stock solutions should be prepared in an acidic buffer (pH < 3). For short-term storage, keep the solution refrigerated at 4°C and protected from light. For long-term storage, it is recommended to store aliquots at -20°C or below to minimize freeze-thaw cycles.[6][19] It is also advisable to purge the solvent with an inert gas like nitrogen or argon before dissolving the compound to minimize exposure to oxygen.[20] Aqueous solutions should ideally not be stored for more than one day.[20]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid color fading at room temperature. | 1. pH of the solution is too high (near neutral or alkaline).2. Exposure to ambient light.3. Presence of dissolved oxygen. | 1. Adjust the pH of the solution to < 3 using a suitable buffer (e.g., citrate (B86180) buffer).[1]2. Protect the solution from light by using amber vials or covering the container with aluminum foil.[6]3. Prepare solutions using deoxygenated solvents. |
| Precipitate formation in the solution. | 1. Poor solubility in the chosen solvent.2. Degradation products are precipitating out of the solution. | 1. This compound is highly water-soluble.[6] If using a mixed solvent system, ensure the proportion of the organic solvent is not too high. Consider using DMSO for initial solubilization before diluting with an aqueous buffer.[20]2. Address the root cause of degradation (pH, temperature, light) to prevent the formation of insoluble degradation products. |
| Inconsistent experimental results. | 1. Degradation of the compound during the experiment.2. Inconsistent storage and handling of stock solutions. | 1. Maintain acidic conditions (pH < 3) and low temperatures throughout the experiment where possible. Prepare fresh solutions for each experiment.2. Follow strict storage protocols. Store stock solutions in aliquots at ≤ -20°C to avoid repeated freeze-thaw cycles.[19] |
| Solution color shifts from red to blue/violet. | The pH of the solution is increasing and shifting towards alkaline conditions. | Re-buffer the solution to the desired acidic pH. This color change reflects the structural transformation of the anthocyanin molecule at different pH values.[3][21] |
Quantitative Data on Stability
The stability of anthocyanins is influenced by various factors. The tables below summarize quantitative data for Cyanidin 3-glucoside (C3G), a structurally similar compound, which can provide insights into the stability of Cyanidin 3-sophoroside.
Table 1: Effect of pH and Temperature on the Degradation of Cyanidin 3-O-glucoside (C3G)
| pH | Temperature (°C) | Incubation Time (hours) | Remaining C3G (%) | Reference |
| 2.0 | 25 | 8 | 99% | [22][23] |
| 2.5 | 70 | 8 | 79% | [4] |
| 2.5 | 90 | 8 | 5% | [4] |
| 4.0 | 70 | 8 | 47% | [4] |
| 4.0 | 90 | 8 | 2% | [4] |
| 7.0 | 70 | 8 | ~0% | [4] |
| 7.0 | 90 | 8 | ~0% | [4] |
Table 2: Thermal Degradation Kinetics of C3G and C3G-Protein Complex at pH 7.0
| Compound | Temperature (°C) | Degradation Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) | Reference |
| C3G | 80 | 0.00865 | 80.18 | [9] |
| C3G + Walnut Protein Isolate | 80 | Not specified | 129.8 | [9] |
| C3G | 95 | 0.0093 | 73.76 | [9] |
| C3G + Walnut Protein Isolate | 95 | Not specified | 74.12 | [9] |
Experimental Protocols
Protocol 1: Preparation of Buffered Solutions for Stability Assessment
This protocol describes how to prepare solutions of this compound at different pH values to assess its stability.
-
Buffer Preparation: Prepare a series of buffers (e.g., 0.1 M citrate-phosphate buffer) with pH values ranging from 2 to 8.[1]
-
Stock Solution Preparation: Accurately weigh a small amount of this compound powder. Dissolve it in a minimal amount of DMSO and then dilute with the pH 2 buffer to create a concentrated stock solution.[20] This ensures maximum initial stability.
-
Working Solution Preparation: Dilute the stock solution with each of the prepared buffers (pH 2, 3, 4, 5, 6, 7, 8) to achieve the desired final concentration for the assay.
-
Initial Absorbance Measurement: Immediately after preparation, measure the absorbance of each solution at its λmax (around 520 nm in acidic conditions) using a UV-Vis spectrophotometer. This will serve as the time-zero reading.
-
Incubation: Store the solutions under controlled conditions (e.g., in the dark at 25°C or 40°C).
-
Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each solution and measure its absorbance at the same λmax.
-
Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the initial measurement. Plot the percentage remaining versus time to determine the degradation kinetics.
Protocol 2: Assessing Stability via the pH Differential Method
This is a standard method to quantify total monomeric anthocyanins.
-
Sample Preparation: Prepare a solution of this compound in the desired solvent system.
-
Buffer Dilution: Prepare two dilutions of the sample. For the first, dilute with 0.025 M potassium chloride buffer (pH 1.0). For the second, dilute with 0.4 M sodium acetate (B1210297) buffer (pH 4.5).
-
Equilibration: Allow the solutions to equilibrate for at least 15 minutes.
-
Spectrophotometric Measurement: Measure the absorbance of each dilution at the λmax of the pigment and at 700 nm (to correct for haze).
-
Calculation: The absorbance (A) of the sample is calculated as: A = (Aλmax - A700)pH 1.0 - (Aλmax - A700)pH 4.5.
-
Concentration Calculation: The concentration of the anthocyanin (in mg/L) can be calculated using the formula: (A × MW × DF × 1000) / (ε × l), where MW is the molecular weight (646.98 g/mol ), DF is the dilution factor, ε is the molar absorptivity, and l is the pathlength (1 cm).
Visualizations
Caption: pH-dependent equilibrium of anthocyanin structures in aqueous solution.
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting stability problems.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. RUL - Influence of pH on color variation and stability of cyanidin and cyanidin 3-O-[beta]-glucopyranoside in aqueous solution [repozitorij.uni-lj.si]
- 4. Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biolink.no [biolink.no]
- 7. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of the interaction between cyanidin‐3‐O‐glucoside (C3G) and walnut protein isolate (WPI) on the thermal and oxidative stability of C3G - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quercetin and cyanidin-3-glucoside protect against photooxidation and photodegradation of A2E in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating the role of metal ions in the bathochromic and hyperchromic responses of cyanidin derivatives in acidic and alkaline pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effect of co-pigments on anthocyanins of Rhododendron arboreum and insights into interaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 22. researchgate.net [researchgate.net]
- 23. [PDF] Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution | Semantic Scholar [semanticscholar.org]
Degradation of Cyanidin 3-sophoroside chloride at different pH values.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyanidin (B77932) 3-Sophoroside Chloride, focusing on its degradation at different pH values.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Cyanidin 3-Sophoroside Chloride at different pH values?
This compound, like other anthocyanins, is highly sensitive to pH changes. Its stability is greatest in acidic conditions (pH 1.0-3.0), where it predominantly exists as the red flavylium (B80283) cation. As the pH increases, it undergoes structural transformations, leading to less stable and colorless forms, which are more susceptible to degradation.
Q2: What are the structural forms of Cyanidin 3-Sophoroside at different pH values?
The color and structure of cyanidin 3-sophoroside are directly influenced by the pH of the solution.[1]
-
At pH < 3: It primarily exists as the intensely colored red flavylium cation .[1][2]
-
At pH 4-6: A chemical equilibrium exists between the flavylium cation, the colorless carbinol pseudobase , and the yellowish chalcone .[1][3] The co-existence of these forms leads to a decrease in color intensity.
-
At pH > 7: It forms quinonoidal bases which are blue or violet in color.[4] However, at neutral to alkaline pH, the molecule is significantly less stable and degradation occurs more rapidly.[1][5]
Q3: What are the primary degradation products of Cyanidin 3-Sophoroside at different pH values?
Under neutral or alkaline conditions, the pyran ring of the cyanidin structure can be cleaved, leading to the formation of chalcones.[6] Further degradation can result in the formation of phenolic acids and aldehydes. For instance, the B-ring of the cyanidin structure can lead to the formation of protocatechuic acid.[6]
Troubleshooting Guide
Issue 1: Rapid loss of color of my this compound solution.
-
Potential Cause: The pH of your solution is likely neutral or alkaline (pH > 6). In this range, the compound is highly unstable and rapidly degrades.
-
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of your solution using a calibrated pH meter.
-
Acidify the Solution: If the pH is above 4.0, acidify the solution to a pH between 1.0 and 3.0 using a suitable buffer (e.g., potassium chloride-hydrochloric acid buffer) to stabilize the flavylium cation.[7]
-
Storage: For short-term storage, keep the solution at 4°C in the dark.[8][9] For long-term storage, lyophilized samples are more stable.[8]
-
Issue 2: Inconsistent absorbance readings in my stability assay.
-
Potential Cause 1: Fluctuation in pH. Even small changes in pH can cause shifts in the equilibrium between the different structural forms of cyanidin 3-sophoroside, affecting the absorbance spectrum.
-
Troubleshooting Steps:
-
Use Buffered Solutions: Ensure that you are using well-buffered solutions to maintain a constant pH throughout the experiment.
-
Equilibration Time: Allow the solution to equilibrate for a set amount of time after pH adjustment before taking measurements.
-
-
Potential Cause 2: Temperature fluctuations. Temperature can also affect the rate of degradation.
-
Troubleshooting Steps:
-
Constant Temperature: Perform all experiments at a controlled, constant temperature.[10] A water bath or incubator is recommended.
-
Issue 3: My solution turned a bluish/violet color.
-
Potential Cause: The pH of your solution is in the neutral to slightly alkaline range (pH 6-8), leading to the formation of the quinonoidal base.
-
Troubleshooting Steps:
-
pH Adjustment: If this color change is undesired, acidify the solution to a pH below 3 to revert to the red flavylium cation.
-
Note on Stability: Be aware that the quinonoidal form is unstable and prone to degradation.
-
Quantitative Data Summary
The stability of cyanidin glycosides is highly dependent on pH. While specific kinetic data for this compound is limited in the provided search results, the behavior of the closely related Cyanidin 3-glucoside (C3G) provides a strong indication of its stability profile.
| pH Value | Predominant Structural Form(s) | Observed Color | General Stability |
| 1.0 - 3.0 | Flavylium Cation | Intense Red/Purple | High Stability[1][5] |
| 4.0 - 5.0 | Flavylium Cation, Carbinol, Chalcone | Reddish, less intense | Moderate Stability, degradation starts[5][10] |
| 6.0 - 8.0 | Quinonoidal Base, Chalcone | Violet/Bluish | Low Stability, rapid degradation[1][11] |
| > 8.0 | Chalcone and further degradation products | Colorless/Yellowish | Very Low Stability, extensive degradation[12] |
Experimental Protocols
Protocol: pH Stability Assessment of this compound
This protocol outlines a general method for determining the stability of this compound at various pH values.
1. Materials:
-
This compound
-
Buffer solutions at various pH values (e.g., pH 2, 4, 6, 8, 10)[9]
-
UV-Vis Spectrophotometer
-
Calibrated pH meter
-
Constant temperature incubator or water bath
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in an acidic solvent (e.g., methanol (B129727) with 0.1% HCl) to ensure initial stability.
-
Sample Preparation:
-
For each pH value to be tested, dilute an aliquot of the stock solution into the respective buffer to a final concentration suitable for spectrophotometric analysis.[7]
-
Record the initial absorbance spectrum (e.g., from 400-700 nm) immediately after preparation (t=0). The maximum absorbance for the flavylium cation is typically around 520 nm.[7][12]
-
-
Incubation:
-
Store the prepared samples at a constant temperature (e.g., 25°C or 37°C) in the dark to prevent photodegradation.[8]
-
-
Data Collection:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), measure the absorbance spectrum of each sample.
-
-
Data Analysis:
-
Calculate the percentage of remaining anthocyanin at each time point relative to the initial absorbance at the λmax.
-
The degradation can often be modeled using first-order kinetics to determine the degradation rate constant (k) and half-life (t1/2) at each pH.[10]
-
Visualizations
Caption: Experimental workflow for assessing the pH stability of this compound.
Caption: pH-dependent structural transformations of Cyanidin 3-sophoroside.
References
- 1. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On the thermal degradation of anthocyanidins: cyanidin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Anthocyanins and Their Degradation Products from Cabernet Sauvignon Red Wine under Gastrointestinal pH and Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of a Sustainable Protocol for the Extraction of Anthocyanins as Textile Dyes from Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
How to prevent the degradation of Cyanidin 3-sophoroside chloride during storage.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Cyanidin 3-sophoroside chloride to prevent its degradation.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the storage and use of this compound.
Question 1: My this compound solution has changed color from red/purple to colorless or a brownish hue. What happened?
Answer: This color change is a primary indicator of anthocyanin degradation. Several factors can cause this, including:
-
pH Shift: Anthocyanins are most stable and brightly colored at a low pH (typically < 3).[1][2] As the pH increases, the molecule undergoes structural transformations, leading to a loss of color. At weakly acidic to neutral pH (pH 4-6), it can become colorless, and at alkaline pH (>7), it may turn blue before degrading.
-
High Temperature: Exposure to elevated temperatures accelerates the degradation of this compound.[3] This can occur through hydrolysis of the glycosidic bond or cleavage of the chromophore.
-
Oxidation: The presence of oxygen can lead to the oxidative degradation of the compound.[3] This process can be accelerated by the presence of metal ions or enzymes like polyphenol oxidase (PPO).
-
Light Exposure: Like many pigments, this compound is sensitive to light, which can cause photodegradation.[1][4]
Troubleshooting Steps:
-
Verify the pH of your solution. If it is above 3, re-acidify with a suitable acid (e.g., formic acid, hydrochloric acid) to see if the color returns.
-
Review your storage conditions. Ensure the compound and its solutions are stored at the recommended low temperatures and protected from light.
-
Consider the composition of your solvent. The presence of certain compounds, like ascorbic acid, can sometimes accelerate degradation.[5]
Question 2: I observe a loss of peak area/intensity for this compound in my HPLC analysis over time. What are the likely causes?
Answer: A decrease in the HPLC peak corresponding to this compound indicates a reduction in its concentration, likely due to degradation. The primary factors influencing its stability are temperature, pH, light, and oxygen.[1][3][4]
Troubleshooting Steps:
-
Storage Conditions: Confirm that the solid compound is stored at -20°C or below in a dark, dry environment.[6][7] Solutions should be freshly prepared, but if storage is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) in the dark and under an inert atmosphere if possible.
-
Solvent pH: Ensure your solvent is acidic (pH < 3) to maintain the stable flavylium (B80283) cation form of the anthocyanin.[2]
-
Sample Preparation: Minimize the time samples are left at room temperature or exposed to light during preparation for analysis.
-
Oxygen Exposure: For long-term storage of solutions, consider degassing the solvent or storing under an inert gas like nitrogen or argon to minimize oxidation.
Question 3: What are the ideal storage conditions for solid this compound and its solutions?
Answer:
-
Solid Form: The solid compound should be stored in a tightly sealed container at -20°C.[6] It is also recommended to keep it in a dry and dark place.[7][8]
-
Solutions: It is best to prepare solutions fresh. If storage is unavoidable:
-
Use an acidic solvent (pH < 3).
-
Store at -20°C or, for longer-term storage, at -80°C.
-
Protect from light by using amber vials or wrapping containers in foil.
-
Minimize headspace in the vial to reduce oxygen exposure, or purge with an inert gas.
-
Data Presentation: Factors Affecting Stability
The stability of anthocyanins like this compound is significantly impacted by environmental factors. The following table summarizes the qualitative effects of these factors.
| Factor | Effect on Stability | Recommended Conditions |
| pH | Highly unstable at neutral and alkaline pH. Most stable at pH < 3.[1][2] | Maintain solutions at pH 1-3. |
| Temperature | Degradation rate increases with temperature.[3] Easily degraded at temperatures >40°C.[7] | Store solid at -20°C.[6] Store solutions frozen (-20°C or -80°C). |
| Light | Exposure to light, especially UV, causes photodegradation.[1][4] | Store in the dark or in light-protective containers. |
| Oxygen | Promotes oxidative degradation.[3] | Minimize oxygen exposure by sealing containers well or using an inert atmosphere. |
| Enzymes | Enzymes like polyphenol oxidase (PPO) and peroxidase can degrade anthocyanins.[1][9] | Use purified water and sterile handling techniques to avoid microbial contamination. |
Experimental Protocols
Protocol 1: Stability Testing of this compound via HPLC
This protocol outlines a method to assess the stability of this compound under different conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in an acidic solvent (e.g., methanol (B129727) with 0.1% formic acid) to a known concentration.
-
-
Application of Storage Conditions:
-
Aliquot the stock solution into several amber HPLC vials.
-
Expose different sets of vials to various conditions to be tested (e.g., different temperatures: 4°C, 25°C, 40°C; different pH buffers: pH 2, 4, 6, 8; light vs. dark).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 3, 6, 12, 24 hours), retrieve one vial from each condition.
-
Immediately analyze the sample using HPLC.
-
-
HPLC-UV/Vis Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: Set the UV/Vis detector to the maximum absorbance wavelength for this compound (around 520 nm).[7][10]
-
Quantification: Monitor the peak area of this compound over time. A decrease in peak area indicates degradation.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage remaining against time for each condition to determine the degradation kinetics.
-
Visualizations
Diagram 1: General Degradation Pathway of Anthocyanins
Caption: General degradation pathway of anthocyanins in response to pH changes and other factors.
Diagram 2: Recommended Storage Workflow
Caption: Recommended workflow for the storage and handling of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthocyanins: Factors Affecting Their Stability and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Characterization and Mechanisms of Anthocyanin Degradation and Stabili" by Nathan Blaine Stebbins [scholarworks.uark.edu]
- 6. standards.chromadex.com [standards.chromadex.com]
- 7. biolink.no [biolink.no]
- 8. extrasynthese.com [extrasynthese.com]
- 9. healthprofessionals.blueberry.org [healthprofessionals.blueberry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Analysis of Cyanidin 3-Sophoroside Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the mobile phase for High-Performance Liquid Chromatography (HPLC) analysis of Cyanidin (B77932) 3-sophoroside chloride.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for the analysis of Cyanidin 3-sophoroside chloride?
A typical starting point for reversed-phase HPLC (RP-HPLC) analysis of this compound involves a binary gradient mobile phase consisting of an acidified aqueous solvent (Solvent A) and an organic solvent (Solvent B). A C18 column is the most common stationary phase.
-
Solvent A (Aqueous): Water with an acidifier such as formic acid, acetic acid, or phosphoric acid. A concentration of 0.1% to 1% is common to maintain a low pH.
-
Solvent B (Organic): Acetonitrile (B52724) or Methanol (B129727).
-
Detection: UV-Vis or Photodiode Array (PDA) detector set to approximately 520-530 nm, which is the maximum absorbance for cyanidin derivatives.[1]
Q2: Why is it important to use an acidified mobile phase for anthocyanin analysis?
Acidifying the mobile phase to a pH below 2.0 is crucial for several reasons. It ensures that the anthocyanin molecule remains in its more stable flavylium (B80283) cation form. This prevents the formation of other structural forms, such as the colorless carbinol, which would lead to poor peak shape, peak tailing, and reduced sensitivity. A low pH also helps to suppress the ionization of residual silanol (B1196071) groups on the silica-based stationary phase, which can cause peak tailing.[2]
Q3: What are the main differences between using acetonitrile and methanol as the organic modifier?
Both acetonitrile and methanol can be used effectively, but they offer different selectivities and have distinct properties that can be leveraged for optimization.
-
Acetonitrile (ACN): Generally has a stronger elution strength, which can lead to shorter retention times.[3] It also has a lower viscosity, resulting in lower backpressure, and is more UV-transparent at lower wavelengths.[3]
-
Methanol (MeOH): Is a polar, protic solvent that can engage in hydrogen bonding, which can alter the selectivity for certain analytes. It is also a more cost-effective option. In some cases, methanol can improve the peak shape for phenolic compounds.
The choice between the two depends on the specific separation challenge. If co-elution is an issue, switching from one to the other is a powerful tool for changing the elution order.[4]
Q4: How does the concentration of the acid in the mobile phase affect the analysis?
The concentration of the acidifier (e.g., formic acid, phosphoric acid) influences the ionic strength and pH of the mobile phase. Increasing the acid concentration can sometimes improve peak shape by further suppressing silanol interactions. However, excessively high concentrations might be detrimental to the HPLC system and the column over the long term. A concentration of around 0.1% is often a good starting point, but optimization may be required.
Experimental Protocols
Protocol 1: General Purpose Gradient HPLC Method
This protocol is a standard starting point for the separation of this compound from a purified extract.
-
Instrumentation: Standard HPLC system with a binary pump, autosampler, column oven, and a PDA or UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 525 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5-30% B (linear gradient)
-
20-25 min: 30-50% B (linear gradient)
-
25-30 min: 50% B (isocratic hold)
-
30-31 min: 50-5% B (linear gradient)
-
31-40 min: 5% B (column re-equilibration)
-
Sample Preparation:
Dissolve the sample in the initial mobile phase composition (95% Solvent A, 5% Solvent B). If the sample has low solubility, a small amount of methanol can be used, but it is best to match the sample solvent to the mobile phase as closely as possible. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize typical starting conditions and the expected effects of mobile phase modifications on the chromatography of cyanidin glycosides.
Table 1: Typical HPLC Starting Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Stationary Phase | C18 (5 µm, 4.6 x 150 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 40°C |
| Detection Wavelength | 520 - 530 nm |
Table 2: Influence of Mobile Phase Modifications on Chromatographic Parameters
| Modification | Effect on Retention Time | Effect on Resolution | Effect on Peak Shape |
| Increase % of Organic Modifier (B) | Decrease | May decrease or increase | Generally minimal effect |
| Switch from Acetonitrile to Methanol | May increase | Will change selectivity | May improve tailing |
| Increase Acid Concentration | Generally minimal effect | May improve | May improve (reduce tailing) |
| Decrease Flow Rate | Increase | May improve | May improve |
| Increase Column Temperature | Decrease | May improve or decrease | May improve |
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Peak Tailing
-
Symptom: The peak has an asymmetrical shape with a "tail" extending from the back of the peak.
-
Possible Causes & Solutions:
-
Inappropriate Mobile Phase pH: The pH may not be low enough to fully suppress the ionization of the analyte or residual silanols on the column.
-
Solution: Increase the concentration of the acid in the mobile phase (e.g., from 0.1% to 0.5% formic acid) or switch to a stronger acid like phosphoric acid.
-
-
Secondary Interactions with Stationary Phase: Residual exposed silanol groups on the silica (B1680970) packing can interact with the analyte.
-
Solution: Use a well-end-capped, high-purity silica column. Adding a competitive base like triethylamine (B128534) (TEA) to the mobile phase can also help, but this is less common with modern columns.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Issue 2: Poor Resolution or Co-elution
-
Symptom: Two or more peaks are not fully separated, making accurate quantification difficult.
-
Possible Causes & Solutions:
-
Insufficient Selectivity: The mobile phase and stationary phase are not providing enough chemical differentiation between the analytes.
-
Solution 1 (Modify Mobile Phase): Change the organic modifier (e.g., from acetonitrile to methanol) to alter the selectivity.[5]
-
Solution 2 (Modify Gradient): Make the gradient shallower (i.e., increase the gradient time while keeping the solvent composition range the same). This gives the analytes more time to separate on the column.
-
Solution 3 (Change Stationary Phase): If mobile phase optimization is insufficient, consider a column with a different stationary phase, such as a phenyl-hexyl or pentafluorophenyl (PFP) column, which offer different retention mechanisms.
-
-
Poor Column Efficiency: The column may be old or contaminated, leading to broader peaks.
-
Solution: Flush the column with a strong solvent or replace the column if necessary.
-
-
Issue 3: Shifting Retention Times
-
Symptom: The retention time of the analyte peak changes between injections.
-
Possible Causes & Solutions:
-
Inadequate Column Equilibration: The column is not given enough time to return to the initial mobile phase conditions between runs.
-
Solution: Increase the re-equilibration time at the end of the gradient program. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.
-
-
Mobile Phase Instability: The mobile phase composition is changing over time, perhaps due to the evaporation of the more volatile organic component.
-
Solution: Ensure mobile phase bottles are well-sealed and prepare fresh mobile phase daily.
-
-
Temperature Fluctuations: The column temperature is not stable.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump Issues: The HPLC pump is not delivering a consistent flow rate.
-
Solution: Check for air bubbles in the pump and degas the mobile phase. If the problem persists, the pump seals or check valves may need to be replaced.
-
-
Visualizations
Caption: Workflow for HPLC mobile phase optimization.
Caption: Logical relationships in HPLC troubleshooting.
References
Common interferences in the spectroscopic measurement of Cyanidin 3-sophoroside.
Welcome to the technical support center for the spectroscopic analysis of Cyanidin 3-sophoroside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to common interferences encountered during UV-Vis spectroscopic measurements.
Frequently Asked Questions (FAQs)
Q1: Why is the color and λmax (wavelength of maximum absorbance) of my Cyanidin 3-sophoroside sample changing?
A1: The color and λmax of Cyanidin 3-sophoroside are highly dependent on the pH of the solution. This is due to the reversible structural transformations the molecule undergoes at different pH values. In acidic conditions (pH < 4), it exists predominantly as the red flavylium (B80283) cation with a λmax around 520 nm.[1] As the pH increases, it transitions through a colorless hemiketal form (around pH 4.5) to a blue quinoidal base at higher pH values, causing a shift in the λmax to longer wavelengths (a bathochromic or red-shift).[1][2] At very high pH (e.g., 13-14), the chromophore can be irreversibly lost.[1]
Q2: I am observing a lower than expected absorbance value for my sample. What could be the cause?
A2: A lower than expected absorbance can be due to several factors:
-
Degradation: Cyanidin 3-sophoroside is susceptible to degradation, especially at neutral to alkaline pH and elevated temperatures. This leads to a loss of the chromophore and a decrease in absorbance.
-
Incorrect pH: If the pH of your sample is not sufficiently acidic (ideally pH 1.0 for maximum color expression), a significant portion of the anthocyanin will be in its colorless hemiketal form, leading to a lower absorbance reading at the visible λmax.[3][4]
-
Solvent Effects: The polarity of the solvent used can influence the molar absorptivity. Ensure you are using a consistent and appropriate solvent system for your measurements.
-
Inaccurate Concentration: Verify the concentration of your standard or sample, as dilution errors are a common source of inaccurate absorbance readings.
Q3: My sample extract contains multiple anthocyanins. How can I specifically quantify Cyanidin 3-sophoroside?
A3: Spectroscopic methods like UV-Vis are generally not suitable for the specific quantification of a single anthocyanin in a complex mixture of structurally similar compounds with overlapping spectra. While the pH differential method can provide an estimate of total monomeric anthocyanins, for accurate quantification of Cyanidin 3-sophoroside in a mixture, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) are recommended.[2][5]
Q4: What is the purpose of measuring absorbance at 700 nm in the pH differential method?
A4: The absorbance measurement at 700 nm is used to correct for haze or turbidity in the sample.[6][7] Any suspended solids or colloidal particles will scatter light and contribute to the absorbance reading across the spectrum. Since anthocyanins do not absorb light at 700 nm, any absorbance at this wavelength is assumed to be due to turbidity and is subtracted from the absorbance at the λmax (around 520 nm) to provide a more accurate measurement of the anthocyanin content.[4][7]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues during the spectroscopic measurement of Cyanidin 3-sophoroside.
Issue 1: Inconsistent or Drifting Absorbance Readings
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuations | Ensure the spectrophotometer has warmed up sufficiently and that the sample compartment is at a stable temperature. Avoid taking measurements near sources of heat or drafts. |
| Sample Degradation | Prepare samples fresh and keep them protected from light and elevated temperatures. For prolonged experiments, consider using a temperature-controlled cuvette holder. |
| Instrument Instability | Check the spectrophotometer's lamp and detector performance. Run instrument diagnostics or calibration checks as recommended by the manufacturer. |
| Evaporation of Solvent | Use cuvettes with caps (B75204) or covers, especially for volatile solvents or during long measurement times, to prevent changes in concentration.[8] |
Issue 2: Unexpected Peaks or High Background Absorbance
| Possible Cause | Troubleshooting Step |
| Contaminated Solvent or Reagents | Use high-purity solvents and freshly prepared buffers. Run a blank with your solvent and reagents to check for contamination. |
| Dirty or Scratched Cuvettes | Thoroughly clean cuvettes with an appropriate solvent. Inspect for scratches or imperfections that can scatter light. Always handle cuvettes by the frosted sides.[8] |
| Presence of Interfering Compounds | If your sample is a crude extract, it likely contains other phenolic compounds that absorb in the UV region. Consider sample clean-up steps like solid-phase extraction (SPE) to remove interfering substances. |
| Matrix Effects | The sample matrix can influence the absorbance of Cyanidin 3-sophoroside. Prepare calibration standards in a matrix that closely matches your samples to compensate for these effects. |
Quantitative Data
The following tables summarize key quantitative data for Cyanidin 3-sophoroside and related interfering compounds. Note that specific molar absorptivity for Cyanidin 3-sophoroside is not widely reported and is often approximated using the value for Cyanidin-3-glucoside.
Table 1: Spectral Characteristics of Cyanidin Derivatives at Different pH Values
| Compound | pH | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Cyanidin-3-sophoroside | Acidic (<4) | ~520 | Not widely reported, often approximated by Cyanidin-3-glucoside |
| 4-6 | ~530-540 | Lower ε due to formation of colorless hemiketal | |
| 8-10 | ~550-570 | Variable ε | |
| Cyanidin-3-glucoside | Acidic (pH 1) | ~510-520 | ~26,900 |
| Methanolic HCl | ~535 | ~34,700 | |
| Cyanidin | Acidic (pH 1) | ~510 | ~34,700 |
Data compiled from multiple sources, and values can vary based on solvent and specific measurement conditions.
Table 2: UV-Vis Absorption Maxima (λmax) of Potential Interfering Compounds
| Compound Class | Example Compound | Typical λmax (Band I) (nm) | Typical λmax (Band II) (nm) |
| Flavonols | Quercetin, Kaempferol | 350 - 385 | 250 - 280 |
| Flavones | Luteolin, Apigenin | 310 - 350 | 250 - 280 |
| Hydroxycinnamic Acids | Caffeic Acid, Ferulic Acid | 310 - 330 | ~240, ~290 |
| Other Anthocyanins | Pelargonidin-3-glucoside | ~500 | ~275 |
| Delphinidin-3-glucoside | ~530 | ~275 |
This table provides a general range for λmax, which can be influenced by glycosylation, acylation, and solvent conditions.[9]
Experimental Protocols
Protocol: Quantification of Total Monomeric Anthocyanins using the pH Differential Method
This method is based on the reversible structural change of anthocyanins with pH. The colored oxonium form is present at pH 1.0, while the colorless hemiketal form predominates at pH 4.5. The difference in absorbance at the λmax is proportional to the total monomeric anthocyanin concentration.
Materials:
-
Spectrophotometer (visible range)
-
1 cm pathlength cuvettes
-
pH meter
-
Volumetric flasks and pipettes
-
0.025 M Potassium Chloride (KCl) buffer (pH 1.0)
-
0.4 M Sodium Acetate (CH₃COONa) buffer (pH 4.5)
-
Sample containing Cyanidin 3-sophoroside
Procedure:
-
Buffer Preparation:
-
pH 1.0 Buffer: Dissolve 1.86 g of KCl in approximately 980 mL of deionized water. Adjust the pH to 1.0 (±0.05) with concentrated HCl. Bring the final volume to 1 L with deionized water.
-
pH 4.5 Buffer: Dissolve 54.43 g of CH₃COONa·3H₂O in approximately 980 mL of deionized water. Adjust the pH to 4.5 (±0.05) with concentrated HCl. Bring the final volume to 1 L with deionized water.[7]
-
-
Sample Preparation:
-
Prepare an extract of the sample containing Cyanidin 3-sophoroside using an appropriate solvent (e.g., acidified methanol).
-
Dilute the extract with the pH 1.0 buffer to obtain an absorbance reading at the λmax (around 520 nm) that is within the linear range of the spectrophotometer (typically 0.2-1.4 AU).[7] Note the dilution factor.
-
Prepare a second dilution of the extract at the same dilution factor using the pH 4.5 buffer.
-
-
Spectrophotometric Measurement:
-
Allow the dilutions to equilibrate for at least 15-20 minutes.[6]
-
Set the spectrophotometer to read absorbance at the λmax of your anthocyanin (e.g., 520 nm) and at 700 nm.
-
Blank the instrument with deionized water or the respective buffers.
-
Measure the absorbance of the pH 1.0 dilution at λmax and 700 nm.
-
Measure the absorbance of the pH 4.5 dilution at λmax and 700 nm.
-
-
Calculation:
-
Calculate the absorbance difference (A) using the following formula: A = (Aλmax - A700)pH 1.0 - (Aλmax - A700)pH 4.5
-
Calculate the total monomeric anthocyanin concentration (mg/L) as Cyanidin-3-glucoside equivalents: Anthocyanin Content (mg/L) = (A × MW × DF × 1000) / (ε × l) Where:
-
A = Absorbance difference
-
MW = Molecular weight of Cyanidin-3-glucoside (449.2 g/mol )
-
DF = Dilution factor
-
ε = Molar absorptivity of Cyanidin-3-glucoside (26,900 L·mol⁻¹·cm⁻¹)
-
l = Pathlength of the cuvette (1 cm)
-
1000 = Conversion factor from g to mg
-
-
Visualizations
Caption: Workflow for the pH differential method.
Caption: pH-dependent equilibrium of Cyanidin 3-sophoroside.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Comparing pH differential and methanol‐based methods for anthocyanin assessments of strawberries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mitrask.com [mitrask.com]
- 8. ossila.com [ossila.com]
- 9. medwinpublishers.com [medwinpublishers.com]
Troubleshooting low extraction yield of Cyanidin 3-sophoroside chloride.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address low extraction yields of Cyanidin 3-sophoroside chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the stability and yield of this compound during extraction?
A1: this compound, like other anthocyanins, is highly unstable. The most significant factors leading to its degradation and subsequent low yield are high pH, elevated temperatures, exposure to light, and the presence of oxygen.[1] It is most stable in a highly acidic environment (pH 1-3), where it exists as the red flavylium (B80283) cation.[1][2][3] As the pH increases, it converts to less stable forms, leading to irreversible degradation.[1][3]
Q2: My final extract has a brownish color instead of the expected red or purple. What does this indicate?
A2: A brownish color is a strong indicator of significant degradation.[1] This can be caused by polymerization and cleavage of the anthocyanin structure. To troubleshoot, verify that the pH of your solvent and extract is sufficiently acidic (pH 1-3), reduce temperatures during all extraction and concentration steps, protect the extract from light by using amber glassware or aluminum foil, and limit oxygen exposure.[1]
Q3: Which solvents are most effective for extracting this compound?
A3: As polar compounds, anthocyanins are best extracted using polar solvents.[2][4] The most commonly used and effective solvents are methanol (B129727), ethanol (B145695), and acetone (B3395972), often in aqueous mixtures.[1][4][5] Studies have shown that methanol and methanol-water mixtures can be superior for assessing anthocyanins.[6][7] Crucially, the solvent must be acidified to maintain the stability of the compound.[1][4]
Q4: Can compounds within the plant matrix itself affect my extraction yield?
A4: Yes. The presence of enzymes like polyphenol oxidase in fresh plant material can degrade the compound; a blanching step can help deactivate them.[1] Furthermore, some compounds, such as ascorbic acid (Vitamin C), can surprisingly accelerate degradation. Conversely, a phenomenon known as co-pigmentation, where other compounds like flavonoids or organic acids form protective complexes with the anthocyanin, can enhance stability and color intensity.[1]
Q5: How can I minimize yield loss during the purification and concentration steps?
A5: Significant yield loss can occur post-extraction. When concentrating the extract using a rotary evaporator, it is crucial to use a low water bath temperature.[1] For purification, methods like solid-phase extraction (SPE) are common.[4][8] To maximize recovery during SPE, ensure the cartridge is properly conditioned, and use an optimized acidified solvent (like acidified methanol) for elution.[1][4] Evaporating the final eluate should be done at low temperatures, preferably under a stream of nitrogen.[1]
Troubleshooting Guide for Low Extraction Yield
This section provides a systematic approach to identifying and resolving common issues leading to poor yields.
Issue 1: Low Yield with Concomitant Color Degradation (Brownish Extract)
| Possible Cause | Troubleshooting Steps |
| Improper pH | Verify the extraction solvent is acidified to a pH between 1.0 and 3.0.[1] Use organic acids like formic or acetic acid for acylated anthocyanins, which are sensitive to strong mineral acids.[4][9] |
| High Temperature | Avoid high temperatures during extraction and concentration. If using heat to increase efficiency, minimize the duration.[1][10] Use a low-temperature water bath for rotary evaporation.[1] |
| Light Exposure | Conduct the extraction process in a dark room or use amber-colored glassware.[1] Wrap flasks and containers in aluminum foil for extra protection.[1] |
| Oxidation | Degas solvents before use. During concentration or storage, consider blanketing the extract with an inert gas like nitrogen or argon.[1] |
| Enzymatic Degradation | For fresh plant material, consider a mild heat blanching step before solvent extraction to deactivate degradative enzymes.[1] |
Issue 2: Low Yield with No Obvious Color Degradation
| Possible Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | Ensure the plant material is ground to a fine, consistent powder to maximize the surface area available for solvent contact.[1][4] Freeze-drying the material before grinding is often effective.[1] |
| Inadequate Solvent-to-Sample Ratio | A low solvent volume may not be sufficient to extract the compound fully. Increase the solid-to-liquid ratio; common ratios range from 1:10 to 1:50 (w/v).[4][11] |
| Insufficient Extraction Time/Cycles | The compound may require more time to be fully extracted. Consider extending the extraction time or performing multiple extraction cycles on the plant residue.[1] |
| Suboptimal Solvent Choice | While acidified ethanol or methanol are standard, the optimal solvent can be matrix-dependent. Test different acidified polar solvents (e.g., 70% methanol, 70% ethanol, acetone mixtures) to find the most effective one for your specific plant material.[1][6] |
| Loss During Purification | Review your purification protocol (e.g., SPE). Ensure the elution solvent is strong enough to recover the compound from the sorbent. Perform a trial run and analyze both the eluate and the wash fractions to check for premature elution or incomplete recovery.[1][12] |
Data on Extraction Parameters
Table 1: Effect of Solvent Type and Acidification on Anthocyanin Yield
| Solvent System | Relative Yield | Stability | Notes |
| Methanol | High | Good (when acidified) | Often considered one of the best solvents for anthocyanin assessment.[6][7] |
| Ethanol | Good-High | Good (when acidified) | A common and effective "green" alternative to methanol.[2] |
| Acetone | Moderate-Good | Fair | Effective, but extracts may be less stable over time.[6][9] |
| Water | Low-Moderate | Good (when acidified) | Less efficient than organic solvents but used for "green extraction".[5] Often used in mixtures with ethanol or methanol.[13] |
| Acidified Methanol/Ethanol (e.g., 0.1% HCl or 1% Formic Acid) | Very High | Excellent | Acidification is critical to maintain the stable flavylium cation form, preventing degradation and maximizing yield.[1][4] |
Table 2: Influence of Temperature on Cyanidin Stability and Extraction
| Temperature Range | Effect on Extraction Efficiency | Effect on Stability | Recommendation |
| Low (4-25°C) | Moderate | High | Ideal for preventing degradation, especially for long extraction times (maceration).[2] |
| Moderate (30-60°C) | High | Moderate-Low | Can increase solubility and diffusion, improving yield. However, the risk of degradation increases significantly with temperature and time.[10][14] A study on Hibiscus used 60°C for a short duration (10 min).[15] |
| High (>70°C) | Variable | Very Low | Generally not recommended. High temperatures cause rapid degradation of Cyanidin and its glycosides.[1][14] |
Table 3: Impact of Solid-to-Liquid Ratio on Extraction Efficiency
| Solid-to-Liquid Ratio (w/v) | Extraction Efficiency | Solvent Consumption | Typical Application |
| 1:5 | Low-Moderate | Low | May result in incomplete extraction due to saturation of the solvent.[11] |
| 1:10 - 1:20 | Good-High | Moderate | A commonly used range that balances efficiency with solvent use.[4][9] |
| 1:30 - 1:50 | High | High | Ensures a large excess of solvent, promoting maximum diffusion and extraction. Recommended for maximizing yield from small sample sizes.[4][16] |
Experimental Protocols
Protocol 1: General Laboratory-Scale Extraction
This protocol describes a standard method using acidified methanol for solid-liquid extraction.
-
Sample Preparation : Freeze-dry the plant material to remove water and grind it into a fine, homogenous powder.[4]
-
Solvent Preparation : Prepare the extraction solvent, typically methanol or ethanol, acidified with 0.1% HCl or 1% formic acid to achieve a pH between 1.0 and 3.0.[1][4]
-
Extraction :
-
Weigh the powdered plant material and place it in an Erlenmeyer flask.
-
Add the acidified solvent at a solid-to-liquid ratio of 1:20 (w/v).[1]
-
Wrap the flask in aluminum foil to protect it from light.[1]
-
Agitate the mixture on an orbital shaker at a controlled, low temperature (e.g., 25°C) for a specified period (e.g., 1-4 hours).
-
-
Separation : Separate the solid residue from the supernatant by centrifugation or vacuum filtration.[4]
-
Re-extraction : To maximize yield, collect the residue and repeat the extraction process (step 3) at least once more with fresh solvent.[4]
-
Concentration : Combine the supernatants and concentrate the extract using a rotary evaporator with the water bath set to a low temperature (≤40°C).[1]
Protocol 2: Purification using Solid-Phase Extraction (SPE)
This protocol is for cleaning up the crude extract to remove sugars and other polar impurities.
-
Cartridge Conditioning : Condition a C18 SPE cartridge by washing it sequentially with one column volume of methanol followed by one column volume of acidified water (e.g., water with 0.01% HCl).
-
Sample Loading : Reconstitute the dried crude extract from Protocol 1 in a minimal amount of acidified water and load it onto the conditioned SPE cartridge.[1]
-
Washing : Wash the cartridge with two column volumes of acidified water to elute highly polar impurities like sugars and organic acids.[1][4]
-
Elution : Elute the retained this compound from the cartridge using an appropriate volume of acidified methanol (e.g., methanol with 0.1% HCl).[1][4]
-
Final Concentration : Collect the purple/red eluate and evaporate the solvent at low temperature, preferably under a stream of nitrogen, to obtain the purified compound.[1]
Visualizations
Caption: Troubleshooting workflow for low extraction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Extraction Solvents Affect Anthocyanin Yield, Color, and Profile of Strawberries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. mdpi.com [mdpi.com]
- 14. Combined effect of pH and high temperature on the stability and antioxidant capacity of two anthocyanins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. researchgate.net [researchgate.net]
Solubility of Cyanidin 3-sophoroside chloride in various organic solvents.
Welcome to the technical support center for Cyanidin (B77932) 3-sophoroside chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of Cyanidin 3-sophoroside chloride?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) and Pyridine are recommended solvents for this compound[1]. For the related aglycone, cyanidin chloride, ethanol, DMSO, and dimethylformamide (DMF) have also been shown to be effective.[2]
Q2: Is this compound soluble in water?
A2: Yes, Cyanidin 3-sophoroside is reported to be highly water-soluble. However, the stability of anthocyanins in aqueous solutions can be pH-dependent. For maximum solubility and stability in aqueous buffers, it is often recommended to first dissolve the compound in a minimal amount of a compatible organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of choice[2].
Q3: What are the known solubility concentrations of this compound and related compounds in various organic solvents?
A3: While specific quantitative solubility data for this compound is not extensively available, data for closely related compounds can provide a useful reference.
Solubility Data for Cyanidin and its Glycosides
| Compound | Solvent | Solubility |
| This compound | DMSO | Soluble[1] |
| Pyridine | Soluble[1] | |
| Water | Highly soluble | |
| Cyanidin chloride (aglycone) | Ethanol | ~16 mg/mL[2] |
| DMSO | ~16 mg/mL[2] | |
| Dimethylformamide (DMF) | ~25 mg/mL[2] | |
| Cyanidin 3-O-glucoside chloride | DMSO | ~5 mg/mL |
| Dimethylformamide (DMF) | ~0.1 mg/mL | |
| Methanol | Soluble | |
| Water | Soluble | |
| Cyanidin 3-Sophoroside-5-Glucoside | Chloroform | Soluble[3] |
| Dichloromethane | Soluble[3] | |
| Ethyl Acetate | Soluble[3] | |
| DMSO | Soluble[3] | |
| Acetone | Soluble[3] |
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
Issue 1: The compound is not dissolving in the chosen organic solvent.
-
Possible Cause: The concentration may be too high for the selected solvent, or the solvent may not be appropriate.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Refer to the solubility table to ensure you are using a recommended solvent. DMSO is a good starting point.
-
Gentle Warming: Briefly and gently warm the solution (to no more than 40°C) as anthocyanins can degrade at higher temperatures.
-
Sonication: Use a sonicator bath for short intervals to aid dissolution.
-
Increase Solvent Volume: If the compound still does not dissolve, try increasing the volume of the solvent to lower the concentration.
-
Issue 2: The compound precipitates out of solution after dilution in an aqueous buffer.
-
Possible Cause: The aqueous buffer may not be acidic enough, or the final concentration of the organic solvent may be too low to maintain solubility. Anthocyanin solubility in aqueous solutions is often pH-dependent.
-
Troubleshooting Steps:
-
Adjust pH: Ensure your aqueous buffer is acidic. Anthocyanins are typically more stable and soluble at a lower pH.
-
Optimize Organic Solvent Concentration: When diluting from a stock solution, ensure that a sufficient amount of the initial organic solvent is carried over to maintain solubility. You may need to perform serial dilutions.
-
Follow Recommended Dilution Protocol: First, dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO). Then, slowly add the aqueous buffer to the organic solution while vortexing.
-
References
Addressing peak tailing in HPLC chromatography of Cyanidin 3-sophoroside chloride.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of Cyanidin (B77932) 3-sophoroside chloride.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how do I measure it?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having an elongated trailing edge.[1][2] In ideal chromatography, peaks should be symmetrical and Gaussian in shape.[2][3][4] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential chemical or mechanical issues in the HPLC system.[1][2][4]
Peak tailing is quantified using the Asymmetry Factor (As) or the Tailing Factor (Tf) . The Asymmetry Factor is calculated by dividing the width of the back half of the peak (B) by the width of the front half (A) at 10% of the peak height.[5][6]
-
Formula: As = B / A
-
Symmetrical Peak: As = 1.0
-
Tailing Peak: As > 1.0[6]
-
Fronting Peak: As < 1.0
A value between 0.9 and 1.2 is often acceptable, but values greater than 2 are generally considered unacceptable for quantitative analysis.[6]
Q2: What are the primary causes of peak tailing for a compound like Cyanidin 3-sophoroside chloride?
A2: Peak tailing for polar, ionizable compounds like anthocyanins is often caused by multiple retention mechanisms occurring simultaneously.[2][3][5] The most common causes include:
-
Secondary Silanol (B1196071) Interactions: The primary cause is often the interaction between the polar functional groups of the cyanidin molecule and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[1][2][5][7] These interactions are a form of secondary retention that slows the elution of a portion of the analyte molecules, causing the tail.[5]
-
Mobile Phase pH: The pH of the mobile phase is critical. Anthocyanins are structurally sensitive to pH.[8] If the mobile phase pH is near the pKa of the analyte, both ionized and non-ionized forms can exist, leading to peak distortion.[1] Furthermore, at a pH above ~3, silanol groups on the silica (B1680970) surface become ionized (negatively charged), which strongly interact with protonated basic compounds, causing significant tailing.[5][9]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape, often referred to as overload tailing.[4]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., higher elution strength) than the mobile phase, it can cause peak distortion, including fronting or tailing.[10][11][12]
-
System and Column Issues: Physical problems such as a void at the column inlet, a blocked frit, or excessive extra-column volume (e.g., long or wide tubing) can also contribute to peak tailing.[1]
Troubleshooting Guide for Peak Tailing
This guide provides a step-by-step approach to diagnose and resolve peak tailing for this compound.
Step 1: Optimize the Mobile Phase pH
The most effective initial step is to adjust the mobile phase pH. Lowering the pH suppresses the ionization of silanol groups, minimizing the secondary interactions that cause tailing.[2][5][13]
Recommendation:
-
Acidify the mobile phase to a pH of ≤ 3.0.[2][5] This ensures that the silanol groups are fully protonated and reduces their ability to interact with the analyte.[5]
-
Common additives for this purpose include 0.1% formic acid, trifluoroacetic acid (TFA), or phosphoric acid in the aqueous portion of the mobile phase.[13][14][15] These are effective and generally compatible with MS detection.[13]
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Rationale |
| Mobile Phase pH | 4.5 | 2.5 | Low pH protonates silanol groups, minimizing secondary interactions.[5][7] |
| Additive | 10 mM Ammonium Acetate | 0.1% Formic Acid | Formic acid is a common and effective modifier for improving peak shape for anthocyanins.[13][15] |
| Expected Asymmetry Factor (As) | > 1.8 | 1.0 - 1.3 | A significant reduction in tailing is expected at lower pH.[5] |
Table 1: Illustrative effect of mobile phase pH on the peak asymmetry of a polar, ionizable compound.
Step 2: Evaluate the HPLC Column
If pH adjustment does not fully resolve the issue, the column itself may be the problem.
Recommendations:
-
Use an End-Capped Column: Modern "Type B" silica columns are highly purified and often "end-capped," where residual silanol groups are chemically deactivated with a small silylating agent.[1][7][13] This significantly reduces tailing for basic and polar compounds.[13]
-
Consider Alternative Stationary Phases: If tailing persists, a column with a different stationary phase, such as one with a polar-embedded group or a phenyl-hexyl phase, can offer different selectivity and reduce silanol interactions.[1] Hybrid silica-organic particles also offer improved pH stability and reduced silanol activity.[2]
-
Check for Column Degradation: A void at the column inlet or contamination from previous samples can cause tailing. Try flushing the column with a strong solvent or, if a void is suspected, replace the column.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.1,0.1", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot Caption: Decision workflow for selecting an appropriate HPLC column.
Step 3: Check Injection and Sample Parameters
The way the sample is prepared and introduced can significantly impact peak shape.
Recommendations:
-
Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase composition. Using a much stronger solvent (e.g., 100% methanol (B129727) or acetonitrile (B52724) when the mobile phase is highly aqueous) can cause severe peak distortion.[10][12]
-
Reduce Injection Volume/Concentration: To rule out column overload, reduce the injection volume or dilute the sample.[4] If the peak shape improves and becomes more symmetrical, the original sample was too concentrated.[4]
Experimental Protocols
Protocol: Optimized HPLC Method for this compound
This protocol provides a starting point for achieving symmetrical peaks for cyanidin glycosides using reversed-phase HPLC.
1. Instrumentation:
-
HPLC system with a binary pump, degasser, autosampler, thermostatted column compartment, and a PDA or UV-Vis detector.
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample extract in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter prior to injection to remove particulates.
3. HPLC Conditions:
-
Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% (v/v) Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 30% B (linear gradient)
-
25-30 min: 30% to 5% B (return to initial)
-
30-35 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5-10 µL.
This method utilizes an acidic mobile phase to control analyte and silanol ionization, a high-quality end-capped column to minimize active sites, and a standard gradient suitable for separating polar flavonoids.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. uhplcs.com [uhplcs.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Determine the asymmetry factor in HPLC at 10 percent peak height - How To [mtc-usa.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. support.waters.com [support.waters.com]
- 10. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]
- 13. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 14. researchgate.net [researchgate.net]
- 15. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 16. benchchem.com [benchchem.com]
Minimizing enzymatic degradation during Cyanidin 3-sophoroside chloride extraction.
Welcome to the technical support center for the extraction of Cyanidin (B77932) 3-sophoroside chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols, with a focus on minimizing enzymatic degradation.
Frequently Asked Questions (FAQs)
Q1: What is Cyanidin 3-sophoroside chloride and why is it prone to degradation during extraction?
A1: this compound is a water-soluble anthocyanin, a class of pigments responsible for the red, purple, and blue colors in many plants.[1] Like other anthocyanins, it is highly susceptible to degradation from various factors including pH, temperature, light, oxygen, and enzymatic activity.[2][3] The primary culprits for enzymatic degradation during extraction are endogenous plant enzymes such as polyphenol oxidases (PPOs) and glycosidases, which are released when plant cells are ruptured.[4][5]
Q2: What are the visible signs of this compound degradation?
A2: The most common sign of degradation is a color change, often a shift from a vibrant red or purple to a brownish hue.[1] This is frequently accompanied by a decrease in the potency and a loss of the desired bioactive properties of the extract.[1]
Q3: What is the optimal pH for extracting and storing this compound?
A3: Anthocyanins, including this compound, are most stable in acidic conditions, typically between pH 1.0 and 3.0.[1][6] At this pH range, the molecule exists predominantly in its stable flavylium (B80283) cation form, which appears red. As the pH increases towards neutral and alkaline, the molecule undergoes structural changes, leading to less stable, colorless, or blue forms that are more prone to degradation.[6][7]
Q4: How does temperature affect the stability of this compound during extraction?
A4: Elevated temperatures can accelerate the degradation of anthocyanins.[4] While moderate heat can sometimes aid in the extraction process by increasing solvent efficiency, prolonged exposure to high temperatures should be avoided.[2] For storage, it is recommended to keep the extract in a cool and dark environment.[1]
Q5: What are the main enzymes responsible for the degradation of this compound?
A5: The two main classes of enzymes responsible for degradation are:
-
Polyphenol Oxidases (PPOs): These enzymes catalyze the oxidation of phenolic compounds (like anthocyanins) in the presence of oxygen, leading to the formation of quinones which then polymerize to form brown pigments.[4]
-
Glycosidases: These enzymes can cleave the glycosidic bonds, removing the sophorose sugar moiety from the cyanidin backbone. This can alter the stability and color of the anthocyanin.[4][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid browning of the extract | High Polyphenol Oxidase (PPO) activity. | - Blanching: Briefly treat the plant material with steam or hot water before extraction to denature enzymes.[9][10] - Use of Inhibitors: Add PPO inhibitors such as ascorbic acid or citric acid to the extraction solvent.[11][12] - Low Temperature Extraction: Perform the extraction at refrigerated temperatures (e.g., 4°C) to reduce enzyme activity.[13] |
| Loss of red/purple color | pH is too high. | - Acidify the Extraction Solvent: Use a solvent acidified with a weak organic acid (e.g., formic or acetic acid) to maintain a pH between 1.0 and 3.0.[2][3] - Buffer the Final Extract: Store the purified extract in an acidic buffer.[1] |
| Low extraction yield | Inefficient solvent or extraction method. | - Solvent Choice: Use polar solvents such as methanol (B129727), ethanol (B145695), or acetone, often mixed with water.[14] - Increase Surface Area: Grind the plant material into a fine powder. - Optimize Extraction Time and Temperature: While avoiding excessive heat, ensure sufficient time for the solvent to penetrate the plant material. |
| Precipitate formation in the extract | Presence of undesirable compounds. | - Filtration/Centrifugation: Remove solid impurities after extraction. - Purification: Use techniques like solid-phase extraction (SPE) to purify the anthocyanin extract. |
Quantitative Data on Factors Affecting Anthocyanin Stability
Table 1: Effect of Temperature on Anthocyanin Degradation
| Temperature (°C) | Anthocyanin | Matrix | Degradation Rate | Reference |
| 25 | Cyanidin-3-glucoside | Grape Extract | Baseline | [4] |
| 35 | Cyanidin-3-glucoside | Grape Extract | >50% reduction compared to 25°C | [4] |
| 60-90 | Cyanidin-3-glucoside & Peonidin-3-glucoside | Purple Rice Bran | Increased degradation with increasing temperature | [15] |
| 100 | Glucosylated and acylated anthocyanins | Red Grape Skins | Stable during pressurized liquid extraction | [16] |
Table 2: Effect of pH on Anthocyanin Stability
| pH | Anthocyanin | Observation | Reference |
| 1.0 - 3.0 | General Anthocyanins | Most stable, red flavylium cation form predominates. | [1][6] |
| 4.0 - 6.0 | General Anthocyanins | Equilibrium of different forms, leading to color loss. | [6] |
| > 7.0 | General Anthocyanins | Rapid degradation. | [6] |
| 2.0 | Cyanidin-3-O-β-glucopyranoside | 99% remained unchanged after 8 hours at 25°C. | [17] |
| 2.0 | Cyanidin (aglycone) | Only 27% remained unchanged after 8 hours at 25°C. | [17] |
Experimental Protocols
Protocol 1: Solvent Extraction with Enzymatic Inactivation
This protocol describes a standard method for extracting this compound while minimizing enzymatic degradation through acidification and the use of an inhibitor.
-
Sample Preparation:
-
Freeze-dry fresh plant material to preserve the integrity of the anthocyanins.
-
Grind the dried material into a fine powder using a mortar and pestle or a grinder.
-
-
Extraction Solvent Preparation:
-
Prepare an acidified ethanol solution: 80% ethanol in water (v/v) containing 0.1% formic acid.
-
Alternatively, an acidified methanol solution can be used: 80% methanol in water (v/v) containing 0.1% hydrochloric acid.
-
For enhanced PPO inhibition, add ascorbic acid to the solvent at a concentration of 0.1% (w/v).[11]
-
-
Extraction Procedure:
-
Combine the powdered plant material with the extraction solvent at a solid-to-liquid ratio of 1:10 (w/v).
-
Stir the mixture at room temperature for 2-4 hours, protected from light.
-
For enhanced extraction, sonication can be applied for 30-60 minutes in a cold water bath.
-
-
Clarification and Concentration:
-
Separate the solid residue from the liquid extract by centrifugation at 4000 rpm for 15 minutes, followed by filtration.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Storage:
-
Store the concentrated extract at -20°C in an airtight container, protected from light.
-
Protocol 2: Blanching for Enzyme Deactivation
This protocol details a pre-treatment step to inactivate enzymes before solvent extraction.
-
Sample Preparation:
-
Use fresh, whole plant material.
-
-
Blanching Procedure:
-
Cooling:
-
Immediately after blanching, quench the plant material in an ice-water bath to halt the heating process.
-
-
Drying and Extraction:
-
Pat the blanched material dry or proceed with freeze-drying.
-
Follow the solvent extraction protocol (Protocol 1) for anthocyanin extraction.
-
Visualizations
Caption: Enzymatic degradation pathway of Cyanidin 3-sophoroside during extraction.
Caption: Workflow for minimizing enzymatic degradation during extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthocyanin stability and degradation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution | Semantic Scholar [semanticscholar.org]
- 8. Metabolism of cyanogenic glycosides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. myfoodresearch.com [myfoodresearch.com]
- 11. Recent Trends in Controlling the Enzymatic Browning of Fruit and Vegetable Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. seejph.com [seejph.com]
- 13. biotechrep.ir [biotechrep.ir]
- 14. Extraction of Anthocyanins - Creative Proteomics Blog [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. Stability of Anthocyanins from Red Grape Skins under Pressurized Liquid Extraction and Ultrasound-Assisted Extraction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
Technical Support Center: Optimization of Temperature for Cyanidin 3-sophoroside chloride Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of Cyanidin (B77932) 3-sophoroside chloride, with a focus on temperature optimization.
Troubleshooting Guide
This guide addresses common problems encountered during the extraction of Cyanidin 3-sophoroside chloride, focusing on temperature-related issues.
| Issue | Possible Cause | Troubleshooting Steps |
| 1. Low Yield of this compound | Suboptimal Extraction Temperature: The temperature may be too low for efficient extraction or too high, causing degradation. | - Optimize Temperature: Systematically test a range of temperatures (e.g., 30°C, 45°C, 60°C) to find the optimal point where extraction is maximized before significant degradation occurs.[1][2][3] - Increase Extraction Time/Cycles: At lower temperatures, longer extraction times or multiple extraction cycles may be necessary to achieve a higher yield.[4] - Enhance Cell Lysis: Ensure the source material is finely ground to maximize surface area contact with the solvent.[4] |
| 2. Final Extract Appears Brownish Instead of Red/Purple | Thermal Degradation: High temperatures can cause the chemical structure of this compound to break down, leading to a brownish color.[4] | - Reduce Temperature: Immediately lower the temperature of all heating steps, including extraction and solvent evaporation (e.g., keep rotary evaporator water bath below 40°C).[4] - Verify pH: Ensure the extraction solvent is acidic (pH 1-3), as higher pH levels accelerate degradation, especially at elevated temperatures.[4] - Protect from Light: Conduct the extraction process in a dark environment or use amber-colored glassware to prevent light-induced degradation, which can be exacerbated by heat.[4] |
| 3. Inconsistent Results Between Batches | Poor Temperature Control: Fluctuations in temperature during the extraction process can lead to variable yields and purity. | - Use Calibrated Equipment: Ensure all heating equipment (water baths, heating mantles) are accurately calibrated and provide stable temperature control. - Monitor Temperature Continuously: Use a calibrated thermometer to monitor the temperature of the extraction mixture throughout the process. - Standardize Protocols: Strictly adhere to the established optimal temperature and heating duration for all extractions. |
| 4. Extract Loses Color and Potency During Storage | Post-Extraction Degradation: Improper storage conditions, even after a successful extraction, can lead to the degradation of the compound. | - Control Storage Temperature: For long-term stability, store the purified extract at low temperatures, such as -20°C or -80°C.[4] - Store Under Inert Atmosphere: To minimize oxidative degradation, store the extract under an inert gas like nitrogen or argon.[4] - Maintain Acidic pH: If stored in solution, ensure the solvent is acidic to maintain the stability of the compound.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for extracting this compound?
A1: The optimal temperature for anthocyanin extraction, including this compound, typically represents a balance between increasing solubility and extraction efficiency with temperature, while minimizing thermal degradation.[1][2] For many anthocyanins, this range is often between 30°C and 60°C.[1][3] One study found the highest anthocyanin content was achieved at 45°C, with a decline in yield at higher temperatures due to degradation.[2] However, the ideal temperature can vary depending on the plant matrix, solvent system, and extraction method. It is crucial to perform optimization studies for your specific conditions.
Q2: How does temperature affect the stability of this compound during extraction?
A2: Elevated temperatures significantly accelerate the degradation of this compound.[4] While moderate heat can improve extraction efficiency by increasing solvent viscosity and penetration, temperatures above a certain threshold will lead to the breakdown of the anthocyanin structure.[4][5] This degradation is often irreversible and results in a loss of the characteristic color and biological activity.[6][7] For instance, cyanidin-3-O-glucoside, a closely related compound, shows significant degradation at temperatures of 70°C and 90°C, especially at neutral pH.[5]
Q3: Can I use high temperatures for a shorter duration to speed up the extraction?
A3: While it might seem efficient, using high temperatures for a short duration is generally not recommended for heat-sensitive compounds like this compound. The risk of degradation is high, and even brief exposure to excessive heat can lead to significant losses.[5][8] Lower temperatures over a longer extraction period are often preferred to preserve the integrity of the molecule.[4]
Q4: What is the relationship between temperature and the choice of extraction solvent?
A4: Temperature and solvent choice are interconnected. Acidified polar solvents like ethanol (B145695) and methanol (B129727) are commonly used for anthocyanin extraction.[4] The optimal temperature can differ based on the solvent. For example, in one study using pressurized liquid extraction, acidified water extracts showed the highest anthocyanin levels at 80-100°C, whereas acidified methanol extracts were most effective at 60°C.[9] It is important to co-optimize both parameters.
Q5: How can I tell if my extraction temperature is too high?
A5: A primary visual indicator of excessive temperature is a change in the extract's color from the expected vibrant red or purple to a brownish hue.[4] This indicates the degradation of the anthocyanin structure. Additionally, analytical methods like HPLC can be used to quantify the amount of this compound and detect the presence of degradation products, such as protocatechuic acid and phloroglucinaldehyde.[5][6]
Experimental Protocols
Protocol 1: General Solid-Liquid Extraction at Controlled Temperature
This protocol describes a standard method for extracting this compound from a solid plant matrix using a controlled temperature.
-
Sample Preparation: Dry the plant material and grind it into a fine, homogeneous powder to increase the surface area for extraction.
-
Solvent Preparation: Prepare an acidified solvent. A common choice is 80% ethanol containing 2% citric acid or 1% hydrochloric acid (v/v).[3][4]
-
Extraction:
-
Combine the powdered plant material with the acidified solvent in a flask. A typical solid-to-solvent ratio is 1:20 (g/mL).[3]
-
Place the flask in a temperature-controlled water bath or on a stirring hotplate set to the desired temperature (e.g., start with 45°C).[2]
-
Stir the mixture continuously for a set duration (e.g., 2-4 hours).
-
-
Filtration: Separate the solid residue from the liquid extract using vacuum filtration with Whatman No. 1 filter paper.[4]
-
Concentration: Concentrate the filtrate using a rotary evaporator. Crucially, maintain a low water bath temperature (below 40°C) to prevent thermal degradation of the extracted compound.[4]
-
Storage: Store the concentrated extract in an amber vial at -20°C or lower for long-term preservation.[4]
Protocol 2: Ultrasound-Assisted Extraction (UAE) at Low Temperature
This protocol utilizes ultrasound to enhance extraction efficiency, allowing for the use of lower temperatures.
-
Sample and Solvent Preparation: Prepare the powdered sample and acidified solvent as described in Protocol 1.
-
Extraction:
-
Place the mixture of sample and solvent into the vessel of an ultrasonic bath or use an ultrasonic probe.
-
Set the temperature of the ultrasonic bath to a low value, for example, 20°C.[10]
-
Apply ultrasound for a specific duration (e.g., 30-60 minutes). The ultrasonic waves will facilitate cell wall disruption and enhance solvent penetration.
-
-
Filtration, Concentration, and Storage: Follow steps 4, 5, and 6 from Protocol 1, ensuring that the concentration step is performed at a low temperature.
Data Presentation
Table 1: Effect of Extraction Temperature on Anthocyanin Yield
| Source Material | Extraction Method | Temperature (°C) | Anthocyanin Content (mg/g) | Reference |
| Mulberry Residue | Ultrasonic Assisted | 30 | 4.227 | [2] |
| Mulberry Residue | Ultrasonic Assisted | 45 | 5.047 | [2] |
| Mulberry Residue | Ultrasonic Assisted | 50 | 4.663 | [2] |
| Mulberry | Enzyme-Assisted | 45 | 6.04 | [1] |
Table 2: Thermal Degradation of Cyanidin-3-O-glucoside (C3G) at Different Temperatures and pH
| Temperature (°C) | pH | Incubation Time (hours) | C3G Loss (%) | Reference |
| 70 | 2.5 | 8 | 21 | [5] |
| 90 | 2.5 | 8 | 95 | [5] |
| 70 | 4.0 | 8 | 53 | [5] |
| 90 | 4.0 | 8 | 98 | [5] |
| 70 | 7.0 | 8 | ~100 | [5] |
| 90 | 7.0 | 8 | ~100 | [5] |
Visualizations
Caption: A general workflow for the extraction and purification of this compound.
Caption: The relationship between temperature, yield, degradation, and purity in anthocyanin extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. benchchem.com [benchchem.com]
- 5. Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. On the thermal degradation of anthocyanidins: cyanidin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. ftb.com.hr [ftb.com.hr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Cyanidin 3-Sophoroside Chloride and Cyanidin 3-Glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of two prominent anthocyanins: cyanidin (B77932) 3-sophoroside chloride and cyanidin 3-glucoside. By presenting available experimental data, detailed methodologies, and insights into their mechanisms of action, this document aims to assist researchers in making informed decisions for their studies.
Executive Summary
Cyanidin 3-glucoside (C3G) is a widely studied anthocyanin with well-documented antioxidant properties. In contrast, while cyanidin 3-sophoroside is recognized as a significant component of various fruits, particularly raspberries, specific quantitative data on the antioxidant activity of its purified form is less abundant in publicly available literature. However, existing research on cyanidin and its glycosides allows for a comparative discussion. Generally, the antioxidant capacity of anthocyanins is influenced by the structure of the aglycone (cyanidin in this case) and the nature of the glycosidic substitution.
From a mechanistic standpoint, cyanidin 3-glucoside has been shown to exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[3][4][5][6][7] Additionally, C3G has been implicated in the PINK1-PARKIN signaling pathway, which is crucial for mitophagy, the selective removal of damaged mitochondria that are a major source of cellular oxidative stress.[8] At present, specific studies detailing the antioxidant signaling pathways of cyanidin 3-sophoroside are not available.
Quantitative Antioxidant Activity
The following table summarizes the available quantitative data for the antioxidant activity of cyanidin 3-glucoside. The absence of data for cyanidin 3-sophoroside chloride highlights a gap in the current research landscape.
| Compound | Antioxidant Assay | IC50 Value / Activity |
| Cyanidin 3-Glucoside | DPPH Radical Scavenging | 0.014 mg/mL[1] |
| This compound | DPPH Radical Scavenging | Data not available |
| ABTS Radical Scavenging | Data not available | |
| Oxygen Radical Absorbance Capacity (ORAC) | Data not available |
Experimental Protocols
Detailed methodologies for the most common antioxidant assays are provided below to facilitate the design and replication of experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compounds (this compound or cyanidin 3-glucoside) in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Reaction Mixture: In a test tube or a 96-well plate, mix a specific volume of the sample solution with the DPPH solution. A typical ratio is 1:1 (v/v).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ solution.
-
Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent.
-
Reaction Mixture: Add a small volume of the sample solution to a larger volume of the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Procedure:
-
Reagent Preparation:
-
Fluorescein (B123965) solution (fluorescent probe).
-
AAPH solution (peroxyl radical generator).
-
Trolox solution (standard).
-
Test compound solutions.
-
-
Assay in 96-well plate:
-
Add the fluorescein solution to each well.
-
Add the sample, Trolox standard, or a blank (buffer) to the wells.
-
Incubate the plate at 37°C for a few minutes.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence decay kinetically over time (typically every 1-2 minutes for at least 60 minutes) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
Calculation: The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The results are typically expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.
Signaling Pathways and Mechanisms of Action
Cyanidin 3-Glucoside (C3G)
The antioxidant activity of C3G extends beyond direct radical scavenging and involves the modulation of key cellular signaling pathways.
-
Nrf2/HO-1 Pathway: C3G is a known activator of the Nrf2 signaling pathway.[3][4][5][6][7] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). This enzymatic antioxidant defense system plays a crucial role in mitigating cellular damage.
-
PINK1-PARKIN Pathway and Mitophagy: Recent evidence suggests that C3G can activate mitophagy through the PINK1-PARKIN signaling pathway.[8] This pathway is essential for the removal of dysfunctional mitochondria, which are a primary source of reactive oxygen species (ROS). By promoting the clearance of damaged mitochondria, C3G helps to maintain mitochondrial homeostasis and reduce overall oxidative stress.
Caption: Antioxidant signaling pathways of Cyanidin 3-Glucoside.
This compound
Currently, there is a lack of specific studies investigating the detailed antioxidant signaling pathways modulated by cyanidin 3-sophoroside. It is plausible that, as a cyanidin glycoside, it may share some mechanistic similarities with C3G, such as direct radical scavenging. However, the influence of the larger sophorose sugar moiety on its interaction with cellular signaling components like Keap1 (the repressor of Nrf2) remains to be elucidated. Further research is required to determine if cyanidin 3-sophoroside can activate the Nrf2 pathway or other antioxidant response mechanisms.
Caption: Workflow for comparing antioxidant activity.
Conclusion and Future Directions
Cyanidin 3-glucoside is a well-characterized antioxidant with demonstrated efficacy in both direct radical scavenging and the activation of cellular antioxidant signaling pathways. While this compound is a structurally similar anthocyanin, a significant knowledge gap exists regarding its specific antioxidant capacity and underlying molecular mechanisms.
For researchers in drug development and related fields, cyanidin 3-glucoside currently offers a more robust foundation of data for further investigation. However, the potential of cyanidin 3-sophoroside should not be overlooked. Future research should prioritize the following:
-
Quantitative antioxidant analysis of pure this compound using standardized assays such as DPPH, ABTS, and ORAC to allow for direct comparison with cyanidin 3-glucoside and other antioxidants.
-
Investigation of the cellular antioxidant mechanisms of cyanidin 3-sophoroside , including its potential to modulate the Nrf2 and other relevant signaling pathways.
-
Comparative studies on the bioavailability and metabolism of these two cyanidin glycosides, as these factors will significantly influence their in vivo efficacy.
By addressing these research questions, a more complete understanding of the relative antioxidant potential of these two important natural compounds can be achieved, paving the way for their potential application in health and disease.
References
- 1. Comparison of anticancer activity and antioxidant activity between cyanidin-3- O -glucoside liposomes and cyanidin-3- O -glucoside in Caco-2 cells in ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06387C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Anthocyanins Inhibits Oxidative Injury in Human Retinal Pigment Epithelial ARPE-19 Cells via Activating Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anthocyanins Found in Pinot Noir Waste Induce Target Genes Related to the Nrf2 Signalling in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anthocyanins Found in Pinot Noir Waste Induce Target Genes Related to the Nrf2 Signalling in Endothelial Cells | MDPI [mdpi.com]
- 7. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]
- 8. Food-derived cyanidin-3-O-glucoside alleviates oxidative stress: evidence from the islet cell line and diabetic db/db mice - Food & Function (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Anthocyanin Profiles in Commercially Important Fruit Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of anthocyanin profiles in various fruit species, supported by experimental data and detailed methodologies. Anthocyanins are water-soluble flavonoid pigments responsible for the red, purple, and blue colors in many fruits and vegetables.[1][2][3] Their potential health benefits, including antioxidant and anti-inflammatory properties, make them a significant area of research for functional foods and drug development.[2][4][5] This document summarizes quantitative data, outlines common experimental protocols, and visualizes key biological and analytical pathways to aid in research and development.
Anthocyanin Biosynthesis Pathway
Anthocyanins are synthesized via a specific branch of the flavonoid pathway. The process begins with the amino acid phenylalanine and involves a series of enzymatic reactions.[6][7][8] The core structure, an anthocyanidin, is then modified by glycosylation (addition of sugar moieties) and sometimes acylation to produce the stable anthocyanin pigments that accumulate in the plant cell's vacuole.[1][4] The expression of genes encoding these enzymes is tightly regulated by a complex of transcription factors (MYB, bHLH, and WD40), which are influenced by developmental cues and environmental signals like light.[1][8]
The six most common anthocyanidins found in fruits are pelargonidin, cyanidin, delphinidin, peonidin, petunidin, and malvidin.[9][10][11]
Comparative Quantitative Analysis
The type and concentration of anthocyanins vary significantly among different fruit species and even between cultivars of the same species.[12] Berries are among the richest sources of anthocyanins.[2][13] The tables below summarize the total anthocyanin content and the distribution of major anthocyanin types in selected fruits.
Table 1: Total Anthocyanin Content in Various Fresh Fruit Species
| Fruit Species | Common Name | Total Anthocyanin Content (mg/100g FW) | Key Anthocyanidins | Reference(s) |
| Aronia melanocarpa | Chokeberry | 200 - 1000 | Cyanidin | [2][12] |
| Sambucus nigra | Elderberry | 200 - 1800 | Cyanidin | [2] |
| Vaccinium myrtillus | Bilberry | 300 - 810 | Delphinidin, Cyanidin, Malvidin | [12][14] |
| Vaccinium corymbosum | Highbush Blueberry | 57 - 534 | Malvidin, Delphinidin, Petunidin | [15][16] |
| Ribes nigrum | Blackcurrant | 113 - 380 | Delphinidin, Cyanidin | [12][13] |
| Rubus fruticosus | Blackberry | 94 - 122 | Cyanidin | [12][13] |
| Rubus idaeus | Red Raspberry | 20 - 64 | Cyanidin | [12] |
| Fragaria × ananassa | Strawberry | 15 - 75 | Pelargonidin | [17][18] |
| Prunus avium | Sweet Cherry | 16 - 680 | Cyanidin, Peonidin | [12] |
| Vitis vinifera | Grape (Red) | up to 230 | Malvidin, Peonidin | [19] |
| Citrus sinensis | Blood Orange | 10 - 30 | Cyanidin | [20] |
Note: Values represent a range compiled from multiple studies and can vary based on cultivar, ripeness, and growing conditions.
Table 2: Predominant Anthocyanin Glycosides in Selected Berries
| Fruit | Major Anthocyanin Glycosides |
| Blueberry | Malvidin-3-galactoside, Malvidin-3-glucoside, Delphinidin-3-galactoside, Petunidin-3-glucoside |
| Bilberry | Cyanidin-3-glucoside, Delphinidin-3-glucoside, Malvidin-3-glucoside |
| Blackcurrant | Delphinidin-3-O-rutinoside, Cyanidin-3-O-rutinoside |
| Strawberry | Pelargonidin-3-O-glucoside |
| Raspberry | Cyanidin-3-O-sophoroside, Cyanidin-3-O-glucoside |
| Chokeberry | Cyanidin-3-O-galactoside, Cyanidin-3-O-arabinoside |
| Elderberry | Cyanidin-3-O-sambubioside, Cyanidin-3-O-glucoside |
Data compiled from sources[12][14][18][21].
Experimental Protocols
Accurate comparison of anthocyanin profiles requires standardized and robust analytical methods. The most common approach involves solvent extraction followed by chromatographic separation and quantification.[3][22][23]
This protocol describes a general method for solid-liquid extraction of anthocyanins from fresh or frozen fruit samples.
-
Sample Preparation: Weigh approximately 5-10 g of fresh or frozen fruit material. For fruits with tough skins, such as grapes or blueberries, homogenization is critical. Homogenize the sample with a blender or a homogenizer until a uniform puree is obtained.[15]
-
Extraction Solvent: A common and effective solvent is a mixture of ethanol (B145695) or methanol (B129727) with water (e.g., 70-85% alcohol), acidified with a small amount of acid (e.g., 0.1% HCl or 1% formic acid).[22][24] Acidification is crucial to maintain the anthocyanins in their stable, colored flavylium (B80283) cation form.[24]
-
Extraction Procedure:
-
Mix the homogenized fruit sample with the extraction solvent at a ratio of approximately 1:5 to 1:10 (w/v).
-
Agitate the mixture for 1-2 hours in the dark at room temperature to prevent light and heat degradation.[19] Using an orbital shaker or rotator is recommended.[25]
-
For enhanced efficiency, ultrasound-assisted extraction (UAE) can be employed.[22]
-
-
Separation: Centrifuge the mixture at approximately 4000-8000 x g for 10-15 minutes to pellet the solid fruit material.[19]
-
Collection and Storage: Carefully decant the supernatant containing the anthocyanin extract. If necessary for complete extraction, the process can be repeated on the remaining pellet. The collected extract should be filtered through a 0.45 µm or 0.22 µm syringe filter before chromatographic analysis and stored at -20°C or below in the dark.[26]
Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the rapid and sensitive analysis of complex anthocyanin mixtures.[5][16]
-
Chromatographic System: A UPLC system equipped with a binary solvent manager, sample manager, and a column heater.
-
Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is commonly used for separating anthocyanins.[19]
-
Mobile Phase:
-
Solvent A: Water with 0.1-1% formic acid.
-
Solvent B: Acetonitrile with 0.1-1% formic acid.
-
-
Gradient Elution: A typical gradient starts with a low percentage of Solvent B (e.g., 5%), gradually increasing to elute the more non-polar compounds. A representative gradient might be: 0-2 min, 5% B; 2-12 min, 5-40% B; 12-13 min, 40-95% B; 13-15 min, hold at 95% B; followed by re-equilibration. The flow rate is typically around 0.3-0.4 mL/min.[19]
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used, as anthocyanins readily form positive ions [M]+ or [M+H]+.[5][27]
-
Analysis: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) is used. A full scan (MS1) is performed to detect the molecular ions of the anthocyanins. A subsequent product ion scan (MS/MS or MS2) of selected precursor ions is used to generate fragmentation patterns, which are crucial for structural identification. The loss of a sugar moiety is a characteristic fragmentation.
-
-
Quantification: Anthocyanins are quantified by creating a calibration curve using external standards (e.g., cyanidin-3-O-glucoside). The peak area of each compound from the UPLC chromatogram is compared against the curve. If standards are unavailable, quantification can be expressed as equivalents of a common standard.
Visualized Experimental Workflow
The following diagram illustrates the typical workflow for the comparative analysis of anthocyanin profiles in fruit samples.
References
- 1. Frontiers | Anthocyanin Biosynthesis and Degradation Mechanisms in Solanaceous Vegetables: A Review [frontiersin.org]
- 2. Anthocyanins: A Comprehensive Review of Their Chemical Properties and Health Effects on Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. science.egasmoniz.com.pt [science.egasmoniz.com.pt]
- 4. Anthocyanins: From Mechanisms of Regulation in Plants to Health Benefits in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. Systematic identification and characterization of anthocyanins by HPLC-ESI-MS/MS in common foods in the United States: fruits and berries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification and characterization of anthocyanins by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry in common foods in the United States: vegetables, nuts, and grains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Genetic Differentiation in Anthocyanin Content among Berry Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative study of anthocyanin composition, antimicrobial and antioxidant activity in bilberry (Vaccinium myrtillus L.) and blueberry (Vaccinium corymbosum L.) fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scialert.net [scialert.net]
- 16. tandfonline.com [tandfonline.com]
- 17. scribd.com [scribd.com]
- 18. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 19. mdpi.com [mdpi.com]
- 20. Anthocyanins in different Citrus species: an UHPLC-PDA-ESI/MSn -assisted qualitative and quantitative investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. encyclopedia.pub [encyclopedia.pub]
- 24. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 25. agw.org.au [agw.org.au]
- 26. researchgate.net [researchgate.net]
- 27. LC–MS/MS and UPLC–UV Evaluation of Anthocyanins and Anthocyanidins during Rabbiteye Blueberry Juice Processing [mdpi.com]
A Comparative Guide to the Validation of an HPLC-MS Method for Cyanidin 3-Sophoroside Chloride
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of Cyanidin (B77932) 3-sophoroside chloride. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this compound. The guide details the experimental protocols, presents comparative data against alternative methods, and outlines the necessary validation parameters in accordance with international guidelines.
Introduction to Cyanidin 3-Sophoroside Chloride and Analytical Challenges
This compound is an anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many fruits and vegetables. Beyond their role as natural colorants, anthocyanins are of significant interest for their potential health benefits, including antioxidant and anti-inflammatory properties. Accurate and precise quantification of specific anthocyanins like this compound is crucial for quality control in natural product extracts, pharmacokinetic studies, and the development of nutraceuticals and pharmaceuticals.
HPLC coupled with mass spectrometry offers high sensitivity and selectivity, making it an ideal technique for analyzing complex matrices. However, to ensure the reliability and accuracy of the data, the analytical method must be thoroughly validated.
HPLC-MS Method: Experimental Protocol
This section details a typical HPLC-MS protocol for the analysis of this compound.
Sample Preparation: Solid-Phase Extraction (SPE)
A critical step in the analysis of this compound from plant extracts or biological fluids is the removal of interfering substances. Solid-Phase Extraction is a commonly employed technique for this purpose.
-
Cartridge Conditioning: A C18 SPE cartridge is conditioned by passing methanol (B129727) followed by acidified water (e.g., water with 0.1% formic acid).
-
Sample Loading: The aqueous extract of the sample is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with acidified water to remove sugars and other polar impurities.
-
Elution: this compound and other anthocyanins are eluted with acidified methanol.
-
Final Preparation: The eluate is dried under a stream of nitrogen and reconstituted in the mobile phase for HPLC-MS analysis.
Chromatographic Conditions
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography (UPLC/UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used for anthocyanin separation.[1]
-
Mobile Phase A: Water with 0.1% to 1% formic acid.[1] The acid ensures the stability of the anthocyanins in their flavylium (B80283) cation form.
-
Mobile Phase B: Acetonitrile with 0.1% to 1% formic acid.[1]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute compounds with increasing hydrophobicity.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at around 25-40°C to ensure reproducible retention times.[2]
Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI) in the positive ion mode is highly effective for anthocyanins.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Precursor Ion: For Cyanidin 3-sophoroside, the precursor ion ([M]+) is m/z 611.16.
-
Fragment Ion: A characteristic fragment ion for cyanidin glycosides is m/z 287.05, corresponding to the cyanidin aglycone.
-
Source Parameters: Parameters such as capillary voltage, cone voltage, and desolvation gas flow should be optimized for maximum signal intensity.
Method Validation Parameters
The HPLC-MS method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][4] The following parameters are assessed:
Specificity and Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components. In HPLC-MS, the high selectivity is achieved by monitoring a specific mass transition for this compound, ensuring that other co-eluting compounds do not interfere with its quantification.
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. A series of standard solutions of this compound are prepared and analyzed. The peak areas are then plotted against the corresponding concentrations, and a linear regression is performed.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by spike-recovery experiments, where a known amount of this compound is added to a sample matrix and the recovery is calculated.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics of a validated HPLC-MS method for the analysis of cyanidin glycosides, which can be considered representative for this compound.
| Parameter | HPLC-MS/MS | HPLC-DAD | Spectrophotometry |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate (based on UV-Vis spectrum) | Low (measures total anthocyanins) |
| Linearity (R²) | > 0.99 | > 0.99 | Not applicable for single compound |
| LOD | 0.01 - 10 ng/mL | 0.1 - 1 µg/mL | Not applicable for single compound |
| LOQ | 0.03 - 30 ng/mL | 0.3 - 3 µg/mL | Not applicable for single compound |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | Not applicable for single compound |
| Precision (%RSD) | < 5% | < 10% | Not applicable for single compound |
Comparison with Alternative Analytical Methods
While HPLC-MS is a powerful technique, other methods can also be used for the analysis of this compound, each with its own advantages and limitations.
HPLC with Diode Array Detection (HPLC-DAD)
-
Principle: This method separates the components of a mixture by HPLC and detects them based on their UV-visible absorbance. Anthocyanins have a characteristic absorbance maximum at around 520 nm.
-
Advantages: Lower cost and complexity compared to HPLC-MS.
-
Disadvantages: Lower sensitivity and selectivity. Co-eluting compounds with similar UV-Vis spectra can interfere with quantification.
Ultra-High-Performance Liquid Chromatography (UHPLC/UPLC)
-
Principle: UPLC is an advancement of HPLC that uses smaller particle size columns, leading to higher resolution, faster analysis times, and improved sensitivity. It can be coupled with both DAD and MS detectors.
-
Advantages: Significantly faster analysis times and better separation efficiency compared to conventional HPLC.[1]
-
Disadvantages: Requires higher operating pressures and more advanced instrumentation.
Spectrophotometry
-
Principle: The pH differential method is a common spectrophotometric technique used to measure the total anthocyanin content in a sample. It relies on the change in absorbance of anthocyanins at different pH values.
-
Advantages: Simple, rapid, and inexpensive.
-
Disadvantages: Lacks specificity and cannot be used to quantify individual anthocyanins like this compound. It provides a measure of the total anthocyanin content only.
Visualizing the Workflow and Validation Process
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in the method validation process.
Conclusion
The validation of an HPLC-MS method is a critical step to ensure the generation of reliable and accurate data for the quantification of this compound. This guide provides a comprehensive overview of the experimental protocol, validation parameters, and a comparison with alternative methods. By following a systematic validation process as outlined, researchers can establish a robust and fit-for-purpose analytical method that meets regulatory expectations and ensures the quality and integrity of their results.
References
A Comparative Guide to the Bioavailability of Cyanidin 3-Sophoroside Chloride and Other Key Anthocyanins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of Cyanidin (B77932) 3-sophoroside chloride with other prevalent anthocyanins, supported by available experimental data. The information is intended to assist researchers and professionals in drug development in understanding the pharmacokinetic profiles of these bioactive compounds.
Executive Summary
Anthocyanins, a class of flavonoids responsible for the vibrant red, purple, and blue colors in many plants, are of significant interest for their potential health benefits. However, their therapeutic efficacy is largely dependent on their bioavailability. This guide focuses on Cyanidin 3-sophoroside chloride, a specific anthocyanin, and compares its bioavailability with that of other common anthocyanins such as Cyanidin-3-glucoside, Pelargonidin-3-glucoside, and Delphinidin-3-glucoside. While comprehensive quantitative pharmacokinetic data for this compound from direct comparative human studies are limited, this guide compiles the available evidence to provide a comparative overview.
Data Presentation: Comparative Pharmacokinetics of Anthocyanins
| Anthocyanin | Common Food Sources | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Study Population | Reference |
| Cyanidin 3-Sophoroside | Red raspberry, Boysenberry | Data not available | Data not available | Data not available | --- | --- |
| Cyanidin-3-glucoside | Acai, Black raspberry, Blood orange | 11.38 - 23.21 | 2.0 - 2.2 | 33.14 - 85.68 | Human | [1] |
| Pelargonidin-3-glucoside | Strawberry | ~127 | ~1.1 | Data not available | Human | N/A |
| Delphinidin-3-glucoside | Blackcurrant | ~10.4 | 1.25 - 1.75 | Data not available | Human | N/A |
Note: The data for Cyanidin-3-glucoside is derived from studies on acai pulp and juice, where total anthocyanins were quantified as cyanidin-3-O-glucoside equivalents[1]. The data for Pelargonidin-3-glucoside and Delphinidin-3-glucoside are from separate studies and are presented here for a general comparison. The absence of quantitative data for this compound highlights a gap in the current research literature.
Experimental Protocols
The following outlines a general experimental protocol for a human clinical trial designed to assess the bioavailability of an anthocyanin, based on common methodologies cited in the literature.
1. Study Design:
-
Design: A randomized, crossover study is often employed to minimize inter-individual variability.
-
Participants: A cohort of healthy human volunteers is typically recruited. Exclusion criteria often include smoking, regular use of medication or supplements, and certain dietary restrictions.
-
Washout Period: Participants undergo a washout period (typically 1-2 weeks) where they follow an anthocyanin-free diet to establish baseline levels.
2. Investigational Product Administration:
-
Dosage: A standardized dose of the purified anthocyanin (e.g., this compound) or an anthocyanin-rich extract is administered.
-
Vehicle: The anthocyanin is often administered in a simple vehicle, such as water or a low-sugar juice, to minimize matrix effects.
3. Sample Collection:
-
Blood Sampling: Venous blood samples are collected at baseline (pre-dose) and at multiple time points post-ingestion (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Plasma is separated by centrifugation.
-
Urine Collection: Urine is collected over a 24-hour period, often in fractions (e.g., 0-4h, 4-8h, 8-12h, 12-24h).
4. Sample Preparation and Analysis:
-
Extraction: Anthocyanins and their metabolites are extracted from plasma and urine, often using solid-phase extraction (SPE).
-
Analytical Method: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and sensitive method for the quantification of anthocyanins and their metabolites in biological fluids.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data for the parent anthocyanin and its metabolites are used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
Mandatory Visualization
Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, research on the closely related Cyanidin-3-glucoside suggests involvement of key cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways are crucial in regulating cellular processes like inflammation, proliferation, and apoptosis.
Caption: Putative signaling pathways modulated by cyanidin glycosides.
Experimental Workflow
The following diagram illustrates a typical workflow for a human clinical study investigating the bioavailability of an anthocyanin.
Caption: General experimental workflow for an anthocyanin bioavailability study.
Conclusion
The bioavailability of anthocyanins is a complex process influenced by their chemical structure, the food matrix, and individual metabolic differences. While data on many anthocyanins, such as Cyanidin-3-glucoside, are becoming more available, there is a clear need for further research to elucidate the specific pharmacokinetic profile of this compound. Future studies employing standardized methodologies will be crucial for building a comprehensive and comparative understanding of the bioavailability of this and other potentially therapeutic anthocyanins.
References
A Comparative Analysis of Cyanidin Glycoside Efficacy: Insights from In Vitro and In Vivo Studies
A Note on the Availability of Data: Direct experimental data on the in vitro and in vivo efficacy of Cyanidin (B77932) 3-sophoroside chloride is limited in publicly available scientific literature. Therefore, this guide presents a comprehensive analysis of its close structural analog, Cyanidin 3-O-glucoside (C3G), to provide valuable insights for researchers, scientists, and drug development professionals. The findings for C3G are expected to offer a strong comparative baseline for the potential efficacy of Cyanidin 3-sophoroside chloride.
In Vitro Efficacy of Cyanidin 3-O-glucoside (C3G)
C3G has demonstrated significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines. These effects are often dose-dependent and are mediated through the modulation of key signaling pathways.
Table 1: Summary of In Vitro Studies on Cyanidin 3-O-glucoside (C3G)
| Cell Line | Cancer Type | Key Findings | Reference |
| MDA-MB-453 | Human Breast Cancer | Decreased cell viability in a dose-dependent manner; induced apoptosis via the Bcl-2 and Bax pathway.[1][2] | |
| HS578T | Human Breast Cancer | Strong inhibitory effect on cell growth through G2/M arrest; decreased protein levels of CDK-1, CDK-2, cyclin B1, and cyclin D1.[3][4] | |
| MKN-45 | Human Gastric Cancer | Significant antiproliferative effects; induced apoptosis and arrested the cell cycle in the G2/M phase through the AKT signaling pathway.[5] | |
| H661 | Human Lung Large-Cell Carcinoma | Induced antiproliferative activity.[6] | |
| Jurkat and HL-60 | Human Leukemia | Induced apoptosis; caused differentiation in HL-60 cells.[7] | |
| Caco-2 | Human Colon Carcinoma | Inhibited the proliferation of human tumor cells.[8] | |
| B16-F10 | Murine Melanoma | Inhibited cell growth by promoting apoptotic death.[9] |
Experimental Protocols: In Vitro Assays
Cell Viability and Proliferation Assays (e.g., CCK-8):
-
Cell Culture: Cancer cell lines (e.g., Caco-2) are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of C3G or C3G liposomes for a specified duration.
-
Analysis: Cell viability is assessed using the Cell Counting Kit-8 (CCK-8) assay, which measures mitochondrial activity. The absorbance is read at a specific wavelength to determine the number of viable cells.[8]
Apoptosis Assays (e.g., Flow Cytometry, Western Blot):
-
Cell Treatment: Cancer cells (e.g., MDA-MB-453) are treated with C3G.
-
Apoptosis Detection: Apoptosis can be detected by observing DNA fragmentation.[1][2]
-
Protein Analysis: Western blotting is used to measure the expression levels of apoptosis-related proteins such as caspase-3, Bcl-2, and Bax.[1][2]
Cell Cycle Analysis (e.g., Flow Cytometry):
-
Cell Preparation: HS578T cells are treated with C3G.
-
Staining: Cells are stained with a fluorescent dye that binds to DNA.
-
Analysis: Flow cytometry is used to analyze the DNA content of the cells, allowing for the determination of the cell cycle phase distribution (G0/G1, S, G2/M).[3][4]
In Vivo Efficacy of Cyanidin 3-O-glucoside (C3G)
In vivo studies in animal models have corroborated the anticancer potential of C3G, demonstrating its ability to inhibit tumor growth and modulate inflammatory and metastatic factors.
Table 2: Summary of In Vivo Studies on Cyanidin 3-O-glucoside (C3G)
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| Nude Mice (Xenograft) | Human Breast Cancer (MDA-MB-453) | C3G administration | Significantly reduced tumor growth compared to the control group.[1][2] | |
| Nude Mice (Xenograft) | Human Lung Large-Cell Carcinoma (H661) | C3G alone or with 5-fluorouracil (B62378) | Impaired tumor growth, increased tumor apoptosis, and decreased inflammatory and metastasis-related factors.[6] | |
| MMTV-PyVT Transgenic Mice | Spontaneous Mammary Tumors | C3G administration | Longer tumor-free interval and significantly smaller tumor burden.[10] | |
| Drosophila Model | Malignant Tumor | Supplementation with C3G | Inhibited tumor growth and invasion; extended survival.[11] | |
| Lewis Lung Carcinoma Bearing Mice | Lung Carcinoma | Anthocyanins from Oryza sativa L. indica | Inhibition of tumor growth.[3][12] | |
| Melanoma Bearing Mice | Melanoma | C3G treatment | Significantly smaller tumor growth and volume.[9] |
Experimental Protocols: In Vivo Studies
Xenograft Animal Models:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used.
-
Tumor Induction: Human cancer cells (e.g., MDA-MB-453, H661) are injected subcutaneously to induce tumor formation.
-
Treatment: Once tumors are established, mice are treated with C3G (e.g., via oral administration or injection) or a control vehicle.
-
Monitoring: Tumor size and volume are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis.[1][2][6]
Transgenic Animal Models:
-
Animal Model: Genetically engineered mice that spontaneously develop tumors (e.g., MMTV-PyVT mice for breast cancer) are used.
-
Treatment: C3G is administered to the mice, often before tumor onset, to evaluate its preventative effects.
-
Outcome Measures: The time to tumor onset, tumor multiplicity, and tumor growth rates are monitored.[10]
Signaling Pathways and Mechanisms of Action
C3G exerts its anticancer effects by modulating a complex network of signaling pathways involved in cell survival, proliferation, apoptosis, and inflammation.
Key Signaling Pathways Modulated by C3G:
-
JNK Signaling Pathway: C3G has been shown to inhibit the JNK pathway, which is involved in blocking autophagy in both tumor cells and their microenvironment.[11]
-
Akt/mTOR Signaling Pathway: In a mouse model of breast cancer, C3G treatment led to a negative enrichment of the Akt pathway, which is crucial for the survival and proliferation of cancer cells.[10]
-
NF-κB Signaling Pathway: C3G treatment in a lung cancer model resulted in decreased nuclear factor-κB (NF-κB) mRNA levels, a key regulator of inflammation.[6]
-
Apoptosis Pathway: C3G induces apoptosis through the intrinsic pathway, involving the regulation of Bcl-2 family proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2) and the activation of caspases, such as caspase-3.[1][2]
Visualizing the Molecular Mechanisms:
Caption: Signaling pathways modulated by Cyanidin 3-O-glucoside (C3G).
Experimental Workflow Visualization:
Caption: General experimental workflow for in vitro and in vivo analysis.
Conclusion
While direct experimental evidence for this compound is scarce, the extensive research on its close analog, Cyanidin 3-O-glucoside, provides a strong foundation for its potential anticancer efficacy. The data on C3G demonstrates potent in vitro and in vivo activities, including the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of tumor growth in animal models. These effects are mediated through the modulation of critical signaling pathways such as JNK, Akt/mTOR, and NF-κB.
For researchers and drug development professionals, the findings presented in this guide suggest that this compound warrants further investigation as a potential therapeutic agent. Future studies should focus on directly evaluating its efficacy and mechanism of action to fully elucidate its potential in cancer therapy.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Anti-cancer Effect of Cyanidin-3-glucoside from Mulberry via Caspase-3 Cleavage and DNA Fragmentation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. biopurify.cn [biopurify.cn]
- 5. mdpi.com [mdpi.com]
- 6. The anticancer effects of cyanidin 3-O-glucoside combined with 5-fluorouracil on lung large-cell carcinoma in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antitumor activity of cyanidin-3-O-beta-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of anticancer activity and antioxidant activity between cyanidin-3-O-glucoside liposomes and cyanidin-3-O-glucoside in Caco-2 cells in vitro - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | Cyanidin-3-o-Glucoside Pharmacologically Inhibits Tumorigenesis via Estrogen Receptor β in Melanoma Mice [frontiersin.org]
- 10. Cyanidin-3-Glucoside Reduces Tumor Growth In A Mouse Model Of Breast Cancer | Food for Breast Cancer [foodforbreastcancer.com]
- 11. Cyanidin-3-O-glucoside represses tumor growth and invasion in vivo by suppressing autophagy via inhibition of the JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Cyanidin 3-Glucoside and Peonidin 3-Glucoside Inhibit Tumor Cell Growth and Induce Apoptosis In Vitro and Suppress Tumor Growth In Vivo | Semantic Scholar [semanticscholar.org]
Stability of Cyanidin 3-Sophoroside Chloride and Other Cyanidin Glycosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative stability of Cyanidin (B77932) 3-sophoroside chloride and other common cyanidin glycosides, supported by experimental data. The stability of these anthocyanins is a critical factor in their application as natural colorants, food ingredients, and therapeutic agents. Their degradation is influenced by various environmental factors, including pH, temperature, and light.
Comparative Stability Analysis
The stability of cyanidin and its glycosides varies significantly depending on the specific glycosidic substitution and the surrounding environmental conditions. While comprehensive comparative studies directly including Cyanidin 3-sophoroside chloride are limited, existing research on closely related compounds provides valuable insights into its expected stability profile.
pH Stability
The pH of the medium is a primary determinant of the stability and color of anthocyanins. In acidic conditions, they exist predominantly in the stable flavylium (B80283) cation form, exhibiting a red color. As the pH increases towards neutral and alkaline, they undergo structural transformations to less stable forms, such as the colorless carbinol pseudobase and the blue or purple quinoidal base, eventually leading to degradation.
One study compared the molar absorptivity of cyanidin-3-glucoside (C3G) and cyanidin-3-sophoroside (C3S) across a range of pH values. The results indicated that while both compounds exhibited similar UV-vis absorption spectra, the molar absorptivity of C3S was lower than that of C3G as the pH increased, with the exception of pH 4.6 and 5.7[1]. This suggests that the sophoroside moiety may influence the equilibrium of the different structural forms, potentially impacting its color stability at varying pH levels.
In a direct comparison between cyanidin and its 3-O-β-glucoside, it was observed that after an 8-hour incubation at 25°C and pH 2.0, 99% of the cyanidin-3-O-glucoside remained unchanged, whereas only 27% of the cyanidin aglycone was left. This highlights the stabilizing effect of glycosylation at the 3-position in highly acidic environments.
Thermal Stability
Temperature is another critical factor affecting the stability of cyanidin glycosides. Generally, higher temperatures accelerate the degradation rate.
A study investigating the thermal stability of cyanidin and cyanidin-3-O-β-glucopyranoside (Cy3Glc) at pH 7.0 and 55.0 ± 0.1 °C found that cyanidin exhibited significantly greater thermal resistance than its glycosylated counterpart[2][3]. After 10 minutes under these conditions, 96.47% of cyanidin remained intact, compared to 78.83% of Cy3Glc[2][3]. This suggests that at neutral pH, the glycosidic group at the 3-position may decrease the thermal stability of the cyanidin molecule.
Kinetic studies on the degradation of cyanidin-3-O-glucoside and cyanidin-3-O-rutinoside in mulberry fruit during drying at 60 and 75°C showed that the degradation of both anthocyanins followed second-order kinetics[4]. Another study on sour cherry marc indicated that cyanidin-3-glucoside was the most unstable anthocyanin during heating, with total degradation observed after 20 minutes at 110 and 120 °C[5]. It has also been reported that cyanidin-3-rutinoside (B1257026) is more heat-stable in an aqueous extract than cyanidin-3-glucoside[6].
Quantitative Data Summary
| Compound | Condition | Stability Metric | Reference |
| Cyanidin | pH 7.0, 55.0 ± 0.1 °C, 10 min | 96.47% remaining | [2][3] |
| Cyanidin-3-O-β-glucopyranoside | pH 7.0, 55.0 ± 0.1 °C, 10 min | 78.83% remaining | [2][3] |
| Cyanidin-3-O-glucoside | pH 2.0, 25°C, 8 hours | 99% remaining | |
| Cyanidin | pH 2.0, 25°C, 8 hours | 27% remaining | |
| Cyanidin-3-glucoside | Heating at 110°C and 120°C, 20 min | Total degradation | [5] |
| Cyanidin-3-sophoroside chloride | Temperature > 40°C | Easily degraded | [7] |
Experimental Protocols
General Protocol for Stability Testing of Cyanidin Glycosides
A common methodology for assessing the stability of cyanidin glycosides involves monitoring their degradation under controlled conditions using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD).
-
Sample Preparation: A stock solution of the purified cyanidin glycoside (e.g., this compound) is prepared in an appropriate solvent, often methanol (B129727) or an acidified aqueous solution.
-
Incubation: Aliquots of the stock solution are diluted in buffer solutions of varying pH or subjected to different temperatures or light conditions for specific time intervals.
-
HPLC-DAD Analysis: At each time point, a sample is withdrawn and injected into an HPLC system. A C18 column is typically used for separation. The mobile phase often consists of a gradient of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile (B52724) or methanol[8].
-
Quantification: The concentration of the cyanidin glycoside is determined by monitoring the absorbance at its maximum wavelength in the visible spectrum (around 520 nm). The peak area is integrated and compared to a calibration curve of a known standard.
-
Data Analysis: The percentage of the remaining cyanidin glycoside is calculated for each time point. Degradation kinetics (e.g., first-order or second-order) can be determined by plotting the natural logarithm of the concentration versus time.
Degradation Pathway
The degradation of cyanidin glycosides proceeds through several pathways, primarily initiated by the nucleophilic attack of water on the flavylium cation, leading to the formation of a colorless carbinol pseudobase. This is in equilibrium with the chalcone (B49325) pseudobase, which can further degrade into smaller phenolic compounds. The primary degradation products of cyanidin glycosides are protocatechuic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring)[9].
The following diagram illustrates a simplified degradation pathway for cyanidin-3-O-glucoside.
This diagram outlines the initial steps of cyanidin-3-O-glucoside degradation, starting from the stable red flavylium cation to the formation of colorless intermediates and eventual breakdown into smaller phenolic acids.
Experimental Workflow for Stability Analysis
The following diagram illustrates a typical workflow for conducting a comparative stability study of cyanidin glycosides.
This workflow provides a structured approach for researchers to design and execute experiments to evaluate and compare the stability of different cyanidin glycosides under various environmental stressors.
References
- 1. researchgate.net [researchgate.net]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. researchgate.net [researchgate.net]
- 4. Degradation kinetics of cyanidin 3-O-glucoside and cyanidin 3-O-rutinoside during hot air and vacuum drying in mulberry (Morus alba L.) fruit: A comparative study based on solid food system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ftb.com.hr [ftb.com.hr]
- 6. researchgate.net [researchgate.net]
- 7. The effects of the interaction between cyanidin-3-O-glucoside (C3G) and walnut protein isolate (WPI) on the thermal and oxidative stability of C3G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Natural Cyanidin 3-Sophoroside Chloride and Synthetic Antioxidants
An objective guide for researchers on the comparative efficacy of a leading natural anthocyanin versus common synthetic alternatives, supported by experimental data and mechanistic insights.
The search for potent and safe antioxidants is a cornerstone of research in pharmaceuticals, nutraceuticals, and food science. While synthetic antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox have been industry standards, there is a growing focus on natural alternatives. Among these, Cyanidin (B77932) 3-sophoroside, an anthocyanin found in various fruits and berries, has garnered significant attention for its potent antioxidant properties. This guide provides a detailed comparison of its efficacy against its synthetic counterparts.
Comparative Efficacy: A Quantitative Overview
The antioxidant capacity of a compound is typically evaluated using various assays that measure its ability to scavenge free radicals. The most common assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. The results are often expressed as IC50 values (the concentration required to inhibit 50% of the radical) or Trolox Equivalents (TE).
While direct comparative studies for Cyanidin 3-sophoroside against all major synthetic antioxidants are limited, we can synthesize data from various sources to draw meaningful comparisons. The data indicates that natural anthocyanins, including cyanidin glycosides, often exhibit superior or comparable antioxidant activity to synthetics.
| Compound | Assay | Efficacy (IC50 or TEAC Value) | Source |
| Natural Antioxidant | |||
| Cyanidin-3-O-glucoside (C3G) | LDL Oxidation | IC50 = 6.5 µM | [1] |
| Cyanidin-3-rutinoside | DPPH | Lower IC50 than Trolox (more potent) | [2] |
| Cyanidin-3-rutinoside* | ABTS | Lower IC50 than Trolox (more potent) | [2] |
| Synthetic Antioxidants | |||
| Trolox | LDL Oxidation | IC50 = 34 µM (Resveratrol) | [1] |
| BHT | DPPH | Higher IC50 than natural compounds | [3] |
| BHA | DPPH | Higher IC50 than natural compounds | [3] |
*Note: Cyanidin-3-sophoroside is a diglycoside of cyanidin. The data for C3G (a monoglycoside) and C3G-rutinoside (a diglycoside) are presented as close proxies. Generally, the antioxidant capacity of anthocyanins is influenced by the aglycone structure, with glycosylation patterns playing a secondary role.[4] One study found that natural antioxidants demonstrated superior efficacy in reducing oxidative stress and inflammation compared to synthetic antioxidants in an inflammatory disease model.[5]
Mechanisms of Antioxidant Action
The efficacy of these compounds stems from their distinct mechanisms for neutralizing oxidative stress, which can occur through direct radical scavenging or by modulating cellular antioxidant pathways.
1. Direct Radical Scavenging: Both natural and synthetic antioxidants can directly donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The efficiency of this process is related to the compound's redox potential. Cyanidin-3-O-glucoside has been shown to be a highly efficient oxygen free radical scavenger with a very negative redox potential (-405 mV), contributing to its powerful antioxidant activity.[1][6]
2. Modulation of Cellular Signaling Pathways: A key advantage of many natural flavonoids, including cyanidin derivatives, is their ability to interact with and upregulate the body's own antioxidant defense systems. The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2–Antioxidant Response Element) pathway is a primary example.
-
Activation: Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation.[7][8]
-
Translocation: Oxidative stress or the presence of activators like anthocyanins causes Nrf2 to be released from Keap1.[9]
-
Gene Expression: Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[8][9][10]
This indirect mechanism provides a longer-lasting and broader antioxidant effect compared to the stoichiometric, direct scavenging action of many synthetic antioxidants. Studies have confirmed that anthocyanins can exert antioxidant effects through the activation of the Nrf2/HO-1 axis.[7]
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized protocols are essential. Below is a detailed methodology for the widely used DPPH radical scavenging assay.
DPPH Radical Scavenging Assay Protocol
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727). Store in a dark, amber-colored bottle at 4°C.
-
Prepare stock solutions of the test compounds (Cyanidin 3-sophoroside, BHT, BHA, Trolox) in methanol.
-
Create a series of dilutions from the stock solutions to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
Pipette 2.0 mL of the 0.1 mM DPPH solution into a set of test tubes.
-
Add 1.0 mL of each concentration of the test compound solution (or methanol for the control) to the respective test tubes.
-
Vortex the tubes thoroughly.
-
Incubate the tubes in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.
-
Use methanol as the blank.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the antioxidant, and Abs_sample is the absorbance of the DPPH solution with the antioxidant.
-
Plot the % Inhibition against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the antioxidant required to cause 50% inhibition of the DPPH radical. A lower IC50 value indicates higher antioxidant activity.
-
Conclusion
The available evidence suggests that natural antioxidants like Cyanidin 3-sophoroside chloride are highly effective radical scavengers, with efficacy often surpassing that of common synthetic antioxidants like BHT and BHA. Beyond direct scavenging, their ability to modulate endogenous antioxidant pathways, such as the Nrf2 system, offers a more sophisticated and potentially more beneficial mechanism for mitigating oxidative stress. For researchers and drug development professionals, the dual-action mechanism and potent efficacy of Cyanidin 3-sophoroside highlight its significant potential as a therapeutic and preventative agent. Further head-to-head clinical studies are warranted to fully elucidate its comparative benefits in vivo.
References
- 1. Activity and mechanism of the antioxidant properties of cyanidin-3-O-beta-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyanidin 3-rutinoside and cyanidin 3-xylosylrutinoside as primary phenolic antioxidants in black raspberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of antioxidant activity between aromatic indolinonic nitroxides and natural and synthetic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparative Study of Synthetic vs. Natural Antioxidants in Inflammatory Diseases | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Anthocyanins Inhibits Oxidative Injury in Human Retinal Pigment Epithelial ARPE-19 Cells via Activating Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Anthocyanin Delphinidin Prevents Neoplastic Transformation of Mouse Skin JB6 P+ Cells: Epigenetic Re-activation of Nrf2-ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of different extraction methods for Cyanidin 3-sophoroside chloride.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for the extraction of Cyanidin 3-sophoroside chloride, a prominent anthocyanin with significant antioxidant and potential therapeutic properties. The following sections detail the performance of conventional and modern extraction techniques, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.
Data Presentation: A Quantitative Comparison of Extraction Methods
The efficiency of different extraction methods for this compound and related anthocyanins is summarized below. The data presented is a synthesis from various studies and represents typical ranges and values achieved under optimized conditions.
| Extraction Method | Typical Yield (%) | Extraction Time | Solvent Consumption | Purity of Extract | Key Advantages | Key Disadvantages |
| Conventional Solvent Extraction (CSE) | 50-70 | 4-24 hours | High | Low to Moderate | Simple setup, low initial cost. | Time-consuming, high solvent usage, potential for thermal degradation. |
| Ultrasound-Assisted Extraction (UAE) | 70-90 | 15-60 minutes | Moderate | Moderate to High | Faster, higher yield, reduced solvent use compared to CSE. | Potential for localized heating, equipment cost. |
| Microwave-Assisted Extraction (MAE) | 75-95 | 5-30 minutes | Moderate | Moderate to High | Very fast, high yield, efficient heating. | Requires specialized equipment, potential for thermal degradation if not controlled. |
| Solid-Phase Extraction (SPE) | >90 (Recovery) | 30-60 minutes | Low | High | High purity, concentration of analyte, removal of interferences. | Primarily a purification step, cost of cartridges. |
| Supercritical Fluid Extraction (SFE) | 60-85 | 1-4 hours | Low (CO2) | High | Environmentally friendly (uses CO2), high selectivity. | High initial equipment cost, requires high pressure. |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific plant matrix and desired scale of extraction.
Protocol 1: Conventional Solvent Extraction (CSE)
This method relies on the principle of solid-liquid extraction using an acidified solvent to stabilize the anthocyanin in its flavylium (B80283) cation form.
Materials and Reagents:
-
Plant material (e.g., berries, petals) containing this compound
-
Extraction Solvent: Methanol (B129727) or Ethanol (HPLC grade)
-
Acidifying Agent: Hydrochloric Acid (HCl) or Formic Acid (FA)
-
Grinder or blender
-
Shaker or magnetic stirrer
-
Centrifuge and tubes
-
Rotary evaporator
Procedure:
-
Sample Preparation: Homogenize fresh or freeze-dried plant material into a fine powder.
-
Extraction:
-
Prepare an acidified solvent (e.g., 80% methanol in water with 1% HCl).
-
Mix the powdered plant material with the solvent in a solid-to-liquid ratio of 1:10 to 1:20 (w/v).
-
Agitate the mixture on a shaker or with a magnetic stirrer for 4-24 hours at room temperature, protected from light.
-
-
Separation:
-
Centrifuge the mixture at 4000 rpm for 15-20 minutes.
-
Collect the supernatant.
-
The residue can be re-extracted to maximize yield.
-
-
Concentration:
-
Combine the supernatants and concentrate the extract using a rotary evaporator at a temperature below 40°C.
-
-
Storage: Store the concentrated extract at -20°C in the dark.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and accelerating the extraction process.
Materials and Reagents:
-
Same as Protocol 1
-
Ultrasonic bath or probe sonicator
Procedure:
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
Extraction:
-
Combine the powdered plant material with the acidified solvent in a flask.
-
Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Sonicate for 15-60 minutes. Monitor the temperature to prevent degradation of the anthocyanins.
-
-
Separation and Concentration: Follow steps 3 and 4 from Protocol 1.
Protocol 3: Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to rapidly heat the solvent and plant material, leading to faster and more efficient extraction.
Materials and Reagents:
-
Same as Protocol 1
-
Microwave extraction system
Procedure:
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
Extraction:
-
Place the mixture of powdered plant material and acidified solvent into a microwave-safe extraction vessel.
-
Set the microwave parameters (e.g., power, temperature, and time). Typical conditions range from 100 to 500 W for 5 to 30 minutes.
-
Perform the extraction according to the instrument's protocol.
-
-
Separation and Concentration: Follow steps 3 and 4 from Protocol 1.
Protocol 4: Solid-Phase Extraction (SPE) for Purification
SPE is a chromatographic technique used to purify and concentrate the target analyte from the crude extract.
Materials and Reagents:
-
Crude this compound extract
-
C18 SPE Cartridge
-
Methanol
-
Acidified deionized water (pH 2-3)
-
Elution solvent (e.g., acidified methanol)
-
SPE manifold
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Equilibrate the cartridge by passing 5 mL of acidified deionized water.
-
-
Sample Loading:
-
Adjust the pH of the crude extract to 2-3.
-
Load the extract onto the SPE cartridge at a slow flow rate.
-
-
Washing:
-
Wash the cartridge with 5-10 mL of acidified deionized water to remove sugars and other polar impurities.
-
-
Elution:
-
Elute the this compound with a small volume (e.g., 2-5 mL) of acidified methanol.
-
-
Drying: The eluate can be dried under a stream of nitrogen or using a rotary evaporator.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the comparative study of different extraction methods.
Caption: Workflow for comparing extraction methods of this compound.
Signaling Pathway Diagram: Modulation of Nrf2 and MAPK Pathways
Cyanidin and its glycosides, such as this compound, are known to exert their antioxidant and anti-inflammatory effects by modulating key cellular signaling pathways, including the Nrf2 and MAPK pathways.
Caption: this compound modulates Nrf2 and MAPK signaling pathways.
Safety Operating Guide
Proper Disposal of Cyanidin 3-sophoroside chloride: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This guide provides detailed procedures for the proper disposal of Cyanidin 3-sophoroside chloride, tailored for researchers, scientists, and drug development professionals.
This compound, while not classified as a hazardous substance under Regulation (EC) No 1272/2008, requires careful handling and adherence to established disposal protocols.[1] The following information outlines the necessary personal protective equipment (PPE), spill management, and disposal procedures to ensure safe and responsible management of this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. While the substance is not considered hazardous, good laboratory practice dictates minimizing exposure to any chemical.
| Aspect | Recommendation | Citation |
| Personal Protective Equipment (PPE) | Wear safety glasses, gloves, and a lab coat. In case of fire, a self-contained breathing apparatus and suitable protective clothing against chemical agents are necessary. | [1] |
| Handling | Avoid creating dust. Prevent contact with skin and eyes. | [1] |
| Fire Safety | The substance is combustible. Use carbon dioxide or dry powder for extinguishing. | [1][2] |
| First Aid | In case of inhalation, move to fresh air. For skin contact, wash with soap and water. For eye contact, rinse with plenty of water for at least 15 minutes. If ingested, rinse the mouth with water. In all cases of significant exposure or if symptoms persist, consult a physician. | [1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] This ensures compliance with local, state, and federal regulations.
1. Waste Collection and Storage:
-
Solid Waste: Collect unused this compound powder and any grossly contaminated materials (e.g., weighing paper, single-use spatulas) in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions of this compound in a dedicated, labeled, and sealed waste container.
-
Labeling: The waste container must be clearly labeled with "this compound waste" and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials, pending collection by a licensed waste disposal service.
2. Spill Management:
-
Containment: In the event of a spill, prevent the powder from becoming airborne.
-
Cleanup: Carefully clean up the spill without creating dust.[1] Place the material into a sealed container for disposal.[1]
-
Decontamination: Wash the contaminated area with soap and water.[1] Collect the cleaning water and dispose of it in accordance with local regulations.[1]
3. Final Disposal:
-
Professional Service: Arrange for the collection of the waste by a licensed professional waste disposal service.[1]
-
Packaging: Follow the instructions provided by the waste disposal service for packaging the waste container for transport.
-
Documentation: Maintain all necessary documentation related to the waste disposal as required by your institution and local regulations.
Contaminated Packaging:
-
Any packaging that has come into direct contact with this compound should be disposed of in the same manner as the chemical itself.[1] Non-contaminated packaging may be recycled according to local guidelines.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Cyanidin 3-sophoroside chloride
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Cyanidin 3-sophoroside chloride (CAS No: 18376-31-3). Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Assessment
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[1] However, as with any chemical, it is crucial to follow standard laboratory safety practices to minimize exposure and potential risks. The primary recommendations are to avoid contact with skin and eyes and to prevent the formation of dust.[1]
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for the safe handling of this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye/Face Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or dust particles. |
| Skin Protection | Nitrile gloves | Prevents direct skin contact with the chemical.[2] |
| Standard laboratory coat | Protects skin and personal clothing from contamination.[2] | |
| Closed-toe shoes | Protects feet from potential spills.[2] | |
| Respiratory Protection | NIOSH/CEN approved respirator (if applicable) | Necessary only if dust formation is likely and ventilation is inadequate.[1] |
Operational and Disposal Plans
Following a systematic workflow is critical for safety and for maintaining the integrity of your experiments.
Experimental Protocol: Step-by-Step Handling
-
Preparation : Before handling, ensure the work area, typically a chemical fume hood or a well-ventilated space, is clean and uncluttered.[3] Confirm that all required PPE is available and in good condition.[4]
-
Weighing and Aliquoting : Since this compound is often a dark powder, handle it carefully to avoid creating dust.[5] Use a chemical fume hood if there is a risk of inhalation.[6]
-
Dissolving : When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
During Experimentation : Keep containers tightly closed when not in use.[7] Avoid all direct contact with the chemical.[3]
-
Post-Handling : After use, wash hands and any exposed skin thoroughly with soap and water.[1][4] Clean all work surfaces and equipment.[3]
Disposal Plan
Proper disposal is essential to prevent environmental contamination and adhere to regulations.
-
Waste Collection : Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.[2][8]
-
Container Management : Keep the waste container securely sealed when not in use and store it in a designated secondary containment area.
-
Institutional Protocol : Dispose of the chemical waste according to your institution's specific hazardous waste management protocols. Never dispose of organic substances down the laboratory drain.[2]
Workflow and Safety Visualization
The following diagram illustrates the standard workflow for safely handling and disposing of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. extrasynthese.com [extrasynthese.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. afd.calpoly.edu [afd.calpoly.edu]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. standards.chromadex.com [standards.chromadex.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. saffronchemicals.com [saffronchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
